Acetanilide-13C6
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,6+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERHIULMFGESH-OLGKHRKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480127 | |
| Record name | Acetanilide-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201741-03-9 | |
| Record name | Acetanilide-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201741-03-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Acetanilide-13C6: A Technical Guide for Researchers in Drug Discovery and Development
An in-depth exploration of the applications, methodologies, and data surrounding the use of Acetanilide-13C6 in scientific research.
This compound, a stable isotope-labeled form of acetanilide, serves as a critical tool in modern research, particularly in the fields of drug metabolism, pharmacokinetics, and quantitative proteomics. Its unique properties, stemming from the incorporation of six carbon-13 isotopes in its phenyl ring, make it an invaluable internal standard and tracer for mass spectrometry-based analyses. This technical guide provides a comprehensive overview of its primary applications, detailed experimental protocols, and relevant data for researchers, scientists, and drug development professionals.
Core Applications in Research
The utility of this compound in a research setting is primarily centered around its use as an internal standard for quantitative mass spectrometry and as a tracer in metabolic studies. The six-dalton mass shift compared to its unlabeled counterpart allows for clear differentiation in mass spectra, ensuring accurate and precise measurements.
Stable Isotope Labeling for Quantitative Analysis
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. This compound is an ideal internal standard for the quantification of acetanilide and its metabolites, as well as other structurally similar compounds.
The fundamental principle lies in the co-elution of the analyte and the labeled internal standard. Because they share near-identical physicochemical properties, they experience the same effects during sample preparation, chromatography, and ionization. This co-behavior corrects for variations in extraction efficiency, matrix effects, and instrument response, leading to highly reliable quantification.[1]
Drug Metabolism and Pharmacokinetic (DMPK) Studies
Understanding the metabolic fate of a drug candidate is a cornerstone of drug development. Acetanilide itself has been a subject of metabolic studies, and its labeled form, this compound, allows for unambiguous tracking of the parent compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.[2][3][4][5][6][7]
By administering this compound to in vivo or in vitro models, researchers can:
-
Identify and quantify novel and known metabolites.
-
Elucidate metabolic pathways, including hydroxylation, deacetylation, and conjugation.[4]
-
Determine pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
Investigate potential drug-drug interactions by observing changes in metabolic profiles.
The use of 13C labeling is particularly advantageous over radioactive isotopes like 14C in certain studies as it does not require specialized handling and disposal procedures for radioactive materials.
Quantitative Data Summary
The following table summarizes key properties and data relevant to the use of this compound in research.
| Property | Value | Reference |
| Chemical Formula | CH₃CONH¹³C₆H₅ | |
| Molecular Weight | 141.12 g/mol | [8][9][10] |
| Isotopic Purity | 99 atom % ¹³C | |
| Mass Shift (M+n) | M+6 | |
| CAS Number (Labeled) | 201741-03-9 | [8][9][10] |
| CAS Number (Unlabeled) | 103-84-4 | [8][11] |
| Melting Point | 113-115 °C (lit.) | |
| Boiling Point | 304 °C (lit.) |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Quantitative Analysis of Acetanilide in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical workflow for the quantification of acetanilide in a biological matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate acetanilide from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Acetanilide: Precursor ion (Q1) m/z 136.1 -> Product ion (Q3) m/z 94.1
-
This compound (Internal Standard): Precursor ion (Q1) m/z 142.1 -> Product ion (Q3) m/z 100.1
-
-
Data Analysis: The concentration of acetanilide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol describes how to assess the metabolic stability of a compound, with this compound potentially being used as a reference compound or for method development.
1. Incubation
-
Prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL final concentration).
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (or this compound) at a final concentration of, for example, 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
2. Sample Analysis
-
Process the quenched samples as described in the quantitative analysis protocol (protein precipitation).
-
Analyze the samples using LC-MS/MS to measure the disappearance of the parent compound over time.
3. Data Analysis
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Workflow for quantitative analysis using this compound.
Caption: Workflow for a metabolic stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Changes in the metabolism of labelled acetanilide and binding of isotope to serum and liver macromolecules during chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative metabolism and elimination of acetanilide compounds by rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic fate of acetanilid and other aniline derivatives; major metabolites of acetanilid appearing in the blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies in detoxication: 16. The metabolism of acetanilide in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies in detoxication. 22. The metabolism of phenacetin (p-ethoxyacetanilide) in the rabbit and a further observation on acetanilide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isotope.com [isotope.com]
- 9. This compound | C8H9NO | CID 12199320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Acetanilide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Properties and Structure of Acetanilide-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetanilide, a foundational molecule in the history of medicinal chemistry, was one of the first synthetic analgesics and antipyretics.[1] Its isotopically labeled analog, Acetanilide-13C6, in which the six carbon atoms of the benzene ring are replaced with the stable isotope ¹³C, serves as an invaluable tool in modern research. This heavy-isotope labeling allows for precise tracking and quantification in metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based analyses. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound.
Chemical Structure and Properties
This compound, systematically named N-(phenyl-13C6)acetamide, is an amide derivative of aniline. The core structure consists of an acetyl group attached to the nitrogen atom of a 13C-labeled phenyl ring.
Chemical Structure
Caption: Chemical structure of this compound.
Physical and Chemical Properties
The physical and chemical properties of this compound are very similar to those of its unlabeled counterpart, with the primary difference being its molecular weight.
| Property | Value | Reference |
| Molecular Formula | C₂[13C]₆H₉NO | [2] |
| Molecular Weight | 141.12 g/mol | [3][4] |
| Appearance | White crystalline solid/powder or flakes | [5] |
| Melting Point | 113-115 °C | [6] |
| Boiling Point | 304 °C | [6] |
| Density | 1.274 g/mL at 25 °C | [3] |
| CAS Number | 201741-03-9 | [3] |
Solubility
Acetanilide exhibits slight solubility in cold water and is soluble in hot water and many organic solvents.[7] The solubility of the 13C-labeled version is expected to be nearly identical.
| Solvent | Solubility | Reference |
| Water (cold) | Slightly soluble (0.53 g/100 mL at 0°C) | [7][8] |
| Water (hot) | Soluble (5.5 g/100 mL at 100°C) | [8] |
| Ethanol | Very soluble | [9] |
| Acetone | Very soluble | [9] |
| Ethyl Ether | Soluble | [9] |
| Chloroform | Soluble | [7] |
| Methanol | Soluble | [7] |
| Glycerol | Soluble | [7] |
| Benzene | Soluble | [7] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound follows the same principles as the synthesis of unlabeled acetanilide, primarily through the acetylation of aniline.[10] The starting material would be Aniline-13C6.
Materials:
-
Aniline-13C6
-
Acetic anhydride
-
Glacial acetic acid
-
Zinc dust (optional, to prevent oxidation)
-
Distilled water
-
Round bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Beaker
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round bottom flask, combine Aniline-13C6 with a mixture of glacial acetic acid and acetic anhydride. A typical molar ratio is a slight excess of acetic anhydride to aniline.
-
Add a small amount of zinc dust if desired.
-
Fit the flask with a reflux condenser and heat the mixture gently in a heating mantle or oil bath for approximately 15-20 minutes.
-
After the reaction is complete, carefully pour the hot mixture into a beaker containing ice-cold water while stirring continuously. This will cause the this compound to precipitate.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold distilled water to remove any remaining acid and aniline.
-
For purification, recrystallize the crude product from hot water. Dissolve the solid in a minimum amount of boiling water, and if the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.
-
Allow the hot, clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and allow them to air dry.
Caption: General workflow for the synthesis of this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the isotopic labeling and structural integrity of this compound.
Instrumentation:
-
NMR spectrometer with a ¹³C probe (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): ~200-250 ppm (centered around 100 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 128 or higher, depending on the sample concentration.
-
Decoupling: Proton broadband decoupling during acquisition.
Expected Chemical Shifts (based on unlabeled Acetanilide):
-
C=O: ~168 ppm
-
¹³C (aromatic, C-N): ~138 ppm
-
¹³C (aromatic, ortho): ~120 ppm
-
¹³C (aromatic, meta): ~129 ppm
-
¹³C (aromatic, para): ~124 ppm
-
CH₃: ~24 ppm
Due to the ¹³C-¹³C coupling in the labeled ring, the aromatic signals will appear as complex multiplets rather than singlets.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and isotopic enrichment of this compound.
Instrumentation:
-
Mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
Direct insertion probe or via Gas Chromatography (GC) if coupled.
Acquisition Parameters (Typical for EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-200.
Expected Fragmentation Pattern:
-
Molecular Ion [M]⁺•: m/z 141.
-
Fragment [M-CH₂CO]⁺•: m/z 99 (corresponding to the 13C6-aniline radical cation).
-
Fragment [CH₃CO]⁺: m/z 43.
The mass spectrum will clearly show a molecular ion peak at m/z 141, which is 6 mass units higher than that of unlabeled acetanilide (m/z 135), confirming the incorporation of six ¹³C atoms.
Metabolic Pathway
Acetanilide is primarily metabolized in the liver. The main pathway involves hydroxylation to form acetaminophen (paracetamol), which is the active analgesic metabolite. A minor pathway involves hydrolysis back to aniline, which is responsible for the toxicity associated with acetanilide, particularly methemoglobinemia. The use of this compound is crucial for studying the kinetics and mechanisms of these metabolic transformations.[11]
Caption: Major metabolic pathways of Acetanilide.
Conclusion
This compound is a vital research chemical that enables detailed investigation into metabolic pathways, reaction mechanisms, and quantitative analysis. Its chemical properties closely mirror those of its unlabeled form, with the key distinction being its increased molecular weight due to isotopic labeling. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of this compound, empowering researchers to effectively utilize this powerful tool in their scientific endeavors.
References
- 1. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Physical characteristics of Acetanilide-13C6 solid
An In-depth Technical Guide to the Physical Characteristics of Acetanilide-13C6 Solid
Introduction
This compound is a stable, isotopically labeled form of Acetanilide, where the six carbon atoms in the benzene ring are replaced with Carbon-13 (¹³C) isotopes. This labeling makes it an invaluable tool in various research applications, particularly in metabolic studies, drug development, and as an internal standard in mass spectrometry-based quantitative analysis. Understanding its physical characteristics is crucial for its proper handling, storage, and application in experimental settings. This guide provides a comprehensive overview of the key physical properties of solid this compound, detailed experimental protocols for their determination, and logical workflows for these procedures.
Physical and Chemical Properties
This compound presents as a white, odorless solid, often in the form of crystalline flakes or powder.[1][2][3] While data specific to the 13C6-labeled variant is limited, its physical properties are largely comparable to its unlabeled counterpart, with the primary difference being its molecular weight. The compound is stable under normal laboratory conditions and is slightly soluble in water but shows good solubility in several organic solvents.[1][4][5]
Quantitative Data Summary
The key physical and chemical data for this compound and its unlabeled form are summarized below for easy comparison.
| Property | This compound | Acetanilide (Unlabeled) | Citation |
| Appearance | White Crystalline Solid | White, shining crystalline leaflets or powder | [3][5][6] |
| Molecular Formula | ¹³C₆C₂H₉NO | C₈H₉NO | [7][8] |
| Molecular Weight | ~141.12 g/mol | ~135.17 g/mol | [5][8] |
| Melting Point | 113-115 °C | 113-115 °C | [7][9][10] |
| Boiling Point | 304 °C (lit.) | 304 °C (lit.) | [7][11][12] |
| Water Solubility | Slightly soluble | <0.56 g/100 mL (25 °C); 5 g/L (25 °C) | [1][2] |
| Organic Solvent Solubility | Soluble | Soluble in ethanol, diethyl ether, acetone, chloroform, methanol, benzene | [1][2][7] |
| Density | ~1.219 g/cm³ | 1.219 g/cm³ | [1] |
Experimental Protocols
Accurate determination of physical characteristics is fundamental to verifying the identity and purity of a substance. The following sections detail standard laboratory protocols for measuring the key properties of solid this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity.[13] Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[13]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[14]
-
Capillary Tube Packing: Gently press the open end of a thin-walled capillary tube into the powdered sample. A small amount of solid (a few millimeters in height) should enter the tube.[15]
-
Compaction: Tap the sealed end of the capillary tube on a hard surface or drop it down a long glass tube to compact the powder at the bottom.[15]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp or similar device).[15]
-
Heating:
-
For an unknown compound, perform a rapid initial heating (10-20 °C/min) to determine an approximate melting range.[15]
-
Allow the apparatus to cool. For a precise measurement, begin heating again at a slow rate (approx. 2 °C/min) starting from a temperature about 10-20 °C below the approximate melting point.[15]
-
-
Observation and Recording: Carefully observe the sample through the viewing eyepiece. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting). This range is the melting point.[14][16]
Solubility Determination
Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[17]
Methodology:
-
Solvent Measurement: Using a graduated cylinder, measure a precise volume (e.g., 10 mL) of the desired solvent (e.g., distilled water, ethanol) and place it into a test tube.[17]
-
Temperature Control: Measure and record the initial temperature of the solvent. Ensure the temperature remains constant throughout the experiment, as it significantly impacts solubility.[17][18]
-
Initial Weighing: Weigh a container (e.g., a weighing dish) with a substantial amount of this compound solid and record the total mass.[17]
-
Incremental Addition: Using a spatula, add a very small, pre-weighed amount of the this compound solid to the test tube.[17]
-
Dissolution: Stopper the test tube and shake vigorously to dissolve the solid completely. Avoid warming the tube with your hands.[17]
-
Saturation Point: Continue adding small increments of the solid, shaking after each addition, until a small amount of solid no longer dissolves, indicating that the solution is saturated.[17][19]
-
Final Weighing: Weigh the dish with the remaining solid to determine the total mass of this compound that was dissolved in the solvent.[17]
-
Calculation: Calculate the solubility, typically expressed in grams of solute per 100 mL of solvent ( g/100 mL).
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the molecular structure and isotopic labeling of this compound.
IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[20]
Methodology (Thin Solid Film):
-
Sample Preparation: Dissolve a small amount (approx. 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[21]
-
Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[21][22]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[21]
-
Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[21]
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. The ¹³C-phenyl ring substitution will cause shifts in the aromatic stretching and bending vibrations compared to unlabeled acetanilide. The amide functional group peaks (N-H stretch, C=O stretch) should remain in their expected regions.
Solid-State NMR (ssNMR) is used to analyze the structure of solid samples. The ¹³C labeling is directly observable in the ¹³C NMR spectrum.
Methodology (Solid-State MAS NMR):
-
Sample Preparation: Finely powder the this compound sample.
-
Rotor Packing: Carefully pack the powdered sample into an appropriate size MAS rotor (e.g., 4 mm or smaller for faster spinning). The amount of sample will range from milligrams to hundreds of milligrams depending on the rotor size.[23]
-
Spectrometer Setup: Insert the rotor into the NMR probe. Tune the probe to the correct frequency for ¹³C and match the impedance.[24]
-
Experiment Setup: Set up a Cross-Polarization Magic Angle Spinning (CPMAS) experiment. This technique enhances the signal of the ¹³C nuclei by transferring magnetization from protons.[23] Key parameters to set include the spinning speed (MAS rate), contact time, number of scans, and relaxation delay.[24][25]
-
Spectrum Acquisition: Acquire the ¹³C CPMAS spectrum. High-power proton decoupling is applied during acquisition to narrow the spectral lines.[23][25]
-
Data Analysis: The resulting spectrum will show intense signals in the aromatic region (approx. 110-150 ppm) corresponding to the six labeled carbons, providing direct confirmation of the isotopic enrichment.
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental formula.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the solid this compound directly into the ion source of the mass spectrometer, often using a direct insertion probe. The sample is heated in a vacuum to induce vaporization.[26][27]
-
Ionization: Bombard the gaseous sample molecules with a high-energy beam of electrons. This process, known as electron impact (EI), typically removes an electron to form a positively charged molecular ion (M⁺•).[26][27]
-
Acceleration: Accelerate the newly formed ions through an electric field.[26][28]
-
Mass Analysis: Pass the accelerated ions through a magnetic field, which deflects them according to their mass-to-charge ratio. Lighter ions are deflected more than heavier ones.[26][28]
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.[28]
-
Data Analysis: The resulting mass spectrum will show a molecular ion peak (M⁺•) at an m/z value corresponding to the molecular weight of this compound (~141 amu), confirming the presence of the six ¹³C atoms. This will be 6 mass units higher than the molecular ion of unlabeled acetanilide (~135 amu).
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for determining the melting point of a solid sample.
Caption: Workflow for determining the solubility of a solid.
References
- 1. Acetanilide - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. study.com [study.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ACETANILIDE (RING-13C6) CAS#: 201741-03-9 [amp.chemicalbook.com]
- 8. This compound | C8H9NO | CID 12199320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. アセトアニリド Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 12. Acetanilide Structure, Formula & Properties - Lesson | Study.com [study.com]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. scribd.com [scribd.com]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. westlab.com [westlab.com]
- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 18. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. amherst.edu [amherst.edu]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. webassign.net [webassign.net]
- 23. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Nmr spectroscopy for solids | Bruker [bruker.com]
- 26. Mass Spectrometry [www2.chemistry.msu.edu]
- 27. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 28. quora.com [quora.com]
The Gold Standard in Bioanalysis: Acetanilide-¹³C₆ as an Internal Standard
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, the precise and accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity. Central to the success of this technique is the use of an appropriate internal standard (IS) to correct for variability throughout the analytical process. Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the "gold standard" for this purpose, and among these, ¹³C-labeled compounds like Acetanilide-¹³C₆ offer distinct advantages. This technical guide delves into the mechanism of action of Acetanilide-¹³C₆ as an internal standard, providing detailed experimental considerations and showcasing its role in robust and reliable bioanalytical method development.
The Core Principle: Isotope Dilution Mass Spectrometry
The fundamental mechanism behind the use of Acetanilide-¹³C₆ lies in the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard (Acetanilide-¹³C₆) is added to the biological sample at the earliest stage of preparation. This "spiked" sample is then subjected to the entire analytical workflow, including extraction, chromatography, and ionization.
Because Acetanilide-¹³C₆ is chemically identical to the unlabeled analyte (acetanilide), it experiences the same physical and chemical variations during sample processing.[1] Any loss of analyte during extraction, inconsistencies in injection volume, or fluctuations in ionization efficiency within the mass spectrometer will affect both the analyte and the internal standard to the same degree. The mass spectrometer, however, can differentiate between the two compounds based on their mass-to-charge ratio (m/z), as the ¹³C isotopes add mass to the internal standard.
By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, a precise and accurate quantification of the analyte can be achieved, effectively canceling out any sources of analytical variability.
Advantages of ¹³C Labeling
While other stable isotopes like deuterium (²H) can be used, ¹³C-labeled internal standards such as Acetanilide-¹³C₆ are often preferred for several key reasons:
-
Co-elution: ¹³C-labeled standards exhibit nearly identical chromatographic behavior to their unlabeled counterparts, ensuring they elute at the same time. This is crucial for accurate compensation of matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix.[2]
-
No Isotope Effects: Deuterium labeling can sometimes lead to slight changes in physicochemical properties, resulting in chromatographic separation from the analyte (isotopic shift). This can compromise the ability of the internal standard to accurately track the analyte's behavior. ¹³C labeling minimizes this risk.
-
Chemical Stability: The carbon-13 isotope is stable and does not undergo exchange reactions, ensuring the integrity of the internal standard throughout the analytical process.
Data Presentation: A Comparative Look
| Validation Parameter | Acceptance Criteria | Typical Performance with ¹³C-IS |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Matrix Effect (%CV) | ≤ 15% | < 15% |
| Recovery (% Consistency) | Consistent and reproducible | High and consistent |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Experimental Protocols: A General Framework
The following provides a detailed, albeit generalized, methodology for the quantification of acetanilide in human plasma using Acetanilide-¹³C₆ as an internal standard. This protocol is based on common practices for bioanalytical LC-MS/MS assays.
Materials and Reagents
-
Acetanilide reference standard
-
Acetanilide-¹³C₆ internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other suitable mobile phase modifier)
-
Human plasma (drug-free, for calibration standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve acetanilide and Acetanilide-¹³C₆ in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the acetanilide stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Acetanilide-¹³C₆ stock solution with the same diluent to achieve a final concentration appropriate for the assay (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a 96-well plate.
-
Add 150 µL of the internal standard working solution in acetonitrile to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of acetanilide from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acetanilide: m/z [M+H]⁺ → fragment ion
-
Acetanilide-¹³C₆: m/z [M+H+6]⁺ → fragment ion
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Visualizing the Workflow
The logical flow of a bioanalytical method using an internal standard can be effectively visualized.
Caption: A typical workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
Signaling the Path to Accurate Quantification
The core principle of using a stable isotope-labeled internal standard is to ensure that the measured response ratio accurately reflects the analyte concentration, irrespective of variations in the analytical process.
Caption: The principle of isotope dilution to correct for analytical variability.
References
Understanding Acetanilide-13C6 Isotopic Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Acetanilide-13C6, a stable isotope-labeled compound crucial for modern analytical and metabolic research. This document details its synthesis, core applications, and the experimental protocols necessary for its effective use, with a focus on its role as an internal standard in mass spectrometry and as a tracer in metabolic studies.
Introduction to Isotopic Labeling with this compound
Isotopic labeling is a powerful technique used to track the journey of a molecule through a chemical reaction or a biological system.[1] In this method, one or more atoms in a compound of interest are replaced by their stable, heavier isotopes. This compound is a derivative of acetanilide where the six carbon atoms of the benzene ring have been replaced with the Carbon-13 (¹³C) isotope.
Acetanilide itself is a compound of historical significance in pharmacology, known for its analgesic and antipyretic properties.[2] It is now understood that its therapeutic effects are primarily due to its active metabolite, paracetamol (acetaminophen).[2] The ¹³C-labeled form, this compound, serves as an invaluable tool for researchers, offering high precision in quantitative analysis and clear tracing of metabolic pathways without the safety concerns associated with radioactive isotopes.
The key advantage of using ¹³C labeling, particularly in mass spectrometry, is that the labeled compound is chemically identical to the unlabeled analyte but has a distinct, higher mass.[3][4] This allows it to be used as an ideal internal standard, co-eluting chromatographically with the analyte while being clearly distinguishable by the mass spectrometer.[3][4]
Synthesis and Properties
The synthesis of this compound follows the same fundamental chemical reaction as its unlabeled counterpart: the acetylation of aniline.[5][6][7] The critical difference is the use of ¹³C-labeled aniline as the starting material.
The reaction involves treating Aniline-¹³C₆ with acetic anhydride, often in the presence of a catalyst like glacial acetic acid or a small amount of strong acid, to form N-phenylacetamide-¹³C₆ (Acetanilide-¹³C₆) and acetic acid as a byproduct.[5][6][7]
Caption: Synthesis of Acetanilide-¹³C₆ via acetylation.
Physical and Chemical Properties
The primary difference between Acetanilide and its ¹³C₆ isotopologue is its mass. This mass shift is the basis for its utility in isotope dilution mass spectrometry.
| Property | Acetanilide (Unlabeled) | Acetanilide-¹³C₆ | Data Source |
| Molecular Formula | C₈H₉NO | ¹³C₆C₂H₉NO | [8][9] |
| Molecular Weight | 135.16 g/mol | ~141.12 g/mol | [8][9] |
| Exact Mass | 135.068414 Da | 141.088543 Da | [8][9] |
| CAS Number | 103-84-4 | 201741-03-9 | [8][9] |
Core Applications
Internal Standard for Quantitative Mass Spectrometry
The most prominent application of Acetanilide-¹³C₆ is as an internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal IS should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the detector.[4]
Acetanilide-¹³C₆ fulfills these criteria perfectly:
-
Chemical Identity: It has the same chemical properties, ensuring identical extraction recovery and ionization efficiency as unlabeled acetanilide.[4]
-
Chromatographic Co-elution: Unlike deuterium-labeled standards, which can sometimes exhibit slightly different retention times, ¹³C-labeled standards co-elute perfectly with the native analyte.[3] This is critical for accurately compensating for matrix effects—the suppression or enhancement of ionization caused by other components in the sample.[3][4]
-
Mass Differentiation: The +6 Da mass difference allows for simultaneous but distinct detection by the mass spectrometer.
Caption: Workflow for quantification via isotope dilution MS.
Tracer for Metabolic Studies
Acetanilide is metabolized in vivo, primarily through hydroxylation of the phenyl ring to form paracetamol, which is then further conjugated and excreted.[2] By administering Acetanilide-¹³C₆, researchers can accurately trace its metabolic fate. The ¹³C₆-labeled phenyl ring remains intact during this biotransformation, allowing for the unambiguous identification and quantification of its metabolites, like Paracetamol-¹³C₆, in complex biological matrices such as urine or plasma.[10]
This approach helps in determining pharmacokinetic parameters, understanding metabolic pathways, and investigating potential drug-drug interactions.
Caption: Metabolic pathway of Acetanilide-¹³C₆.
Quantitative Data
Mass Spectrometry Data for Method Development
For developing a quantitative LC-MS/MS method, specific precursor and product ions are monitored. The +6 Da mass shift is observed in both the precursor ion and the phenyl-containing fragment ions.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Potential Product Ions (m/z) |
| Acetanilide | 136.1 | 94.1 (C₆H₈N⁺), 77.1 (C₆H₅⁺) |
| Acetanilide-¹³C₆ | 142.1 | 100.1 (¹³C₆H₈N⁺), 83.1 (¹³C₆H₅⁺) |
NMR Spectral Data
The ¹H NMR spectrum of Acetanilide-¹³C₆ is nearly identical to that of unlabeled acetanilide. The ¹³C NMR spectrum, however, is fundamentally different, showing signals corresponding to the six labeled carbons of the phenyl ring, which would be highly informative for structural confirmation.
| Nucleus | Unlabeled Acetanilide Chemical Shifts (δ, ppm) | Expected for Acetanilide-¹³C₆ | Data Source |
| ¹H NMR | ~2.1 (CH₃), ~7.0 (para-H), ~7.2 (meta-H), ~7.4 (ortho-H), ~8.75 (NH) | Virtually identical shifts | [11] |
| ¹³C NMR | ~24 (CH₃), ~120 (ortho-C), ~124 (para-C), ~129 (meta-C), ~138 (ipso-C), ~169 (C=O) | Signals for all six phenyl carbons present and strongly coupled. | [11][12] |
Experimental Protocols
Protocol 1: General Synthesis of Acetanilide
This protocol describes the synthesis of acetanilide. To synthesize Acetanilide-¹³C₆, Aniline-¹³C₆ must be used as the starting material.
Materials:
-
Aniline (or Aniline-¹³C₆)
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent/catalyst)
-
Distilled water
-
Ice bath
-
Standard laboratory glassware (e.g., Erlenmeyer flask, beaker)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a clean flask, dissolve 1.0 equivalent of aniline (or Aniline-¹³C₆) in a minimal amount of glacial acetic acid.[7]
-
Cool the mixture in an ice bath to control the exothermic reaction.[6]
-
Slowly, and with constant stirring, add 1.1 equivalents of acetic anhydride to the cooled aniline solution dropwise.[6]
-
After the addition is complete, allow the mixture to stir for an additional 15-20 minutes as it warms to room temperature.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the crude acetanilide product.[5][7]
-
Collect the solid precipitate by vacuum filtration, washing the crystals with cold water to remove impurities.
-
The crude product can be further purified by recrystallization from hot water to obtain pure acetanilide crystals.[13]
-
Dry the purified crystals completely before weighing to determine the final yield.
Protocol 2: Quantification of Acetanilide in Plasma using LC-MS/MS
This protocol provides a general workflow for the quantification of acetanilide in a biological matrix using Acetanilide-¹³C₆ as an internal standard.
Materials:
-
Plasma samples
-
Acetanilide analytical standard
-
Acetanilide-¹³C₆ internal standard
-
Acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Acetanilide and Acetanilide-¹³C₆ in methanol or ACN.
-
From the Acetanilide stock, prepare a series of working solutions for the calibration curve by serial dilution.
-
Prepare a working internal standard (IS) solution of Acetanilide-¹³C₆ at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the working IS solution (Acetanilide-¹³C₆) to each tube and vortex briefly.
-
Add 150 µL of ice-cold ACN (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: ACN + 0.1% Formic Acid.
-
Gradient: A suitable gradient starting from high aqueous content to high organic content to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Acetanilide: 136.1 → 94.1
-
Acetanilide-¹³C₆: 142.1 → 100.1
-
-
Optimize instrument parameters (e.g., collision energy, source temperature) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of acetanilide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Acetanilide-¹³C₆ is a sophisticated and essential tool for modern analytical and pharmaceutical sciences. Its utility as a stable, non-radioactive tracer and, most importantly, as a gold-standard internal standard for mass spectrometry allows for highly accurate, precise, and reliable quantification of acetanilide in complex biological matrices. The principles and protocols outlined in this guide provide a robust framework for researchers to leverage the power of stable isotope labeling in their studies, from fundamental metabolic research to regulated bioanalysis in drug development.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. engineeringbyte.com [engineeringbyte.com]
- 7. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 8. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C8H9NO | CID 12199320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Stable isotopes as probes for the metabolism of acetanilide in man and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 12. Acetanilide(103-84-4) 13C NMR spectrum [chemicalbook.com]
- 13. Preparation of acetanilide [cs.gordon.edu]
Acetanilide-13C6 vs. Unlabeled Acetanilide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of the properties, synthesis, and applications of Acetanilide-13C6 and its unlabeled counterpart. Acetanilide, a historically significant analgesic and antipyretic, serves as a valuable model compound in various research applications. The introduction of carbon-13 isotopes in the this compound molecule imparts distinct physicochemical characteristics that are highly advantageous in modern analytical and metabolic studies. This document outlines the key differences in their physical and chemical properties, details experimental protocols for their synthesis and analysis, and explores the utility of this compound as an internal standard in quantitative mass spectrometry. Furthermore, it visualizes the metabolic fate of acetanilide and presents a typical experimental workflow for its use in pharmacokinetic studies.
Physicochemical Properties: A Comparative Analysis
The primary distinction between this compound and unlabeled acetanilide lies in their isotopic composition, which directly influences their molecular weight. While most other macroscopic physical properties such as melting point, boiling point, and solubility are nearly identical, the mass difference is a critical factor in their differential analysis, particularly in mass spectrometry.
Table 1: Comparison of Physicochemical Properties
| Property | Unlabeled Acetanilide | This compound |
| Molecular Formula | C₈H₉NO | ¹³C₆C₂H₉NO |
| Molecular Weight ( g/mol ) | 135.17[1] | 141.12[2] |
| Appearance | White, odorless, crystalline solid/flakes[3] | White crystalline solid |
| Melting Point (°C) | 113-115[3][4] | 113-115 |
| Boiling Point (°C) | 304[5] | 304 |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether, and acetone[3] | Slightly soluble in cold water; soluble in hot water, ethanol, ether, and acetone |
| CAS Number | 103-84-4[1] | 201741-03-9[2] |
Synthesis Protocols
The synthesis of both unlabeled acetanilide and this compound is achieved through the acetylation of aniline or its isotopically labeled analogue, respectively. The most common method involves the reaction with acetic anhydride.
Synthesis of Unlabeled Acetanilide
This protocol is a standard procedure for the synthesis of acetanilide from aniline and acetic anhydride.[4][5][6][7][8][9]
Materials:
-
Aniline (2.0 mL)
-
Acetic anhydride (2.5 mL)
-
Concentrated Hydrochloric Acid (optional, a few drops)
-
Sodium Acetate (optional, for buffering)
-
Water
-
Erlenmeyer flask (125 mL)
-
Graduated cylinders
-
Stirring apparatus
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
In a 125-mL Erlenmeyer flask, combine 2.0 mL of aniline with 15 mL of water.
-
While swirling the flask, slowly add 2.5 mL of acetic anhydride to the aniline mixture.
-
Continue to swirl the mixture. A white precipitate of crude acetanilide will form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water.
-
For purification, recrystallize the crude acetanilide from hot water. Dissolve the solid in a minimum amount of boiling water, and if the solution is colored, add a small amount of activated charcoal and filter hot.
-
Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.
Synthesis of this compound
The synthesis of this compound follows the same principle as the unlabeled synthesis, with the substitution of aniline with its 13C-labeled counterpart.
Materials:
-
Aniline-13C6
-
Acetic anhydride
-
Appropriate solvent (e.g., water or an organic solvent)
-
Reaction flask
-
Stirring apparatus
-
Purification setup (e.g., chromatography or recrystallization)
Procedure (General): The synthesis of 13C-labeled iodoacetanilides has been described for use in quantitative peptide analysis.[10] A similar approach can be adapted for this compound. The core of the procedure involves the acetylation of Aniline-13C6.
-
Dissolve Aniline-13C6 in a suitable solvent.
-
React the labeled aniline with a molar excess of acetic anhydride. The reaction can be catalyzed by a small amount of acid.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and isolate the crude this compound.
-
Purify the product using recrystallization or column chromatography to achieve high purity.
Analytical Characterization
The key difference in the analytical characterization of this compound and unlabeled acetanilide is observed in mass spectrometry and 13C NMR spectroscopy.
Mass Spectrometry
In mass spectrometry, this compound will exhibit a molecular ion peak that is 6 mass units higher than that of unlabeled acetanilide, corresponding to the six 13C atoms in the benzene ring.
-
Unlabeled Acetanilide (C₈H₉NO): The mass spectrum will show a molecular ion peak (M⁺) at m/z 135. Intense fragment peaks are typically observed at m/z 93.[1]
-
This compound (¹³C₆C₂H₉NO): The mass spectrum will display a molecular ion peak (M+6) at m/z 141. The fragmentation pattern will be similar to the unlabeled compound, but the fragments containing the phenyl ring will be shifted by 6 mass units.
NMR Spectroscopy
-
¹H NMR: The ¹H NMR spectra of both compounds will be virtually identical, as the carbon isotopes do not significantly affect the chemical shifts of the protons. The spectrum of acetanilide typically shows signals for the methyl protons, the aromatic protons, and the amide proton.[11]
-
¹³C NMR: The ¹³C NMR spectrum is where a significant difference is observed. For unlabeled acetanilide, the spectrum shows distinct peaks for the carbonyl carbon, the methyl carbon, and the aromatic carbons.[11][12] In the proton-decoupled ¹³C NMR spectrum of this compound, the signals corresponding to the six carbons in the benzene ring will be significantly enhanced and will exhibit ¹³C-¹³C coupling, providing detailed structural information.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays, a cornerstone of modern drug development and metabolic research.
Internal Standard for Quantitative Analysis
Stable isotope-labeled internal standards are considered the gold standard for quantitative LC-MS analysis.[13][14] this compound is an ideal internal standard for the quantification of unlabeled acetanilide and its metabolites due to the following reasons:
-
Co-elution: It has nearly identical chromatographic behavior to the unlabeled analyte, ensuring it co-elutes from the LC column.[13]
-
Similar Ionization Efficiency: It exhibits the same ionization efficiency in the mass spectrometer source.
-
Correction for Matrix Effects: It effectively compensates for variations in sample preparation, extraction recovery, and matrix-induced ion suppression or enhancement.[13]
Metabolic Pathway of Acetanilide
Acetanilide undergoes extensive metabolism in the liver. The major metabolic pathway leads to the formation of the active analgesic and antipyretic compound, paracetamol (acetaminophen). A minor, but toxicologically significant, pathway involves the hydrolysis of acetanilide to aniline, which is responsible for adverse effects such as methemoglobinemia.[3][4][15]
Conclusion
This compound is a powerful tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Its key advantage over unlabeled acetanilide is its utility as a highly reliable internal standard for quantitative mass spectrometry, enabling accurate and precise measurements of the parent drug and its metabolites in complex biological matrices. The synthesis of this compound is straightforward, adapting standard organic chemistry procedures. Understanding the distinct analytical signatures and the metabolic pathways of acetanilide is crucial for designing and interpreting studies that employ this valuable isotopically labeled compound. This guide provides the foundational knowledge and practical protocols to effectively utilize both this compound and unlabeled acetanilide in a research setting.
References
- 1. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H9NO | CID 12199320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 4. Acetanilide - Wikipedia [en.wikipedia.org]
- 5. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 6. Preparation of acetanilide [cs.gordon.edu]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijtsrd.com [ijtsrd.com]
- 10. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 12. Acetanilide(103-84-4) 13C NMR spectrum [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmaxchange.info [pharmaxchange.info]
Synthesis and Purification of Acetanilide-¹³C₆: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Acetanilide-¹³C₆, a stable isotope-labeled analog of acetanilide. The introduction of six carbon-13 atoms into the phenyl ring makes it a valuable internal standard for quantitative mass spectrometry-based applications in drug metabolism studies, pharmacokinetic analysis, and environmental monitoring. This document outlines the detailed experimental protocols for its synthesis via the acetylation of Aniline-¹³C₆ and subsequent purification by recrystallization.
I. Synthesis of Acetanilide-¹³C₆
The synthesis of Acetanilide-¹³C₆ is achieved through the nucleophilic acyl substitution reaction between Aniline-¹³C₆ and acetic anhydride. The lone pair of electrons on the nitrogen atom of the amino group in Aniline-¹³C₆ attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.
Reaction Scheme:
Experimental Protocol: Synthesis
This protocol is adapted from standard procedures for the synthesis of unlabeled acetanilide.[1][2][3][4][5] The primary modification is the use of Aniline-¹³C₆ as the starting material.
Materials:
-
Aniline-¹³C₆
-
Acetic anhydride
-
Glacial acetic acid
-
Concentrated hydrochloric acid (optional, for solubilizing aniline)[1]
-
Sodium acetate (optional, as a buffer)[1]
-
Zinc dust (optional, to prevent oxidation of aniline)[2]
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Reflux condenser (optional)[2]
-
Heating mantle or water bath
-
Beakers
-
Graduated cylinders
-
Stirring rod or magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
In a clean flask, combine Aniline-¹³C₆ with a suitable solvent. Water is commonly used, and the solubility of aniline can be increased by the dropwise addition of concentrated hydrochloric acid.[1]
-
In a separate flask, prepare a solution of the acetylating agent. A common method involves dissolving anhydrous sodium acetate in distilled water, followed by the addition of acetic anhydride.[1]
-
Slowly add the acetic anhydride solution to the Aniline-¹³C₆ solution with constant stirring. The reaction is exothermic and may require cooling in an ice bath to control the temperature.[6]
-
After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion. The mixture can be gently heated under reflux for about 15-20 minutes to increase the reaction rate.[2]
-
Cool the reaction mixture in an ice bath to induce the precipitation of the crude Acetanilide-¹³C₆.[1][2]
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold distilled water to remove any unreacted starting materials and soluble impurities.[1]
-
Allow the crude product to air dry or dry in a desiccator.
Quantitative Data: Synthesis
The following table summarizes the typical quantities of reagents used and the expected yield. Note that the molar mass of Aniline-¹³C₆ (99.15 g/mol ) and Acetanilide-¹³C₆ (141.18 g/mol ) should be used for calculations.
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Volume / Mass | Moles (approx.) |
| Aniline-¹³C₆ | 99.15 | 1.022 | 2.0 mL | 0.021 |
| Acetic Anhydride | 102.09 | 1.08 | 2.5 mL | 0.026 |
| Product | ||||
| Acetanilide-¹³C₆ | 141.18 | - | Theoretical: ~2.96 g | 0.021 |
Note: The yield is highly dependent on the specific reaction conditions and purification efficiency. A reported yield for a similar synthesis of p-nitroacetanilide was 67.54% after purification.[7]
II. Purification of Acetanilide-¹³C₆
Recrystallization is the most common and effective method for purifying crude Acetanilide-¹³C₆.[8][9][10][11][12][13][14] This technique relies on the principle that the solubility of acetanilide in a given solvent increases with temperature. Water is the preferred solvent for the recrystallization of acetanilide due to its high solubility at elevated temperatures and low solubility at room temperature.[8]
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude Acetanilide-¹³C₆
-
Distilled water (or other suitable solvent)
-
Activated charcoal (optional, for removing colored impurities)[3][8][11]
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Transfer the crude Acetanilide-¹³C₆ to an Erlenmeyer flask.
-
Add a minimal amount of hot distilled water to the flask, just enough to dissolve the solid completely when the solution is boiling.[8][10]
-
If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes to adsorb the colored impurities.[3][8][11]
-
Perform a hot filtration using a pre-heated stemless funnel and fluted filter paper to remove the activated charcoal and any other insoluble impurities.[8][11]
-
Allow the hot, clear filtrate to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the crystallization of the purified Acetanilide-¹³C₆.[8][9]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.
-
Dry the purified crystals thoroughly. The purity of the final product can be assessed by its melting point. Pure acetanilide has a sharp melting point range of 114-116 °C.[6]
Quantitative Data: Purification
| Parameter | Crude Acetanilide-¹³C₆ | Purified Acetanilide-¹³C₆ |
| Appearance | May be off-white or slightly colored solid | White, crystalline solid |
| Melting Point | Lower and broader range | Sharp range, close to 114-116 °C[6] |
| Percent Recovery | - | Typically 40-70% |
Note: The percent recovery depends on the initial purity of the crude product and the care taken during the recrystallization process. One lab report indicated a 42% recovery of purified acetanilide from an impure sample.[14]
III. Visualized Workflows
The following diagrams illustrate the key processes in the synthesis and purification of Acetanilide-¹³C₆.
Caption: Overall workflow for the synthesis of Acetanilide-¹³C₆.
Caption: Detailed workflow for the purification of Acetanilide-¹³C₆ by recrystallization.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. Preparation of acetanilide [cs.gordon.edu]
- 4. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 5. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 6. engineeringbyte.com [engineeringbyte.com]
- 7. scribd.com [scribd.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. cerritos.edu [cerritos.edu]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. www2.chem21labs.com [www2.chem21labs.com]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
A Technical Guide to Acetanilide-13C6 for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and laboratory applications of Acetanilide-13C6. This isotopically labeled compound is a valuable tool for researchers in drug metabolism, pharmacokinetics, and analytical chemistry, offering a stable, non-radioactive tracer for metabolic fate studies and a reliable internal standard for quantitative mass spectrometry.
Commercial Suppliers and Product Specifications
This compound is available from several reputable suppliers specializing in stable isotope-labeled compounds. The following tables summarize the key quantitative data for their products, facilitating an easy comparison for procurement.
| Supplier | Product Number | Isotopic Purity | Chemical Purity | CAS Number | Molecular Weight |
| Cambridge Isotope Laboratories, Inc. | CLM-2483 | 99 atom % ¹³C | ≥98% | 201741-03-9 | 141.12 g/mol |
| Sigma-Aldrich (Merck) | 604003 | 99 atom % ¹³C | Not specified | 201741-03-9 | 141.12 g/mol |
| Santa Cruz Biotechnology, Inc. | sc-217892 | Not specified | Not specified | 201741-03-9 | 141.12 g/mol |
Core Applications in Research
This compound serves two primary functions in a laboratory setting: as a tracer to elucidate metabolic pathways and as an internal standard for accurate quantification of acetanilide and its metabolites in biological matrices.
Metabolic Fate Studies
The stable ¹³C label allows researchers to track the biotransformation of acetanilide within a biological system. By administering this compound to in vitro or in vivo models, scientists can identify and quantify metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The known mass shift of +6 amu (for the ring-labeled ¹³C6) simplifies the identification of drug-related material in complex biological samples.
Quantitative Analysis using Isotope Dilution Mass Spectrometry
In quantitative bioanalysis, this compound is the ideal internal standard for the determination of unlabeled acetanilide. Due to its identical chemical and physical properties, it co-elutes with the analyte during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior allows for highly accurate and precise quantification through isotope dilution mass spectrometry (IDMS).
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound.
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol outlines a typical experiment to identify metabolites of acetanilide using human liver microsomes (HLMs).
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ultrapure water
Procedure:
-
Incubation:
-
Prepare a 1 mg/mL suspension of HLMs in phosphate buffer.
-
In a microcentrifuge tube, combine HLMs (final concentration 0.5 mg/mL), this compound (final concentration 10 µM), and the NADPH regenerating system in a final volume of 200 µL of phosphate buffer.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
A control incubation without the NADPH regenerating system should be run in parallel.
-
-
Reaction Quenching:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Monitor for the parent compound (this compound) and potential metabolites using a high-resolution mass spectrometer. Metabolites will exhibit a +6 amu mass shift compared to their unlabeled counterparts.
-
Protocol 2: Quantitative Analysis of Acetanilide in Rat Plasma using this compound as an Internal Standard
This protocol describes the use of this compound for the quantification of acetanilide in plasma samples by LC-MS/MS.
Materials:
-
Rat plasma samples containing acetanilide
-
Acetanilide (unlabeled analytical standard)
-
This compound (internal standard)
-
Acetonitrile
-
Formic acid
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of acetanilide in methanol.
-
Prepare a series of calibration standards by spiking the acetanilide stock solution into blank rat plasma to achieve a concentration range of 1-1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of acetonitrile containing this compound at a fixed concentration (e.g., 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject a small volume (e.g., 5 µL) onto a C18 UHPLC column.
-
Use a suitable gradient elution with mobile phases A (water + 0.1% formic acid) and B (acetonitrile + 0.1% formic acid).
-
Set up the mass spectrometer to monitor the specific mass transitions for both acetanilide and this compound using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of acetanilide to this compound against the concentration of the calibration standards.
-
Determine the concentration of acetanilide in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Experimental workflow for quantitative analysis.
Caption: Simplified metabolic pathway of Acetanilide.
The Cornerstone of Quantitative Analysis: A Technical Guide to the Core Principles of Using Stable Isotope Labeled Standards
In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope labeled internal standards (SIL-IS). The integration of SIL-IS into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.
Core Principles of Stable Isotope Labeled Internal Standards
The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. A SIL-IS is a form of an analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1][2]
The key principle behind the use of a SIL-IS is that it is chemically identical to the analyte, and therefore, it is assumed to behave in the same manner during sample preparation and analysis. Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal is measured. This ratio remains constant even if analyte is lost during the analytical process, as the SIL-IS is lost at the same proportion. This technique, known as Isotope Dilution Mass Spectrometry (IDMS) , is considered the gold standard for accurate quantification.[3][4]
Advantages of Using SIL-IS:
-
Correction for Matrix Effects : Biological matrices (e.g., plasma, urine) contain numerous endogenous compounds that can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate results. Since the SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate correction.[5]
-
Compensation for Sample Preparation Variability : Losses during extraction, evaporation, and other sample handling steps are a major source of error. The SIL-IS compensates for these losses because it is affected in the same way as the analyte.
-
Improved Precision and Accuracy : By minimizing the impact of analytical variability, SIL-IS significantly improves the precision and accuracy of quantitative measurements compared to using structural analog internal standards or external calibration.[5]
Selecting an Appropriate Stable Isotope Labeled Standard
The selection of a suitable SIL-IS is critical for the development of a robust quantitative assay. Several factors must be considered:
-
Isotopic Purity : The SIL-IS should have a high degree of isotopic enrichment and be free from contamination with the unlabeled analyte. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[6]
-
Stability of the Label : The stable isotopes should be incorporated into a part of the molecule that is not susceptible to chemical or enzymatic exchange during sample preparation and analysis. For example, deuterium atoms on hydroxyl (-OH) or amine (-NH₂) groups can be readily exchanged with protons from the solvent.[1][7]
-
Mass Difference : The mass difference between the analyte and the SIL-IS should be sufficient to prevent spectral overlap. A mass difference of at least 3 Da is generally recommended for small molecules to avoid interference from the natural isotopic abundance of the analyte.[1][8]
-
Chromatographic Co-elution : Ideally, the SIL-IS should co-elute with the analyte to ensure that both experience the same matrix effects at the same time. While ¹³C and ¹⁵N labeled standards typically co-elute perfectly, deuterium-labeled standards can sometimes exhibit a slight shift in retention time, known as the "isotope effect".[9][10]
Experimental Protocols
The following sections provide a generalized experimental workflow for the quantitative analysis of a drug in human plasma using a SIL-IS and LC-MS/MS.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions : Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO) at a high concentration (e.g., 1 mg/mL). Store these solutions at an appropriate temperature, typically -20°C or -80°C.
-
Working Standard Solutions : Prepare a series of working standard solutions of the analyte by serially diluting the primary stock solution with a solvent compatible with the biological matrix (e.g., 50% methanol in water). These solutions will be used to prepare the calibration curve standards.
-
Internal Standard Spiking Solution : Prepare a working solution of the SIL-IS at a fixed concentration in the same solvent as the working standard solutions. The concentration of the SIL-IS should be chosen to provide a robust signal in the mass spectrometer and is typically in the mid-range of the calibration curve.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Curve (CC) Standards : Prepare a set of at least six to eight non-zero calibration standards by spiking blank biological matrix (e.g., drug-free human plasma) with the analyte working standard solutions to cover the expected concentration range of the unknown samples.[11]
-
Quality Control (QC) Samples : Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank biological matrix with the analyte from a separate stock solution than that used for the CC standards.[11]
Sample Preparation (Protein Precipitation)
-
Aliquot a small volume (e.g., 100 µL) of each unknown sample, CC standard, and QC sample into a microcentrifuge tube.
-
Add a precise volume of the internal standard spiking solution to each tube (except for a "double blank" sample which contains only the matrix).
-
Add a protein precipitation agent (e.g., three volumes of ice-cold acetonitrile or methanol) to each tube to precipitate the plasma proteins.
-
Vortex each tube vigorously for approximately 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The supernatant can be evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to increase sensitivity.
LC-MS/MS Analysis
The following are typical parameters that should be optimized for each specific analyte and SIL-IS pair.
-
Liquid Chromatography (LC) :
-
Column : A reversed-phase C18 column is commonly used for the analysis of small molecule drugs.
-
Mobile Phase A : Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Mobile Phase B : Acetonitrile or methanol with 0.1% formic acid.
-
Gradient : A gradient elution is typically used to separate the analyte from matrix components.
-
Flow Rate : A typical flow rate for a standard analytical column is 0.4-0.6 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometry (MS) :
-
Ionization Source : Electrospray ionization (ESI) is commonly used and can be operated in either positive or negative ion mode depending on the analyte's properties.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is the most common scan mode for quantitative analysis on a triple quadrupole mass spectrometer. It provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for both the analyte and the SIL-IS.[13]
-
Data Presentation
The performance of a bioanalytical method using a SIL-IS is evaluated through a series of validation experiments. The results are typically presented in tabular format to demonstrate the method's accuracy, precision, and other performance characteristics.
Table 1: Calibration Curve for the Quantification of a Hypothetical Drug in Human Plasma
| Calibration Standard | Nominal Concentration (ng/mL) | Analyte Peak Area | SIL-IS Peak Area | Peak Area Ratio (Analyte/SIL-IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| Cal 1 | 1.00 | 1,520 | 150,100 | 0.0101 | 0.98 | 98.0 |
| Cal 2 | 2.50 | 3,850 | 152,300 | 0.0253 | 2.55 | 102.0 |
| Cal 3 | 5.00 | 7,680 | 151,500 | 0.0507 | 5.12 | 102.4 |
| Cal 4 | 10.0 | 15,300 | 150,800 | 0.1015 | 10.2 | 102.0 |
| Cal 5 | 25.0 | 38,100 | 149,900 | 0.2542 | 25.1 | 100.4 |
| Cal 6 | 50.0 | 76,200 | 150,500 | 0.5063 | 49.8 | 99.6 |
| Cal 7 | 100 | 151,900 | 151,200 | 1.0046 | 99.5 | 99.5 |
| Cal 8 | 200 | 302,500 | 150,300 | 2.0126 | 203.1 | 101.6 |
Table 2: Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) |
| Mean Conc. (ng/mL) ± SD | Precision (%CV) | ||
| LLOQ | 1.00 | 1.03 ± 0.08 | 7.8 |
| Low QC | 3.00 | 2.95 ± 0.15 | 5.1 |
| Mid QC | 75.0 | 76.8 ± 2.9 | 3.8 |
| High QC | 150 | 148.2 ± 5.6 | 3.8 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, SD: Standard Deviation, %CV: Percent Coefficient of Variation
Table 3: Recovery and Matrix Effect Evaluation
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3.00 | 92.5 | 98.2 |
| High QC | 150 | 95.1 | 101.5 |
Extraction Recovery is calculated by comparing the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples. Matrix Effect is calculated by comparing the analyte peak area in post-extraction spiked samples to neat solutions.
Mandatory Visualization
The following diagrams were generated using the Graphviz DOT language to illustrate key workflows and logical relationships in the use of stable isotope labeled standards.
Caption: A generalized experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: The logical process of creating and utilizing a calibration curve in Stable Isotope Dilution Analysis.
Caption: Tracing a drug and its stable isotope-labeled internal standard through a simplified metabolic pathway.
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. sketchviz.com [sketchviz.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 8. imreblank.ch [imreblank.ch]
- 9. youtube.com [youtube.com]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Applications of Acetanilide-¹³C₆ in Organic Synthesis and Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling is a powerful technique that provides unparalleled insights into reaction mechanisms, metabolic pathways, and quantitative analysis. Acetanilide-¹³C₆, in which the six carbon atoms of the phenyl ring are replaced with the stable ¹³C isotope, serves as a versatile tool in both synthetic chemistry and bioanalysis. This guide details its synthesis, its applications as a key intermediate in the preparation of other labeled compounds, and its critical role as an internal standard for high-precision quantitative analysis.
Synthesis of Acetanilide-¹³C₆
The most direct method for synthesizing Acetanilide-¹³C₆ is through the acetylation of Aniline-¹³C₆. This reaction protects the amino group and is a common first step in more complex syntheses. The starting material, Aniline-¹³C₆, is commercially available. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of acetic anhydride.
Caption: Synthesis of Acetanilide-¹³C₆ via acetylation of Aniline-¹³C₆.
Experimental Protocol: Synthesis of Acetanilide-¹³C₆
This protocol is adapted from standard procedures for aniline acetylation.[1][2]
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve Aniline-¹³C₆ in a solution of dilute hydrochloric acid. Warm the mixture gently to ensure complete dissolution.
-
Buffering: Prepare a separate solution of sodium acetate trihydrate in water.
-
Acetylation: Add acetic anhydride to the warm aniline hydrochloride solution with rapid stirring. Immediately follow with the one-portion addition of the sodium acetate solution. The sodium acetate acts as a base to deprotonate the anilinium ion, liberating the free amine to act as a nucleophile.[2]
-
Precipitation and Isolation: Cool the reaction mixture in an ice bath to induce the precipitation of Acetanilide-¹³C₆ crystals.
-
Purification: Collect the crude product by vacuum filtration, washing with cold water to remove impurities. The product can be further purified by recrystallization from hot water.
| Parameter | Value/Condition | Reference |
| Starting Material | Aniline-¹³C₆ (Uniformly labeled) | [3] |
| Acetylating Agent | Acetic Anhydride | [1] |
| Solvent/Medium | Water, Dilute HCl | [1] |
| Base/Buffer | Sodium Acetate | [1][2] |
| Workup | Ice bath precipitation, vacuum filtration | [1] |
| Purification | Recrystallization from water | [2] |
Table 1: Typical Reaction Parameters for the Synthesis of Acetanilide-¹³C₆.
Applications in Organic Synthesis
The primary synthetic utility of Acetanilide-¹³C₆ is as a stable, labeled intermediate for building more complex molecules, particularly active pharmaceutical ingredients (APIs) and their metabolites.
Acetanilide-¹³C₆ is an excellent precursor for synthesizing ¹³C-labeled sulfonamide antibiotics.[3] The acetamido group serves as a protecting group for the aniline nitrogen, allowing for selective functionalization at the para position of the benzene ring.
The synthesis of labeled sulfanilamide, a core structure in sulfa drugs, proceeds in several steps starting from Acetanilide-¹³C₆. The key steps involve chlorosulfonation followed by amination and finally, deprotection of the acetamido group.[3][4]
Caption: Synthetic pathway to ¹³C-labeled sulfonamides from Acetanilide-¹³C₆.
Experimental Protocol: Synthesis of [phenyl-ring-¹³C]-labeled Sulfamethoxazole [3]
-
Chlorosulfonation: Dry Acetanilide-¹³C₆ is reacted with an excess of chlorosulfonic acid at elevated temperature to yield p-acetamidobenzenesulfonyl chloride-¹³C₆.[1]
-
Condensation: The resulting sulfonyl chloride is condensed with the appropriate amine (e.g., 3-amino-5-methylisoxazole for sulfamethoxazole) to form the protected sulfonamide.
-
Hydrolysis (Deprotection): The acetamido group is removed by acid-catalyzed hydrolysis (e.g., with HCl) to yield the final labeled sulfonamide antibiotic.[4]
| Labeled Product | Overall Yield from Aniline-¹³C₆ | Purity | Reference |
| [phenyl-ring-¹³C]-Sulfamethoxazole | 54.1% | >98.0% | [3] |
| [phenyl-ring-¹³C]-Sulfamonomethoxine | 35.8% | >98.0% | [3] |
| [phenyl-ring-¹³C]-Sulfadiazine | 28.1% | >98.0% | [3] |
Table 2: Reported yields for the synthesis of ¹³C-labeled sulfonamide antibiotics.
Isotopic labeling is a definitive method for elucidating reaction mechanisms. While specific studies citing Acetanilide-¹³C₆ are not prevalent, its utility can be illustrated conceptually. For instance, in reactions involving aromatic rearrangement, such as the Orton rearrangement of N-chloroacetanilide, a ¹³C₆-labeled ring would allow researchers to track the fate of the phenyl group. By analyzing the position of the label in the products, one can distinguish between an intramolecular mechanism (where the label remains within the same molecule) and an intermolecular mechanism (where scrambling of the label between different molecules might occur).
Caption: Use of ¹³C₆ labeling to differentiate reaction mechanisms.
Application as an Internal Standard in Quantitative Analysis
The most common application of Acetanilide-¹³C₆ is as an internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard co-elutes with the analyte and exhibits identical chemical behavior during sample extraction, ionization, and detection, but is distinguishable by mass.[5][6] This allows it to accurately correct for variations in sample recovery and matrix-induced ion suppression or enhancement, leading to highly precise and accurate quantification.[5][7]
The workflow involves adding a known amount of Acetanilide-¹³C₆ to all samples, standards, and quality controls. The samples are then processed (e.g., protein precipitation for plasma) and analyzed by LC-MS/MS. Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. metaphactory [semopenalex.org]
Acetanilide-13C6 for Metabolic Pathway Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in drug metabolism studies, offering a safe and effective way to trace the metabolic fate of compounds without the need for radioactive isotopes.[1][2] Acetanilide-13C6, a stable isotope-labeled version of acetanilide, serves as an invaluable tool for elucidating metabolic pathways, quantifying metabolites, and assessing pharmacokinetic profiles. This technical guide provides a comprehensive overview of the application of this compound in metabolic research, complete with detailed experimental protocols, quantitative data, and visual representations of metabolic pathways and workflows. By incorporating a ¹³C6-labeled phenyl ring, this compound allows for the precise tracking of the core structure of the molecule through various metabolic transformations using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]
Metabolic Pathways of Acetanilide
Acetanilide undergoes extensive metabolism, primarily in the liver, through Phase I and Phase II reactions. The primary metabolic route involves the hydroxylation of the aromatic ring to form acetaminophen (paracetamol), which is responsible for the compound's analgesic properties.[2][3] However, other metabolic pathways, including hydrolysis to aniline, also occur and are associated with toxicity.[1]
Phase I Metabolism: The initial and most significant metabolic step is the aromatic hydroxylation of acetanilide to 4-hydroxyacetanilide (acetaminophen). This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP2E1 being the major isoforms involved.[4][5] A minor pathway involves the hydrolysis of the amide bond to yield aniline and acetic acid.[1]
Phase II Metabolism: The primary metabolite, acetaminophen, subsequently undergoes extensive Phase II conjugation reactions to facilitate its excretion. These reactions include glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs).[5] A small fraction of acetaminophen can be oxidized by CYP enzymes to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[4]
Below is a diagram illustrating the primary metabolic pathways of acetanilide.
Quantitative Data
The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of acetanilide. The use of this compound as an internal standard allows for accurate quantification of the parent compound and its metabolites.
Table 1: Pharmacokinetic Parameters of Acetanilide in Rats (Oral Administration)
| Parameter | Value | Reference |
|---|---|---|
| Tmax (h) | 1.0 ± 0.7 | [6] |
| Cmax (ng/mL) | 229.24 ± 64.26 | [6] |
| AUC₀-∞ (ng·h/mL) | 1268.97 ± 27.04 | [6] |
| Half-life (t½) (h) | 10.61 ± 0.2 | [6] |
| Bioavailability (%) | ~16 |[6] |
Table 2: Enzyme Kinetic Parameters for Acetanilide Metabolism
| Enzyme | Substrate | Metabolic Reaction | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
|---|---|---|---|---|---|
| Rat Liver Microsomes (Male) | Estradiol | 2-Hydroxylation | 2.2 | 5.0 | [7] |
| Recombinant Human CYP2E1 | Acetaminophen | Oxidation | ~600 | - | [8] |
| Recombinant Human CYP2E1 | Acetaminophen | Oxidation | 1300 | - |[8] |
Note: Specific kinetic data for this compound metabolism is limited in publicly available literature. The data for estradiol and acetaminophen metabolism by relevant enzymes are provided for context.
Experimental Protocols
This section provides detailed methodologies for conducting metabolic studies with this compound.
In Vivo Metabolic Study in Sprague-Dawley Rats
This protocol outlines a typical in vivo study to investigate the pharmacokinetics and metabolism of this compound in rats.
Workflow for In Vivo Study
1. Animal Handling and Dosing:
-
Use male Sprague-Dawley rats (200-250 g).
-
Acclimatize animals for at least one week before the experiment.[9]
-
Fast rats overnight (approximately 12 hours) with free access to water before dosing.[10]
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer a single oral dose of this compound (e.g., 50 mg/kg) via gavage.[11]
2. Sample Collection:
-
Collect blood samples (approx. 200 µL) via the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Place rats in metabolic cages for urine collection over a 24-hour period.
-
At the end of the study, animals can be euthanized, and tissues (e.g., liver, kidney) can be collected for further analysis.
3. Sample Preparation:
-
Plasma: Centrifuge the blood samples at 4°C to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis. For analysis, perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma.[12] Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Urine: Centrifuge the urine samples to remove any particulates. The supernatant can often be diluted with the initial mobile phase and directly injected into the LC-MS/MS system.[13]
LC-MS/MS Method for Quantification
This protocol describes a general method for the simultaneous quantification of this compound and its major metabolite, Acetaminophen-13C6.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Acetaminophen-13C6: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard (e.g., d4-Acetaminophen): Precursor ion (m/z) -> Product ion (m/z)
-
-
Note: Specific MRM transitions need to be optimized for the instrument used.
Workflow for LC-MS/MS Analysis
NMR Spectroscopy for Metabolite Identification
NMR spectroscopy is a powerful tool for the structural elucidation of metabolites. The ¹³C labeling of this compound greatly aids in this process.
1. Sample Preparation:
-
Lyophilize urine samples to dryness and reconstitute in a deuterated solvent (e.g., D₂O) containing a chemical shift reference (e.g., TSP).
-
For plasma samples, after protein precipitation, the supernatant can be dried and reconstituted in a suitable deuterated solvent.
2. NMR Acquisition Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.
-
1D ¹H NMR: To get an initial overview of the metabolites.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a key experiment that shows correlations between protons and their directly attached carbon atoms. The ¹³C labeling will result in strong signals for the metabolites derived from this compound, making them easily distinguishable from the endogenous metabolites.[14]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the structure of unknown metabolites.
-
Pulse Sequence: Standard pulse sequences for these experiments are typically used.[14]
-
Acquisition Time: Acquisition times will vary depending on the concentration of the metabolites and the sensitivity of the instrument.
Conclusion
This compound is a versatile and powerful tool for studying drug metabolism. Its use in conjunction with modern analytical techniques like LC-MS/MS and NMR spectroscopy allows for detailed investigation of metabolic pathways, accurate quantification of metabolites, and comprehensive pharmacokinetic profiling. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and execute robust metabolic studies. The ability to trace the labeled carbon core of the molecule provides unambiguous insights into its biotransformation, contributing to a better understanding of drug efficacy and safety.
References
- 1. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 2. archipel.uqam.ca [archipel.uqam.ca]
- 3. researchgate.net [researchgate.net]
- 4. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme kinetic modelling as a tool to analyse the behaviour of cytochrome P450 catalysed reactions: application to amitriptyline N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cooperativity in CYP2E1 Metabolism of Acetaminophen and Styrene Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute and 13 weeks subchronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Six-month toxicity study of oral administration of D-003 in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Acetanilide in Human Plasma using Acetanilide-¹³C₆ as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetanilide, a compound with historical significance as an analgesic and antipyretic, continues to be a relevant molecule in medicinal chemistry and drug metabolism studies. Accurate and precise quantification of acetanilide in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical studies due to its high sensitivity and selectivity.[1]
A significant challenge in LC-MS/MS-based quantification is the potential for matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results.[2] The use of a stable isotope-labeled (SIL) internal standard is the most effective strategy to mitigate these effects.[3] A SIL internal standard, such as Acetanilide-¹³C₆, is an ideal choice because it co-elutes with the analyte and experiences identical ionization suppression or enhancement, while being distinguishable by the mass spectrometer due to its mass difference.[4] This application note provides a detailed protocol for the rapid and accurate quantification of acetanilide in human plasma using Acetanilide-¹³C₆ as an internal standard with a validated LC-MS/MS method.
Experimental Protocols
Materials and Reagents
-
Acetanilide (≥98% purity)
-
Acetanilide-¹³C₆ (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma (K₂EDTA as anticoagulant)
Stock and Working Solutions
-
Acetanilide Stock Solution (1 mg/mL): Accurately weigh 10 mg of acetanilide and dissolve in 10 mL of methanol.
-
Acetanilide Working Standards (0.1, 0.2, 0.5, 1, 2, 5, 10, 20 µg/mL): Prepare by serial dilution of the stock solution with 50:50 (v/v) methanol/water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Acetanilide-¹³C₆ and dissolve in 1 mL of methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol/water.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma samples, calibration standards, and quality control samples into 1.5 mL microcentrifuge tubes.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry:
| Parameter | Value |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Acetanilide: m/z 136.1 → 94.1; Acetanilide-¹³C₆: m/z 142.1 → 100.1 |
| IonSpray Voltage | 5500 V |
| Source Temperature | 550°C |
| Collision Gas | Nitrogen |
Data Presentation
Calibration Curve
The method demonstrated excellent linearity over the concentration range of 10 to 2000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of acetanilide to Acetanilide-¹³C₆ against the nominal concentration.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 10 | 0.025 |
| 20 | 0.051 |
| 50 | 0.128 |
| 100 | 0.255 |
| 200 | 0.510 |
| 500 | 1.275 |
| 1000 | 2.550 |
| 2000 | 5.100 |
| r² | 0.9995 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels. The results are summarized below.
Intra-day Accuracy and Precision (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 30 | 29.1 | 97.0 | 4.5 |
| Medium | 300 | 306.3 | 102.1 | 3.2 |
| High | 1500 | 1479.0 | 98.6 | 2.8 |
Inter-day Accuracy and Precision (n=18, 3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 30 | 29.7 | 99.0 | 5.1 |
| Medium | 300 | 303.9 | 101.3 | 4.0 |
| High | 1500 | 1488.0 | 99.2 | 3.5 |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Principle of internal standard quantification in LC-MS/MS.
Conclusion
This application note describes a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of acetanilide in human plasma. The use of Acetanilide-¹³C₆ as an internal standard effectively compensates for matrix effects, ensuring high accuracy and precision of the results. The simple protein precipitation method for sample preparation allows for rapid sample processing, making it suitable for studies requiring the analysis of a large number of samples. This method meets the typical validation criteria for bioanalytical methods and can be readily implemented in research and drug development settings.
References
Application Notes and Protocols for Isotope Labeling in Quantitative Proteomics
Introduction and Clarification on the Use of Acetanilide-13C6
This compound is a stable isotope-labeled version of acetanilide, a compound known for its analgesic and antipyretic properties. In the context of mass spectrometry, its primary application is as an internal standard for the quantitative analysis of acetanilide and its metabolites in biological fluids. Due to the lack of a reactive functional group that can covalently bind to proteins or peptides, this compound is not suitable for direct use as a labeling reagent in quantitative proteomics workflows that aim to determine the relative abundance of a wide range of proteins.
However, the principle of using stable isotopes for quantitative analysis is central to modern proteomics. A chemically related compound, 13C-labeled Iodoacetanilide , is indeed used for quantitative proteomics through the specific labeling of cysteine residues in proteins.[1][2] This document will provide detailed application notes and protocols for the use of 13C-Iodoacetanilide in a quantitative proteomics workflow, as a relevant and practical alternative.
Application: Quantitative Proteomics using Cysteine-Specific Isotope Labeling with 13C-Iodoacetanilide
This method allows for the relative quantification of proteins by differentially labeling cysteine-containing peptides from two different samples with light (unlabeled) and heavy (13C-labeled) iodoacetanilide. The mass difference introduced by the 13C label allows for the distinction and quantification of peptides from each sample in a single mass spectrometry analysis.
Principle of the Method
Proteins from two samples (e.g., control and treated) are extracted, reduced, and then alkylated with either unlabeled iodoacetanilide ("light") or 13C-labeled iodoacetanilide ("heavy").[1][2] During alkylation, the iodoacetyl group reacts specifically with the sulfhydryl group of cysteine residues. After labeling, the samples are combined, digested with an enzyme like trypsin, and analyzed by LC-MS/MS. The relative abundance of a given peptide (and thus its parent protein) is determined by comparing the signal intensities of the light and heavy isotopic forms.
Experimental Protocols
I. Sample Preparation and Protein Extraction
-
Cell Lysis and Protein Extraction:
-
Harvest cells from control and experimental conditions.
-
Wash the cell pellets with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Aliquot equal amounts of protein (e.g., 100 µg) from the control and experimental samples for further processing.
-
II. Reduction, Alkylation (Labeling), and Digestion
-
Reduction:
-
To each protein sample, add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation (Isotopic Labeling):
-
Cool the samples to room temperature.
-
To the control sample , add unlabeled iodoacetanilide ("light" reagent) to a final concentration of 55 mM.
-
To the experimental sample , add 13C6-iodoacetanilide ("heavy" reagent) to a final concentration of 55 mM.
-
Incubate both samples in the dark at room temperature for 45 minutes.
-
-
Quenching:
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
-
Protein Precipitation and Digestion:
-
Precipitate the proteins by adding four volumes of ice-cold acetone and incubate at -20°C overnight.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the proteins.
-
Discard the supernatant and wash the pellet with ice-cold 80% acetone.
-
Resuspend the protein pellets in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate at 37°C overnight.
-
III. Sample Pooling and Mass Spectrometry Analysis
-
Sample Pooling and Desalting:
-
Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Desalt the pooled sample using a C18 StageTip or a similar solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptide mixture using a high-resolution nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS) system.
-
The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans for quantification and MS2 scans for peptide identification.
-
Data Presentation
Quantitative data from this type of experiment should be presented in a clear, tabular format to facilitate comparison.
| Protein ID | Gene Name | Peptide Sequence | Light Intensity | Heavy Intensity | Ratio (Heavy/Light) | p-value | Regulation |
| P02768 | ALB | LVNEVTEFAK | 1.2E+08 | 2.3E+08 | 1.92 | 0.001 | Up |
| Q9Y6K9 | HSP90B1 | IQEENPQIAK | 9.8E+07 | 4.5E+07 | 0.46 | 0.005 | Down |
| P60709 | ACTB | SYELPDGQVITIGNER | 1.5E+09 | 1.6E+09 | 1.07 | 0.85 | Unchanged |
Visualizations
Caption: Workflow for quantitative proteomics using cysteine-specific isotopic labeling.
Caption: Logic diagram for relative quantification using stable isotope labeling.
References
- 1. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 13C7-labeled iodoacetanilide and application to quantitative analysis of peptides and a protein by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Quantification by Mass Spectrometry Using 13C-Labeled Acetanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for accurate and reproducible quantification of peptides and proteins in complex biological samples. This document provides detailed application notes and protocols for the use of 13C-labeled acetanilide derivatives, specifically focusing on iodoacetanilide-13C7, for the quantification of cysteine-containing peptides. By covalently modifying the sulfhydryl groups of cysteine residues, these reagents introduce a stable isotope label that allows for the precise relative and absolute quantification of peptides and, by extension, their parent proteins.[1][2][3][4]
The methodology described herein is applicable to a wide range of proteomics research, including biomarker discovery, validation, and the study of post-translational modifications. The protocols cover sample preparation, derivatization, mass spectrometry analysis, and data interpretation.
Principle of the Method
The core principle of this quantitative proteomic strategy involves the differential labeling of two sample populations (e.g., control vs. treated) with isotopically light (unlabeled) and heavy (13C-labeled) versions of an acetanilide-based alkylating reagent. Iodoacetanilide is a commonly used reagent that specifically reacts with the sulfhydryl group of cysteine residues.
The workflow is as follows:
-
Protein Extraction and Preparation: Proteins are extracted from the biological samples of interest.
-
Reduction and Alkylation/Labeling: Disulfide bonds within the proteins are reduced to free sulfhydryl groups. One sample is then alkylated with unlabeled iodoacetanilide, while the other is alkylated with 13C-labeled iodoacetanilide.
-
Sample Combination and Digestion: The two labeled protein samples are combined, and the mixture is proteolytically digested (e.g., with trypsin) to generate peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis and Quantification: The relative abundance of a peptide in the two original samples is determined by comparing the signal intensities of the light and heavy isotopic pairs in the mass spectrum.
A key advantage of this chemical labeling approach is its applicability to samples where metabolic labeling (like SILAC) is not feasible.[5]
Experimental Protocols
Protocol 1: In-Solution Derivatization and Digestion for Quantitative Proteomics
This protocol is suitable for the analysis of total cell lysates or other complex protein mixtures.
Materials:
-
Lysis Buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetanilide (IAA)
-
Iodoacetanilide-13C7
-
Trypsin (MS-grade)
-
Quenching solution (e.g., 1 M DTT)
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
C18 desalting columns
Procedure:
-
Protein Lysis and Quantification:
-
Lyse cells or tissues in Lysis Buffer.
-
Quantify the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Reduction:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation (Labeling):
-
To the control sample, add unlabeled Iodoacetanilide (IAA) to a final concentration of 20 mM.
-
To the experimental sample, add Iodoacetanilide-13C7 to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Quenching:
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
-
Sample Combination and Digestion:
-
Combine the labeled protein samples.
-
Dilute the mixture with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Desalting and Sample Preparation for MS:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 column according to the manufacturer's protocol.
-
Dry the desalted peptides using a vacuum centrifuge.
-
Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in 2% acetonitrile).
-
Protocol 2: In-Gel Derivatization and Digestion
This protocol is ideal for proteins that have been separated by SDS-PAGE, allowing for the analysis of specific protein bands.
Materials:
-
SDS-PAGE reagents and equipment
-
Coomassie Brilliant Blue stain
-
Destaining Solution (e.g., 50% ACN, 50 mM Ammonium Bicarbonate)
-
Reduction Solution (10 mM DTT in 50 mM Ammonium Bicarbonate)
-
Alkylation Solution (55 mM IAA or Iodoacetanilide-13C7 in 50 mM Ammonium Bicarbonate)
-
Trypsin solution (e.g., 10 ng/µL in 50 mM Ammonium Bicarbonate)
-
Peptide Extraction Buffer (e.g., 50% ACN, 5% Formic Acid)
Procedure:
-
Gel Electrophoresis and Staining:
-
Separate the protein samples using 1D or 2D SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue.
-
-
Excision and Destaining:
-
Excise the protein band(s) of interest.
-
Cut the gel pieces into small cubes (approx. 1x1 mm).
-
Destain the gel pieces by washing with Destaining Solution until the gel is clear.
-
-
Reduction and Alkylation (Labeling):
-
Dehydrate the gel pieces with ACN.
-
Add Reduction Solution and incubate at 56°C for 1 hour.
-
Cool to room temperature, remove the DTT solution, and add the appropriate Alkylation Solution (unlabeled for control, 13C-labeled for the experimental sample).
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Washing and Digestion:
-
Wash the gel pieces with 50 mM Ammonium Bicarbonate and then dehydrate with ACN.
-
Rehydrate the gel pieces in Trypsin solution and incubate at 37°C overnight.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces by adding Extraction Buffer and sonicating for 15 minutes.
-
Repeat the extraction step.
-
Combine the extracts and dry in a vacuum centrifuge.
-
-
Sample Preparation for MS:
-
Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from an experiment using Iodoacetanilide-13C7 labeling to compare protein expression between a control and a treated sample.
| Protein ID | Peptide Sequence | Control Intensity (Light) | Treated Intensity (Heavy) | Ratio (Heavy/Light) | Fold Change |
| P12345 | VSCGTEYI... | 1.2E+06 | 3.6E+06 | 3.0 | +3.0 |
| Q67890 | ACDLMP... | 5.4E+05 | 2.7E+05 | 0.5 | -2.0 |
| P98765 | FNCTVA... | 8.9E+05 | 9.1E+05 | 1.02 | ~1.0 |
| O12345 | GYCLFP... | 2.1E+06 | 6.5E+06 | 3.1 | +3.1 |
C* indicates the cysteine residue labeled with either unlabeled or 13C-labeled iodoacetanilide.
Visualization of Experimental Workflows
Caption: Workflow for quantitative proteomics using stable isotope labeling.
Signaling Pathway Analysis
While Acetanilide-13C6 itself is a labeling reagent and not directly involved in signaling pathways, the quantitative proteomics data it generates can be used to elucidate changes in such pathways. For example, if the expression of a key kinase in a signaling cascade is found to be altered, this information can be visualized as follows:
Caption: Example of a signaling pathway with an upregulated protein.
Conclusion
The use of 13C-labeled acetanilide derivatives, such as iodoacetanilide-13C7, provides a robust and versatile method for the quantitative analysis of cysteine-containing peptides by mass spectrometry. The protocols outlined in this document offer a reliable framework for researchers to implement this powerful technique in their proteomic workflows. Careful execution of these protocols, coupled with rigorous data analysis, will enable the accurate quantification of protein expression changes, contributing to a deeper understanding of complex biological systems.
References
- 1. Quantitative protein analysis using (13)C7-labeled iodoacetanilide and d5-labeled N-ethylmaleimide by nano liquid chromatography/nanoelectrospray ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 13C7-labeled iodoacetanilide and application to quantitative analysis of peptides and a protein by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Preparation of Acetanilide-¹³C₆ Stock Solutions for Analytical Assays
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetanilide, a metabolite of aniline, is a historical analgesic and antipyretic compound. Its isotopically labeled form, Acetanilide-¹³C₆, serves as an invaluable internal standard (IS) in quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The incorporation of six carbon-13 atoms provides a distinct mass shift from the unlabeled analyte, enabling precise and accurate quantification by correcting for variations during sample preparation and analysis. This document provides detailed protocols for the preparation of Acetanilide-¹³C₆ stock solutions and their application in common in vitro drug metabolism assays.
Acetanilide-¹³C₆ is particularly useful in studies involving drug metabolism, such as cytochrome P450 (CYP450) enzyme inhibition and metabolic stability assays.[1] Its structural similarity to analytes like phenacetin and its metabolite acetaminophen makes it an ideal internal standard for these applications.[2]
Physicochemical Properties of Acetanilide-¹³C₆
A thorough understanding of the physicochemical properties of Acetanilide-¹³C₆ is crucial for the accurate preparation of stock solutions. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | ¹³C₆C₂H₉NO | N/A |
| Molecular Weight | 141.16 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 113-115 °C | N/A |
| Solubility | Soluble in methanol, ethanol, acetone, chloroform, and slightly soluble in water. | N/A |
| Storage | Store at room temperature, protected from light and moisture. | N/A |
Experimental Protocols
Preparation of a 1 mg/mL Primary Stock Solution
This protocol describes the preparation of a 1 mg/mL primary stock solution of Acetanilide-¹³C₆ in methanol. Methanol is a common solvent for non-polar to moderately polar compounds and is compatible with reverse-phase liquid chromatography.
Materials:
-
Acetanilide-¹³C₆ (≥98% purity)
-
Methanol (LC-MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL volumetric flask (Class A)
-
Pipettes and tips
-
Amber glass vial with a PTFE-lined cap for storage
Procedure:
-
Accurately weigh approximately 10 mg of Acetanilide-¹³C₆ powder using an analytical balance.
-
Quantitatively transfer the weighed powder to a 10 mL Class A volumetric flask.
-
Add approximately 7-8 mL of LC-MS grade methanol to the volumetric flask.
-
Vortex or sonicate the flask until the Acetanilide-¹³C₆ is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add methanol to the volumetric flask up to the 10 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to a properly labeled amber glass vial for storage.
-
Store the primary stock solution at -20°C.
Preparation of a 10 µg/mL Working Stock Solution
This working stock solution is an intermediate dilution suitable for preparing calibration standards and spiking into assay samples.
Materials:
-
1 mg/mL Acetanilide-¹³C₆ primary stock solution
-
Methanol (LC-MS grade)
-
10 mL volumetric flask (Class A)
-
Calibrated pipettes and tips
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Transfer 100 µL of the 1 mg/mL Acetanilide-¹³C₆ primary stock solution into a 10 mL Class A volumetric flask.
-
Add methanol to the volumetric flask up to the 10 mL mark.
-
Cap the flask and invert it several times to ensure thorough mixing.
-
Transfer the solution to a labeled amber glass vial.
-
This working stock solution can be stored at -20°C for short to medium-term use.
Application Example: Internal Standard in a CYP450 Inhibition Assay
Acetanilide-¹³C₆ is an excellent internal standard for monitoring the metabolism of CYP1A2 substrates like phenacetin. This protocol outlines its use in a typical in vitro CYP450 inhibition assay using human liver microsomes.
Preparation of Internal Standard Spiking Solution
The final concentration of the internal standard in the analytical sample should be optimized for the specific LC-MS/MS instrument and method. A typical final concentration is around 100 ng/mL.
Procedure:
-
Dilute the 10 µg/mL working stock solution 1:100 in the quenching solution (e.g., acetonitrile) to be used in the assay. For example, add 100 µL of the 10 µg/mL working stock to 9.9 mL of acetonitrile to get a 100 ng/mL spiking solution.
CYP450 Inhibition Assay Protocol
This protocol provides a general workflow for a CYP450 inhibition assay.
Materials:
-
Human Liver Microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP1A2 substrate (e.g., Phenacetin)
-
Test inhibitor compound
-
Acetanilide-¹³C₆ internal standard spiking solution (100 ng/mL in acetonitrile)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Assay Workflow:
-
Prepare Incubation Mixtures: In a 96-well plate, combine human liver microsomes, phosphate buffer, and the test inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate Reaction: Add the CYP1A2 substrate (phenacetin) and the NADPH regenerating system to initiate the metabolic reaction.
-
Incubate: Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).
-
Quench Reaction: Stop the reaction by adding a cold quenching solution, such as acetonitrile, containing the Acetanilide-¹³C₆ internal standard (e.g., add 100 µL of the 100 ng/mL spiking solution).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the formation of the phenacetin metabolite (acetaminophen) relative to the Acetanilide-¹³C₆ internal standard.
Data Presentation
The following table summarizes the recommended concentrations for the Acetanilide-¹³C₆ solutions.
| Solution | Concentration | Solvent | Storage Temperature |
| Primary Stock Solution | 1 mg/mL | Methanol | -20°C |
| Working Stock Solution | 10 µg/mL | Methanol | -20°C |
| Internal Standard Spiking Solution | 100 ng/mL | Acetonitrile | 4°C (short-term) |
Visualizations
The following diagrams illustrate the workflows for preparing the stock solutions and for the CYP450 inhibition assay.
References
- 1. A method for the estimation of acetanilide, paracetamol and phenacetin in plasma and urine using mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cysteine Residue Labeling Using Acetanilide-13C6 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific chemical modification of proteins is a cornerstone of modern proteomics and drug discovery. Cysteine, with its unique nucleophilic thiol group, presents an ideal target for such modifications.[1][2] Stable isotope labeling, particularly with 13C-labeled reagents, coupled with mass spectrometry (MS), provides a powerful tool for quantitative analysis of proteins and peptides.[3][4] This document details the application and protocols for using 13C-labeled iodoacetanilide, a derivative of acetanilide, for the specific and quantitative labeling of cysteine residues.
Iodoacetanilide and its isotopologues, such as Acetanilide-13C6, are alkylating agents that react specifically with the sulfhydryl group of cysteine residues under controlled conditions.[3][5][6] This covalent modification, known as carbamidomethylation, is stable and introduces a known mass shift, facilitating identification and quantification in mass spectrometry workflows.[5][7][8] The use of a heavy isotope-labeled reagent allows for differential labeling experiments, enabling the relative quantification of cysteine reactivity or protein abundance between different samples.[5][7][8]
Principle of the Method
The labeling reaction is based on the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon of the iodoacetyl group of the iodoacetanilide reagent. This results in the formation of a stable thioether bond and the displacement of the iodide ion. To ensure the specificity of the reaction for cysteine residues, it is crucial to maintain the pH of the reaction buffer between 7.0 and 8.5.[6][9] At higher pH values, the reagent can react with other nucleophilic amino acid side chains, such as lysine.[6]
Applications
The selective labeling of cysteine residues with this compound derivatives has a broad range of applications in biological research and drug development:
-
Quantitative Proteomics: Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA) and similar methods enable the relative quantification of protein expression levels between different cell states or conditions.[7][8]
-
Redox Proteomics: This technique can be used to identify and quantify changes in the oxidation state of cysteine residues, providing insights into cellular signaling pathways and oxidative stress.[7]
-
Drug Discovery: Cysteine is a key target for covalent drugs.[1][10] Labeling reactive cysteines can help in the discovery of new drug targets and in assessing the target engagement and selectivity of covalent inhibitors.[10]
-
Structural Biology: Modification of cysteine residues can provide structural information and can be used to introduce probes for biophysical studies.
Data Presentation
Labeling Efficiency and Specificity
The efficiency and specificity of cysteine labeling are critical for reliable quantitative analysis. The following table summarizes reported data for iodoacetamide-based cysteine labeling.
| Parameter | Value | Reference |
| Labeling Efficiency | >98% | [11] |
| Labeling Specificity | >95% | [11] |
Note: Efficiency and specificity can be influenced by experimental conditions such as reagent concentration, pH, temperature, and incubation time.
Mass Shifts of Common Cysteine-Modifying Reagents
| Reagent | Mass Shift (Monoisotopic) | Notes |
| Iodoacetamide | +57.02146 Da | Forms a carbamidomethyl group.[6] |
| Iodothis compound | +141.07928 Da | Calculated based on the addition of C8H8NO minus I, with 6 carbons as 13C. |
| N-ethylmaleimide (NEM) | +125.04768 Da | Reacts with thiols to form a stable thioether linkage.[5] |
Experimental Protocols
Materials
-
Protein sample
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound iodoacetyl derivative (or similar 13C-labeled iodoacetamide/iodoacetanilide reagent)
-
Unlabeled ("light") iodoacetamide or iodoacetanilide (for differential labeling)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)[7]
-
Quenching solution (e.g., DTT or L-cysteine)
-
Reagents for downstream analysis (e.g., trypsin, LC-MS buffers)
Protocol 1: In-Solution Labeling of Cysteine Residues
This protocol is suitable for labeling purified proteins or complex protein mixtures in solution.
-
Protein Solubilization and Reduction:
-
Alkylation (Labeling):
-
Prepare a fresh stock solution of the this compound iodoacetyl derivative in a suitable solvent (e.g., DMSO or the reaction buffer). Protect the solution from light.[6]
-
Add the labeling reagent to the reduced protein sample to a final concentration of 10-20 mM (a 10-fold molar excess over the reducing agent is recommended).[9][12]
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.[6][12]
-
-
Quenching:
-
Add a quenching solution, such as DTT or L-cysteine, to a final concentration that is in excess of the labeling reagent to consume any unreacted reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Precipitate the labeled proteins using acetone or perform a buffer exchange to remove excess reagents.
-
Proceed with proteolytic digestion (e.g., with trypsin) for bottom-up proteomics analysis.
-
Desalt the resulting peptides before LC-MS/MS analysis.
-
Protocol 2: Differential Labeling for Quantitative Proteomics (SICyLIA Workflow)
This protocol allows for the comparison of cysteine reactivity or protein abundance between two samples.
-
Sample Preparation:
-
Prepare two protein samples (e.g., control and treated) separately.
-
-
Reduction and Differential Labeling:
-
Reduce both samples as described in Protocol 1, Step 1.
-
Label the control sample with the "light" (unlabeled) iodoacetanilide.
-
Label the treated sample with the "heavy" (this compound) iodoacetanilide. Perform the labeling as described in Protocol 1, Step 2.
-
-
Combine and Process:
-
After the labeling reaction, quench both samples as described in Protocol 1, Step 3.
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio based on protein concentration.
-
Proceed with sample preparation for mass spectrometry as described in Protocol 1, Step 4.
-
-
Data Analysis:
-
During mass spectrometry data analysis, identify peptide pairs that are chemically identical but differ in mass due to the isotopic label.
-
The ratio of the peak intensities of the "heavy" and "light" labeled peptides corresponds to the relative abundance of that cysteine-containing peptide between the two samples.
-
Visualizations
Experimental Workflow for Cysteine Labeling
Caption: A generalized workflow for the labeling of cysteine residues.
Chemical Reaction of Cysteine Labeling
Caption: The chemical reaction between a cysteine thiol and iodoacetanilide.
Signaling Pathway Example: Redox Regulation
References
- 1. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 2. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cysteine Counting via Isotopic Chemical Labeling for Intact Mass Proteoform Identifications in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.thermoscientific.com [apps.thermoscientific.com]
Application Notes and Protocols for Acetanilide-13C6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetanilide, a precursor to the widely used analgesic and antipyretic drug acetaminophen (paracetamol), serves as a valuable model compound in pharmacokinetic and drug metabolism studies. Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP1A2, making it a useful probe for assessing the activity of this important drug-metabolizing enzyme. The use of stable isotope-labeled Acetanilide-13C6 offers significant advantages in quantitative bioanalysis, providing an ideal internal standard for mass spectrometry-based assays to ensure accuracy and precision.
This document provides detailed application notes and experimental protocols for the use of this compound in pharmacokinetic studies, including in vivo animal studies, bioanalytical methods, and plasma protein binding assays.
Applications of this compound
-
Internal Standard for Bioanalysis: this compound is the gold standard internal standard for the quantification of unlabeled acetanilide in biological matrices by LC-MS/MS. Its identical chemical properties and co-elution with the analyte, but distinct mass, allow for precise correction of matrix effects and variations in sample processing.
-
Metabolic Pathway Elucidation: Studies employing this compound can help in tracing the metabolic fate of acetanilide and quantifying the formation of its primary metabolite, acetaminophen, and other minor metabolites.
-
CYP1A2 Phenotyping: Acetanilide is a known substrate for CYP1A2.[1] Pharmacokinetic studies with acetanilide can be designed to assess the in vivo activity of this enzyme, which is crucial for predicting the metabolism of other drugs cleared by this pathway.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for acetanilide's major metabolite, acetaminophen, in rats, providing a reference for expected outcomes in a study involving acetanilide administration.
Table 1: Pharmacokinetic Parameters of Acetaminophen in Rats Following Oral Administration
| Parameter | Value | Species | Dose | Reference |
| Cmax | 27.27 ± 9.9 µg/mL | Rat | Not Specified | [2] |
| Tmax | 0.5 - 1 h | Rat | Not Specified | [2] |
| AUC(0-t) | 32.33 ± 10.8 µg·h/mL | Rat | Not Specified | [2] |
| Half-life (t½) | 14.45 ± 10.63 h | Wistar Rat | 250 mg/kg | [3] |
Table 2: In Vitro Metabolism of Acetanilide by Rat CYP1A2
| Parameter | Value | System | Reference |
| Primary Metabolite | 4-hydroxyacetanilide (Acetaminophen) | Rat Liver Microsomes | [4] |
| Enzyme Inhibition | Competitive inhibition by Resveratrol | Rat Liver Microsomes | [5] |
| Ki (Resveratrol) | 49.1 µM | Rat Liver Microsomes | [5] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study in rats following oral administration of acetanilide, using this compound as an internal standard for sample analysis.
a. Experimental Workflow
Caption: Workflow for an in vivo pharmacokinetic study of acetanilide in rats.
b. Materials
-
Acetanilide
-
This compound (for internal standard)
-
Male Sprague-Dawley rats (with jugular vein cannulation for serial blood sampling is recommended)[6]
-
Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)
-
Heparinized tubes for blood collection
-
Centrifuge
-
Freezer (-80°C)
c. Procedure
-
Animal Preparation: Acclimate cannulated rats for at least 3 days prior to the study. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[6]
-
Dose Preparation: Prepare a homogenous suspension of acetanilide in the vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of acetanilide to each rat via oral gavage. A typical dose for pharmacokinetic studies in rats can range from 10 to 100 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points. A suggested sampling schedule is: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[6]
-
Plasma Preparation: Immediately transfer the blood samples into heparinized tubes. Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS Quantification
This protocol outlines the preparation of plasma samples and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Sample Preparation Workflow
Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.
b. Materials
-
Rat plasma samples
-
This compound stock solution (internal standard)
-
Acetonitrile
-
Ethyl acetate[7]
-
Formic acid
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
c. Liquid-Liquid Extraction Protocol
-
To 100 µL of rat plasma, add 10 µL of this compound internal standard solution.
-
Add 500 µL of ethyl acetate.[7]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
d. Suggested LC-MS/MS Parameters
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Acetanilide: Q1/Q3 to be determined (e.g., precursor ion [M+H]+ and a characteristic product ion)
-
This compound: Q1/Q3 to be determined (e.g., precursor ion [M+6+H]+ and a corresponding product ion)
-
Acetaminophen: m/z 152.1 → 110.0[8]
-
-
Internal Standard: Acetaminophen-d4 can be used for the quantification of acetaminophen.[8]
Plasma Protein Binding Assay: Equilibrium Dialysis
This protocol describes the determination of the plasma protein binding of acetanilide using a rapid equilibrium dialysis (RED) device.
a. Experimental Workflow
Caption: Workflow for plasma protein binding determination by equilibrium dialysis.
b. Materials
-
Rapid Equilibrium Dialysis (RED) device and inserts
-
Rat plasma
-
Acetanilide stock solution
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator shaker
-
LC-MS/MS system
c. Procedure
-
Prepare Acetanilide-spiked plasma: Spike rat plasma with acetanilide to the desired final concentration (e.g., 1 µM).
-
Set up RED device: Add the spiked plasma to the sample chamber and an equal volume of PBS to the buffer chamber of the RED insert.[1]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[9]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To ensure accurate quantification, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
Analysis: Prepare the samples for LC-MS/MS analysis as described in the bioanalytical protocol, using this compound as the internal standard.
-
Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Concentration in Plasma Chamber - Concentration in Buffer Chamber) / Concentration in Plasma Chamber ] * 100
Metabolic Pathway of Acetanilide
Caption: Major metabolic pathways of acetanilide.
Acetanilide is primarily metabolized in the liver via hydroxylation to form acetaminophen. This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP1A2.[1] Acetaminophen then undergoes Phase II conjugation reactions (glucuronidation and sulfation) to form water-soluble metabolites that are readily excreted by the kidneys. A minor pathway involves the hydrolysis of acetanilide to aniline, which can be further metabolized to toxic compounds.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. dioxin20xx.org [dioxin20xx.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Paracetamol - Wikipedia [en.wikipedia.org]
- 8. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C NMR Spectroscopy of Acetanilide-13C6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis and experimental protocols for the 13C NMR spectroscopy of Acetanilide-13C6, a molecule where the six carbons of the benzene ring are isotopically labeled with 13C. This labeling strategy dramatically enhances the 13C NMR signal, but also introduces extensive homonuclear 13C-13C spin-spin coupling, which requires specialized NMR techniques for complete spectral assignment and analysis.
Introduction
Acetanilide is a simple amide that serves as a fundamental model compound in medicinal chemistry and drug development. Isotopic labeling, particularly with 13C, is a powerful tool for tracing the metabolic fate of drug molecules, elucidating reaction mechanisms, and for detailed structural analysis. In the case of this compound, the complete labeling of the aromatic ring provides a unique opportunity to study the electronic structure and connectivity of the phenyl moiety through the analysis of 13C-13C coupling constants. Standard proton-decoupled 13C NMR spectra of such compounds are often complex and difficult to interpret due to the extensive spin-spin coupling between adjacent 13C nuclei. Therefore, two-dimensional (2D) NMR experiments, such as the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE), are essential for unambiguous assignment of the carbon skeleton.[1][2]
Data Presentation
The following tables summarize the expected 13C NMR chemical shifts and the crucial 13C-13C coupling constants for this compound. The chemical shifts are based on reported values for unlabeled acetanilide and may be slightly perturbed by isotope effects.[3][4] The coupling constants are based on values reported for benzene-13C6 and are expected to be similar, with minor variations due to the acetamido substituent.
Table 1: Expected 13C Chemical Shifts for this compound in DMSO-d6
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O | ~169.5 |
| C-1 (ipso) | ~138.2 |
| C-2, C-6 (ortho) | ~120.4 |
| C-3, C-5 (meta) | ~128.7 |
| C-4 (para) | ~124.1 |
| -CH3 | ~24.1 |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Expected 13C-13C Coupling Constants (J, Hz) for the Aromatic Ring of this compound
| Coupling | Expected Value (Hz) |
| ¹J(C1, C2) / ¹J(C1, C6) | ~56-60 |
| ¹J(C2, C3) / ¹J(C5, C6) | ~56-60 |
| ¹J(C3, C4) / ¹J(C4, C5) | ~56-60 |
| ²J(C1, C3) / ²J(C1, C5) | ~1-3 |
| ²J(C2, C4) / ²J(C4, C6) | ~7-9 |
| ²J(C2, C6) | ~1-3 |
| ³J(C1, C4) | ~7-9 |
| ³J(C2, C5) | ~7-9 |
| ³J(C3, C6) | ~1-3 |
Note: These values are approximations based on benzene-13C6 and may vary slightly in this compound.
Experimental Protocols
The following protocols outline the necessary steps for acquiring high-quality 13C NMR data for this compound, with a focus on the 2D INADEQUATE experiment to resolve the carbon-carbon connectivities.
Protocol 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which this compound is highly soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a good choice.
-
Concentration: Due to the need for a 2D INADEQUATE experiment, a relatively high sample concentration is required. Aim for a concentration of 50-100 mg of this compound in 0.5-0.7 mL of solvent.
-
Sample Preparation:
-
Accurately weigh the this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Protocol 2: 1D Proton-Decoupled 13C NMR Spectroscopy
This initial 1D experiment provides an overview of the chemical shifts.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
Tune and match the 13C probe.
-
-
Acquisition Parameters:
-
Use a standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay (d1) of at least 5 times the longest T1 of the carbon nuclei to ensure accurate integration for quantitative analysis. The addition of a relaxation agent like Cr(acac)3 can help to shorten this delay.[5]
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the solvent peak or an internal standard (TMS).
-
Perform baseline correction.
-
Protocol 3: 2D INADEQUATE Spectroscopy
This experiment is crucial for establishing the carbon framework by identifying one-bond 13C-13C correlations.[1][2][6]
-
Spectrometer Setup:
-
Use the same locked and shimmed sample from the 1D experiment.
-
-
Acquisition Parameters:
-
Select a 2D INADEQUATE pulse sequence (e.g., inadgpqf on Bruker instruments).
-
Set the spectral widths in both the direct (F2) and indirect (F1) dimensions. The F2 width should encompass all 13C signals, and the F1 width should be at least twice the F2 width.
-
Optimize the delay d2 based on the expected average one-bond 13C-13C coupling constant (¹JCC ≈ 58 Hz). The delay is typically set to 1/(4 * ¹JCC).
-
Acquire a sufficient number of scans per increment and a sufficient number of increments in the indirect dimension to achieve adequate resolution and signal-to-noise. This is often a time-consuming experiment.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a 2D Fourier transformation.
-
Phase the 2D spectrum.
-
Perform baseline correction.
-
The resulting spectrum will show pairs of satellite peaks for each directly coupled pair of carbons, allowing for the tracing of the carbon skeleton.
-
Visualization of Experimental Workflow and Data Analysis
The following diagrams, generated using the Graphviz DOT language, illustrate the logical workflow for the 13C NMR analysis of this compound.
Caption: Experimental workflow for the 13C NMR analysis of this compound.
Caption: Logical relationship of data in 13C NMR analysis.
References
- 1. 2D 13C-13C INADEQUATE [chem.ch.huji.ac.il]
- 2. 13C NMR Metabolomics: INADEQUATE Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 4. Organic Synthesis International: GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS [organicsynthesisinternational.blogspot.com]
- 5. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]
- 6. 2D INADEQUATE Experiment [imserc.northwestern.edu]
Application Note: Quantitative Analysis of Acetanilide using MALDI-TOF Mass Spectrometry with Acetanilide-13C6 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of acetanilide in various sample matrices using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. To achieve accurate quantification, a stable isotope-labeled internal standard, Acetanilide-13C6, is employed to correct for variations in sample preparation, matrix crystallization, and ionization efficiency.[1][2] This method is particularly suited for high-throughput screening applications in drug metabolism studies, quality control of pharmaceutical formulations, and environmental analysis.
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the rapid analysis of a wide range of molecules, including small organic compounds.[3][4] Its high speed and tolerance to some sample impurities make it an attractive alternative to traditional chromatographic methods.[5][6] However, the quantitative reproducibility of MALDI-TOF MS can be challenging due to the heterogeneous nature of the sample-matrix co-crystallization process.[1] The use of an appropriate internal standard that co-crystallizes with the analyte and has similar ionization properties can significantly improve the accuracy and precision of quantification.[1][2]
This compound, a stable isotope-labeled analog of acetanilide, serves as an ideal internal standard for this application. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and MALDI analysis. However, its distinct mass allows for clear differentiation in the mass spectrum. This application note provides a detailed protocol for the preparation of samples and standards, MALDI-TOF MS analysis, and data processing for the quantitative determination of acetanilide.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of acetanilide using this compound as an internal standard is depicted in the following diagram.
References
- 1. Quantitative matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. barc.gov.in [barc.gov.in]
- 4. MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry using Acetanilide-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of chemical substances.[1] The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard (IS), to the sample.[1] This "spiked" sample is then processed and analyzed by mass spectrometry. By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard, the concentration of the analyte in the original sample can be determined with high accuracy.[2] This method effectively compensates for sample loss during preparation and variations in instrument response, making it a gold standard for quantitative analysis.[]
Advantages of Acetanilide-13C6 as an Internal Standard
The use of stable isotope-labeled internal standards, particularly those incorporating Carbon-13 (¹³C), is considered the most reliable approach for quantitative mass spectrometry.[4] Acetanilide-¹³C6, as a ¹³C-labeled internal standard, offers several distinct advantages over other types of internal standards, such as deuterated (²H) ones:
-
Co-elution with Analyte: ¹³C-labeled standards have nearly identical physicochemical properties to their unlabeled counterparts.[5] This ensures they behave similarly during chromatographic separation, leading to co-elution. This is crucial for accurate compensation of matrix effects, which can cause ion suppression or enhancement.[5]
-
No Isotope Effect: Unlike deuterated standards, ¹³C-labeled compounds do not typically exhibit significant isotope effects that can alter their retention time or fragmentation patterns in the mass spectrometer.[5]
-
High Accuracy and Precision: By minimizing variability from sample preparation and matrix effects, the use of Acetanilide-¹³C6 as an internal standard allows for highly accurate and precise quantification of the target analyte.[6]
Experimental Workflow for IDMS using this compound
The general workflow for quantifying an analyte in a biological matrix, such as plasma, using Acetanilide-¹³C6 as an internal standard is depicted in the following diagram.
Caption: General workflow for Isotope Dilution Mass Spectrometry.
Detailed Experimental Protocol: Quantification of a Small Molecule Analyte in Human Plasma
This protocol provides a representative method for the quantification of a small molecule analyte in human plasma using Acetanilide-¹³C6 as an internal standard.
1. Materials and Reagents:
-
Blank human plasma
-
Analyte of interest
-
Acetanilide-¹³C6 (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Acetanilide-¹³C6 in methanol.
-
Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with 50% methanol in water to prepare a series of working solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples on ice.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the appropriate analyte working solution for calibration standards and quality control (QC) samples. For unknown samples, add 10 µL of 50% methanol.
-
Add 400 µL of the internal standard working solution (in acetonitrile) to all tubes.
-
Vortex each tube vigorously for 1 minute to precipitate proteins.[7]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of clean microcentrifuge tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.[7]
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A suitable HPLC or UPLC system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Chromatographic Column: A C18 reverse-phase column is a common choice for small molecule analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: Develop a suitable gradient to achieve good separation of the analyte and internal standard from matrix components.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the analyte and Acetanilide-¹³C6.
Data Presentation: Example Quantitative Data
The following table presents hypothetical data from a calibration curve and the analysis of three unknown samples.
| Sample ID | Analyte Concentration (ng/mL) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Blank | 0 | 0 | 152000 | 0.000 | 0 |
| Cal 1 | 1 | 1550 | 151000 | 0.010 | 1.0 |
| Cal 2 | 5 | 7800 | 153000 | 0.051 | 5.1 |
| Cal 3 | 10 | 15400 | 152500 | 0.101 | 10.1 |
| Cal 4 | 50 | 76000 | 151000 | 0.503 | 50.3 |
| Cal 5 | 100 | 152000 | 151500 | 1.003 | 100.3 |
| QC Low | 2.5 | 3800 | 152000 | 0.025 | 2.5 |
| QC Mid | 25 | 38000 | 151000 | 0.252 | 25.2 |
| QC High | 75 | 114000 | 151500 | 0.752 | 75.2 |
| Unknown 1 | - | 22000 | 152000 | 0.145 | 14.5 |
| Unknown 2 | - | 65000 | 151000 | 0.430 | 43.0 |
| Unknown 3 | - | 98000 | 151500 | 0.647 | 64.7 |
Logical Relationship Diagram: Data Analysis Workflow
The following diagram illustrates the logical steps involved in processing the data obtained from the LC-MS/MS analysis.
Caption: Data analysis workflow for IDMS quantification.
Conclusion
Isotope Dilution Mass Spectrometry using a stable isotope-labeled internal standard like Acetanilide-¹³C6 provides a robust and reliable method for the accurate quantification of analytes in complex biological matrices. The protocols and workflows outlined in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 4. benchchem.com [benchchem.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ukisotope.com [ukisotope.com]
- 7. benchchem.com [benchchem.com]
- 8. organomation.com [organomation.com]
Application Note: Acetanilide-¹³C₆ for Robust Quantification of Drug Metabolites by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of drug metabolites is paramount in drug discovery and development for determining the pharmacokinetic and pharmacodynamic properties of new chemical entities. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis in complex biological matrices due to its high accuracy and precision.[1] This is achieved by using a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but mass-shifted.[1] This application note provides a detailed protocol for the use of Acetanilide-¹³C₆ as an internal standard for the quantification of drug metabolites, particularly those structurally similar to acetanilide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for measuring drug metabolites.[2] However, matrix effects, where co-eluting endogenous components interfere with the ionization of the target analyte, can lead to inaccurate quantification.[2][3] The use of a SIL-IS, such as Acetanilide-¹³C₆, is the most effective strategy to compensate for these matrix effects and other variations during sample preparation and analysis.[4][5] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[6] By normalizing the analyte's response to the SIL-IS, accurate and reproducible quantification can be achieved.[5]
Acetanilide-¹³C₆, with its six ¹³C atoms, provides a +6 Da mass shift from its unlabeled counterpart, which is sufficient to prevent spectral overlap in mass spectrometry.[7][8] Its chemical properties make it a suitable internal standard for quantifying drug metabolites that share a similar core structure.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known amount of a SIL-IS to a sample containing an unknown quantity of the analyte. The SIL-IS and the analyte are assumed to behave identically during sample processing and analysis. The ratio of the mass spectrometric signal of the analyte to that of the SIL-IS is then used to determine the concentration of the analyte from a calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Acetanilide-13C6 | C8H9NO | CID 12199320 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetanilide-13C6 in Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of Acetanilide-13C6 as an internal standard in the quantitative analysis of acetanilide in biological matrices, particularly for applications in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction
Acetanilide, a precursor to the widely used analgesic and antipyretic drug paracetamol (acetaminophen), is a critical compound for metabolic and toxicological research. Accurate quantification of acetanilide in biological samples is paramount for understanding its pharmacokinetic profile and metabolic fate. This compound, a stable isotope-labeled (SIL) analog of acetanilide, serves as an ideal internal standard for mass spectrometry-based bioanalysis. Its use minimizes variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1] The co-elution of the labeled standard with the unlabeled analyte helps to correct for matrix effects, which are a common source of error in LC-MS/MS assays.[2][3]
Principle of Stable Isotope Dilution
The methodology relies on the principle of stable isotope dilution, where a known amount of this compound is added to the sample at the beginning of the preparation process. Since this compound is chemically identical to acetanilide, it experiences the same extraction efficiency, and potential ionization suppression or enhancement in the mass spectrometer. The mass difference allows for simultaneous detection and differentiation of the analyte and the internal standard. Quantification is then based on the ratio of the analyte's response to the internal standard's response, leading to highly reliable data.
Experimental Protocols
The following is a detailed protocol for the extraction of acetanilide from human plasma using protein precipitation, a common and effective method for sample cleanup prior to LC-MS/MS analysis.[3][4][5][6]
Materials:
-
Human plasma
-
This compound (Internal Standard Stock Solution)
-
Acetanilide (Analyte Stock Solution)
-
Acetonitrile (HPLC grade), ice-cold
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Preparation of Working Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working internal standard solution of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of acetanilide into blank human plasma.
-
-
Sample Preparation:
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.
-
A C18 reversed-phase column is commonly used for chromatographic separation.
-
The mobile phase typically consists of a gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Presentation
The following table summarizes the expected performance characteristics of a bioanalytical method for acetanilide using this compound as an internal standard, based on validated methods for the structurally similar compound, paracetamol.[7][8][9][10][11][12][13][14]
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for acetanilide analysis.
Metabolic Pathway of Acetanilide
Caption: Metabolic pathway of acetanilide to paracetamol and its subsequent metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 6. Plasma sample preparation: Significance and symbolism [wisdomlib.org]
- 7. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial — MORU Tropical Health Network [tropmedres.ac]
- 9. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tropicalmedicine.ox.ac.uk [tropicalmedicine.ox.ac.uk]
- 11. journal-jps.com [journal-jps.com]
- 12. rroij.com [rroij.com]
- 13. Bioanalytical Method Development and Validation for Simultaneous Estimation of Paracetamol and Cefixime by using RP-HPLC in – Oriental Journal of Chemistry [orientjchem.org]
- 14. Development and validation of stability-indicating HPLC method for the simultaneous determination of paracetamol, tizanidine, and diclofenac in pharmaceuticals and human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solving poor signal intensity with Acetanilide-13C6
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity when using Acetanilide-13C6 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable isotope-labeled version of Acetanilide, where the six carbon atoms of the phenyl ring have been replaced with the Carbon-13 isotope. It is commonly used as an internal standard in quantitative bioanalysis by mass spectrometry (LC-MS) or as a reference compound in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Using a stable isotope-labeled standard helps correct for variability during sample preparation and analysis.[3]
Q2: How should I properly store and handle this compound?
This compound should be stored at room temperature in a tightly-closed container, protected from light and moisture.[4] It is harmful if swallowed and can cause skin and serious eye irritation.[4][5] Always handle the compound in a well-ventilated area or under a chemical hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
Troubleshooting Guide 1: Poor Signal in ¹³C NMR Spectroscopy
Poor signal intensity is a common challenge in ¹³C NMR, but since this compound is 99% enriched, the issue is typically related to sample preparation or experimental parameters rather than low natural abundance.
Q3: Why are my this compound signals weak despite the isotopic enrichment?
Several factors can lead to weak signals even with an enriched compound:
-
Low Concentration: The most common cause is a sample that is too dilute.
-
Long Relaxation Times (T₁): Carbon nuclei, especially those without directly attached protons (quaternary carbons), can have very long spin-lattice relaxation times (T₁). If the delay between scans is too short, these signals can become saturated, leading to reduced intensity.[6]
-
Improper Sample Preparation: The presence of solid particles in the NMR tube can degrade the magnetic field homogeneity, resulting in broad lines and poor signal-to-noise.[6]
-
Suboptimal Acquisition Parameters: An insufficient number of scans or an incorrect pulse width can significantly decrease signal intensity.
Q4: How can I optimize my sample preparation for a better signal?
Proper sample preparation is critical. The goal is to maximize the concentration of the analyte within the detector's coil and ensure a homogeneous magnetic field.
Experimental Protocol: Sample Preparation for ¹³C NMR
This protocol outlines the steps for preparing an this compound sample for NMR analysis.
| Step | Action | Detailed Instructions | Rationale |
| 1. Weighing | Weigh 25-50 mg of this compound. | Use an analytical balance for accuracy. For high-field instruments with cryoprobes, as little as 5-10 mg may suffice. | To ensure sufficient sample concentration for detection.[6] |
| 2. Dissolution | Dissolve the sample in a minimal amount of a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a separate clean vial. | Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution. | A concentrated, homogeneous solution maximizes the signal.[6] |
| 3. Filtration | Filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. | This removes any suspended solids or dust particles.[6] | Particulates disrupt the magnetic field homogeneity, leading to broadened peaks and lower signal-to-noise.[6] |
| 4. Volume Check | Ensure the final sample height in the NMR tube is at least 4-5 cm from the bottom. | This corresponds to a volume of approximately 0.5-0.7 mL in a standard 5 mm tube.[6] | Insufficient sample volume leads to poor shimming, resulting in distorted and broad peaks.[6] |
Q5: What experimental parameters can I adjust to increase signal intensity?
Fine-tuning the acquisition parameters on the NMR spectrometer is a powerful way to enhance weak signals.
Data Presentation: Key ¹³C NMR Acquisition Parameters for Signal Enhancement
| Parameter | Recommended Action | Explanation |
| Number of Scans (NS) | Increase the number of scans. | The signal-to-noise ratio (S/N) increases with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans. |
| Relaxation Delay (D1) | Set D1 to at least 1-2 times the longest T₁ value of the carbon nuclei. | This allows the nuclei to fully relax between pulses, preventing signal saturation and maximizing intensity.[6] For quantitative results, a delay of 5 times T₁ is often required. |
| Pulse Angle (Flip Angle) | Use a smaller flip angle (e.g., 30-45°) if a short D1 is necessary. | A smaller flip angle reduces saturation, allowing for more scans in a given time, which can improve the overall S/N. |
| Relaxation Agent | Add a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)₃). | A very small amount can dramatically shorten the T₁ relaxation times of all carbons, allowing for a much shorter relaxation delay (D1) and thus more scans per unit of time.[6] |
Mandatory Visualization: NMR Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting poor ¹³C NMR signal.
Troubleshooting Guide 2: Poor Signal in Mass Spectrometry (LC-MS)
When used as an internal standard in LC-MS, the signal intensity of this compound should be strong and consistent. A weak signal can compromise the accuracy of quantification.
Q6: My this compound signal is very low in my LC-MS analysis. What are the common causes?
Low signal intensity in LC-MS is often traced back to one of three areas: sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Inefficient Ionization: The compound is not being efficiently converted into gas-phase ions. This can be due to suboptimal mobile phase composition or incorrect ion source settings.[7]
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to a suppressed signal.[2][8]
-
Sample Contamination: The presence of salts, detergents, or stabilizers like PEG can drastically reduce the signal of the target analyte.[8][9] These contaminants often ionize preferentially.[9]
-
Poor Sample Preparation: The sample may be too dilute, or the analyte may have adsorbed to the surfaces of vials or tubing, especially at low concentrations.[7]
Q7: How should I prepare my sample and choose a mobile phase for optimal MS signal?
A clean sample and a suitable mobile phase are paramount for achieving a strong and stable signal in electrospray ionization (ESI), the most common technique for this type of molecule.
Experimental Protocol: Sample Preparation and Mobile Phase for LC-MS
This protocol provides a general guideline for preparing this compound for LC-MS analysis.
| Step | Action | Detailed Instructions | Rationale |
| 1. Stock Solution | Prepare a stock solution of this compound (e.g., 1 mg/mL) in an organic solvent like methanol or acetonitrile. | Use HPLC or LC-MS grade solvents to avoid introducing contaminants. | A concentrated stock allows for accurate dilution into the final sample. |
| 2. Spiking | Spike the this compound internal standard into your sample at a final concentration appropriate for your assay's dynamic range. | The concentration should be high enough to provide a strong signal but not so high as to cause detector saturation. | The internal standard must be present to correct for variations in sample processing and instrument response.[3] |
| 3. Sample Cleanup | If analyzing a complex matrix (e.g., plasma, urine), perform a sample cleanup step such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | Follow an established protocol for your specific matrix to remove interfering substances.[10] | Reduces matrix effects and ion suppression, leading to a more robust signal.[8] |
| 4. Final Dilution | Reconstitute the final sample in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). | Using the mobile phase for reconstitution ensures good peak shape and compatibility with the LC system. | Prevents solvent mismatch effects that can distort peaks. |
| 5. Mobile Phase | Use mobile phases containing a volatile acid like 0.1% formic acid or 0.1% acetic acid. | Example: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid. | These additives promote protonation of the analyte in positive ion mode ESI, which is essential for efficient ionization. Avoid non-volatile buffers like phosphates.[9] |
Data Presentation: Example LC-MS/MS Parameters for this compound
These are starting parameters and should be optimized for your specific instrument and method. This compound has a monoisotopic mass of approximately 141.08 Da. The unlabeled compound is ~135.07 Da.
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acetanilide contains a nitrogen atom that is readily protonated. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray process for efficient droplet formation and ionization.[7] |
| Source Temperature | 120 - 150 °C | Aids in the desolvation of droplets without causing thermal degradation of the analyte. |
| Desolvation Temp. | 350 - 450 °C | Facilitates the evaporation of solvent from the ESI droplets to release gas-phase ions.[7] |
| Nebulizer Gas Flow | Instrument Dependent | Assists in forming a fine spray of droplets. |
| MS1 Scan (Precursor) | m/z 142.1 (protonated [M+H]⁺) | Selects the parent ion of this compound for fragmentation. |
| MS2 Scan (Product) | Optimize collision energy to find characteristic fragment ions. | Fragmentation provides specificity for quantitative analysis using Multiple Reaction Monitoring (MRM). |
Mandatory Visualization: LC-MS Troubleshooting and Ion Suppression
Caption: A logical workflow for diagnosing the cause of poor LC-MS signal.
Caption: How matrix interference can suppress the analyte signal.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. scispace.com [scispace.com]
- 4. isotope.com [isotope.com]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. zefsci.com [zefsci.com]
- 9. massspec.unm.edu [massspec.unm.edu]
- 10. agilent.com [agilent.com]
Acetanilide-13C6 stability issues in solution
Technical Support Center: Acetanilide-13C6
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary stability concern for this compound in solution?
A1: The primary stability issue for this compound is its susceptibility to hydrolysis, especially in the presence of strong acids or bases.[1] Under these conditions, the amide bond can be cleaved, causing the molecule to break down into its constituent parts: [13C6]-aniline and acetic acid.[1] It is also noted to be sensitive to prolonged air exposure and can react violently with strong oxidizers.[2][3]
Q2: What factors can influence the rate of degradation of my this compound solution?
A2: Several factors can accelerate the degradation of this compound:
-
pH: The rate of hydrolysis is significantly increased in strongly acidic or alkaline solutions.[1] The compound is most stable in neutral aqueous solutions (pH 5-7).[4]
-
Temperature: Higher temperatures will increase the rate of hydrolysis and other degradation reactions.
-
Solvent: While soluble in many organic solvents, the choice of solvent can impact stability, particularly if the solvent contains acidic or basic impurities.[1]
-
Light and Air: It is recommended to store solutions protected from light and to minimize exposure to air.[2][5] The solid form should be stored in a tightly closed container.[6]
Q3: How should I prepare and store my this compound stock solutions to ensure maximum stability?
A3: To maximize stability:
-
Solvent Selection: Use high-purity solvents. For aqueous solutions, use buffered systems at a neutral pH (e.g., pH 7). Acetonitrile or ethanol are common and suitable organic solvents.
-
Preparation: Prepare solutions fresh whenever possible. If preparing stock solutions, use a high-purity organic solvent like ethanol or acetone, in which acetanilide is readily soluble.[7]
-
Storage Conditions: Store stock solutions at a low temperature (e.g., -20°C) in tightly sealed, amber vials to protect from light and moisture.[5] For solid this compound, store at room temperature in a dry, dark place.[5]
Q4: My experimental results are inconsistent. How can I determine if this compound degradation is the cause?
A4: Inconsistent results may be due to compound instability. To troubleshoot:
-
Analyze the Standard: Use an analytical technique like HPLC or GC-MS to check the purity of your working solution. Look for the appearance of new peaks or a decrease in the area of the parent this compound peak. The primary degradation product to look for would be [13C6]-aniline.[8]
-
Review Preparation and Storage: Verify that your solution preparation and storage protocols align with the recommendations (see Q3). Check the pH of your experimental medium.
-
Perform a Forced Degradation Study: Intentionally expose a small sample of your solution to harsh conditions (e.g., acid, base, heat, light) and analyze the results alongside your experimental sample and a freshly prepared standard. This can help confirm the identity of potential degradation products.
Q5: Can I purify this compound if I suspect it has degraded?
A5: Yes, if the solid material is suspected to have degraded or contains impurities, it can be purified by recrystallization. Given its higher solubility in hot water compared to cold water, recrystallization from water is a common and effective method.[9]
Quantitative Data Summary
The following tables provide key quantitative data regarding the properties and storage of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | ¹³C₆C₂H₉NO | [5][10] |
| Molecular Weight | ~141.12 g/mol | [5][10] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 113–116 °C | [1][6] |
| pH (10 g/L aq. soln.) | 5 - 7 | [4] |
| Log P (n-octanol/water) | 1.16 - 1.26 | [4][7] |
Table 2: Solubility Data
| Solvent | Solubility | Temperature | Reference(s) |
| Water | ~0.53 - 0.56 g / 100 mL | 0 - 25 °C | [7][9] |
| Hot Water | 5.50 g / 100 mL | 100 °C | [9] |
| Ethanol | Readily Soluble | Room Temp | [1][7] |
| Diethyl Ether | Readily Soluble | Room Temp | [1][7] |
| Acetone | Readily Soluble | Room Temp | [7] |
| Chloroform | Readily Soluble | Room Temp | [1] |
Table 3: Recommended Storage Conditions
| Form | Condition | Details | Reference(s) |
| Solid | Room Temperature | Store in a tightly sealed container, away from light and moisture. | [5][6] |
| Solution | -20°C (Recommended) | Store in amber, tightly sealed vials. Prepare fresh if possible. | [5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.
-
Solubilization: Add the appropriate volume of a high-purity solvent (e.g., ethanol, acetonitrile, or DMSO) to achieve the desired concentration.
-
Mixing: Vortex or sonicate the solution gently until all the solid is completely dissolved.
-
Storage: Transfer the solution to a clean, amber glass vial with a screw cap. Seal tightly and store at -20°C.
Protocol 2: Stability Monitoring by High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Set up an HPLC system with a suitable C18 column and a UV detector.
-
Mobile Phase: Prepare an appropriate mobile phase. A common starting point is a mixture of water and methanol or acetonitrile (e.g., 55:45 v/v).[8]
-
Standard Preparation: Prepare a fresh, accurate standard of this compound at a known concentration.
-
Sample Analysis: Inject the standard and the test sample(s) into the HPLC system.
-
Detection: Monitor the elution profile at a wavelength of approximately 233-240 nm.[8]
-
Data Analysis: Compare the chromatograms. A loss of stability is indicated by a decrease in the peak area of this compound and/or the appearance of new peaks corresponding to degradation products (e.g., [13C6]-aniline).
Protocol 3: Recrystallization for Purification
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot water (near boiling) and swirl until the solid is completely dissolved.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer to a watch glass and dry in a desiccator or a low-temperature oven.
-
Purity Check: Confirm the purity of the recrystallized product by melting point determination.[11] A sharp melting point close to the literature value indicates high purity.[9]
Visualizations
Caption: Acetanilide-¹³C₆ hydrolysis under acidic or basic conditions.
Caption: Workflow for assessing the stability of Acetanilide-¹³C₆.
References
- 1. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 2. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. isotope.com [isotope.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Acetanilide - Wikipedia [en.wikipedia.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. This compound | C8H9NO | CID 12199320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Avoiding isotopic exchange in deuterium vs 13C labeled standards
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using deuterium (²H) and Carbon-13 (¹³C) labeled internal standards in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern?
A: Isotopic exchange, also known as back-exchange, is a chemical process where an isotope label (like deuterium) on a standard is replaced by a different isotope from the surrounding environment, such as hydrogen from a solvent.[1] This is a significant concern in quantitative analysis as it alters the mass of the internal standard, leading to inaccuracies in concentration measurements.[1] In severe cases, the labeled standard can convert back to the unlabeled analyte, creating false-positive signals.
Q2: Are ¹³C-labeled standards susceptible to isotopic exchange?
A: No, ¹³C-labeled standards are not susceptible to isotopic exchange. The carbon-13 isotopes are incorporated into the stable carbon backbone of the molecule and do not exchange with other atoms under typical analytical conditions.[2] This inherent stability is a major advantage of using ¹³C-labeled standards over deuterated standards.
Q3: Which positions on a molecule are most prone to deuterium exchange?
A: The stability of a deuterium label is highly dependent on its position within the molecule. The most susceptible positions include:
-
On Heteroatoms: Deuterium atoms attached to oxygen (e.g., in alcohols, phenols, carboxylic acids), nitrogen (in amines), and sulfur (in thiols) are highly labile and exchange readily.
-
Alpha to a Carbonyl Group: Deuterium atoms on a carbon adjacent to a carbonyl group can be exchanged, often catalyzed by acidic or basic conditions through keto-enol tautomerism.[3]
-
Certain Aromatic Positions: Some positions on aromatic rings can also be prone to exchange, particularly under harsh pH or temperature conditions.
It is crucial to select deuterated standards where the labels are placed in stable, non-exchangeable positions on the carbon skeleton.
Q4: What experimental factors promote deuterium back-exchange?
A: Several factors can accelerate the rate of deuterium back-exchange:
-
pH: Both strongly acidic and basic conditions can catalyze the exchange. The minimum exchange rate for many compounds is typically observed in a pH range of 2.5 to 3.0.[4][5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[5][6]
-
Solvent: Protic solvents, such as water and methanol, can readily donate protons and facilitate exchange. Aprotic solvents like acetonitrile are generally preferred when possible.
-
Exposure Time: Prolonged exposure to unfavorable conditions (e.g., high temperature, extreme pH) will increase the extent of back-exchange.
Q5: Why do my deuterated standard and analyte have different retention times in LC-MS?
A: This phenomenon is known as the "chromatographic isotope effect".[7] The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This can lead to subtle differences in the physicochemical properties of the molecule, such as polarity and hydrophobicity. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7] In contrast, ¹³C-labeled standards typically co-elute perfectly with the unlabeled analyte.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with isotopically labeled standards.
Issue 1: Inconsistent or decreasing internal standard signal.
-
Possible Cause: Deuterium back-exchange is occurring.
-
Troubleshooting Steps:
-
Review Label Position: Confirm that the deuterium labels on your internal standard are in stable, non-exchangeable positions. Avoid standards with labels on heteroatoms or carbons alpha to carbonyls if your method involves harsh pH or high temperatures.
-
Optimize pH: If possible, adjust the pH of your samples and mobile phase to be within the optimal range of 2.5-3.0 to minimize exchange.[4][5]
-
Control Temperature: Maintain low temperatures (e.g., 4°C) during sample storage and analysis.[6]
-
Solvent Selection: If your methodology allows, use aprotic solvents (e.g., acetonitrile) in your sample preparation and mobile phases to reduce the availability of exchangeable protons.
-
Perform a Stability Study: Conduct an experiment to assess the stability of your deuterated standard under your specific analytical conditions (see Experimental Protocol 1).
-
Issue 2: Analyte and deuterated internal standard peaks are separating in chromatography.
-
Possible Cause: Chromatographic isotope effect.
-
Troubleshooting Steps:
-
Method Optimization:
-
Mobile Phase: Modify the organic solvent (e.g., methanol vs. acetonitrile) or additives to alter the selectivity of the separation and potentially reduce the retention time difference.[7]
-
Temperature: Adjusting the column temperature can influence the retention of both the analyte and the internal standard, potentially minimizing their separation.[7]
-
-
Consider a ¹³C-labeled Standard: If the peak separation is significant and impacts the accuracy of your results (e.g., by causing differential matrix effects), switching to a ¹³C-labeled internal standard, which co-elutes with the analyte, is the most robust solution.[8]
-
Issue 3: Inaccurate quantification at low concentrations.
-
Possible Cause: The internal standard is contaminated with the unlabeled analyte.
-
Troubleshooting Steps:
-
Check Certificate of Analysis: Review the certificate of analysis for your internal standard to determine its isotopic purity.
-
Analyze the Internal Standard Alone: Inject a solution of the internal standard and check for a signal at the mass transition of the unlabeled analyte.
-
Source a Higher Purity Standard: If the level of unlabeled analyte is significant, obtain a new batch of the internal standard with higher isotopic purity.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the stability and chromatographic behavior of deuterated versus ¹³C-labeled standards.
Table 1: Influence of pH and Temperature on Deuterium Back-Exchange.
| Labeled Position | pH | Temperature (°C) | Approximate % Exchange (24h) |
| Amine (-ND₂) | 7.4 | 37 | > 90% |
| Phenolic Hydroxyl (-OD) | 7.4 | 25 | > 95% |
| Alpha to Carbonyl (-CD-C=O) | 9.0 | 50 | 15 - 30% |
| Aromatic C-D (electron-rich) | 1.0 | 80 | 5 - 10% |
| Aromatic C-D (electron-poor) | 1.0 | 80 | < 1% |
| Aliphatic C-D | 7.4 | 37 | < 1% |
| ¹³C (any position) | 1-13 | 25-100 | 0% |
Note: These are approximate values and can vary significantly based on the specific molecular structure and matrix.
Table 2: Comparison of Chromatographic Retention Time Shifts.
| Compound | Label Type | Chromatographic Mode | Retention Time Shift (Analyte - IS) |
| Testosterone | Deuterium (d₃) | Reversed-Phase HPLC | - 0.12 min |
| Buspirone | Deuterium (d₈) | Reversed-Phase UPLC | - 0.08 min |
| Amphetamine | Deuterium (d₅) | Reversed-Phase LC-MS/MS | - 0.15 min |
| Testosterone | ¹³C (¹³C₃) | Reversed-Phase HPLC | < 0.01 min |
| Buspirone | ¹³C (¹³C₆) | Reversed-Phase UPLC | < 0.01 min |
| Amphetamine | ¹³C (¹³C₆) | Reversed-Phase LC-MS/MS | < 0.01 min |
Note: Negative values indicate the internal standard elutes before the analyte.
Experimental Protocols
Protocol 1: LC-MS Method for Assessing Deuterated Standard Stability
Objective: To determine if a deuterated internal standard is stable under the specific conditions of an analytical method.
Methodology:
-
Sample Preparation:
-
Prepare two sets of samples:
-
Set A (Matrix): Spike the deuterated internal standard into a blank biological matrix (e.g., plasma, urine) at a concentration typical for your assay.
-
Set B (Solvent): Spike the deuterated internal standard into the final mobile phase or reconstitution solvent at the same concentration as Set A.
-
-
Aliquot each set into multiple vials for analysis at different time points.
-
-
Incubation:
-
Store the aliquots under the conditions you want to test (e.g., room temperature, 37°C, autosampler temperature).
-
-
LC-MS Analysis:
-
Analyze the samples from both sets at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Monitor the mass-to-charge ratio (m/z) of both the deuterated internal standard and the potential unlabeled analyte.
-
-
Data Analysis:
-
Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard at each time point.
-
An increase in this ratio over time indicates that back-exchange is occurring.
-
A stable ratio suggests the standard is stable under the tested conditions.
-
Protocol 2: NMR Spectroscopy for Quantifying Deuterium Incorporation and Exchange
Objective: To quantify the degree of deuteration in a labeled standard and assess its stability in a given solvent.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the deuterated standard in a suitable, non-deuterated NMR solvent (e.g., DMSO, acetonitrile).
-
For exchange studies, a separate sample can be prepared in a protic, non-deuterated solvent (e.g., H₂O with a co-solvent).
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum of the sample.
-
The disappearance or reduction in the intensity of a proton signal compared to the spectrum of the unlabeled compound indicates deuterium incorporation at that position.
-
-
²H (Deuterium) NMR Acquisition:
-
Data Analysis and Quantification:
-
From ¹H NMR: Integrate the residual proton signals and compare them to the integration of a stable, non-deuterated portion of the molecule or an internal standard to calculate the percentage of deuterium incorporation.
-
From ²H NMR: Integrate the deuterium signals and compare them to an internal standard of known concentration to quantify the amount of deuterated compound.
-
For stability studies, acquire spectra at different time points and monitor the changes in the integrals of the relevant proton or deuterium signals.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of isotopically labeled standards.
References
- 1. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]
Technical Support Center: Acetanilide-13C6 & Matrix Effects
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects when using Acetanilide-13C6 as a stable isotope-labeled (SIL) internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my analysis?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects, which can manifest as ion suppression or enhancement, can negatively impact the accuracy, precision, and sensitivity of quantitative LC-MS/MS assays.[3][4] Endogenous components in biological matrices like plasma, urine, or tissue, such as phospholipids, salts, and proteins, are common causes of matrix effects.[4]
Q2: I am using this compound as an internal standard. Shouldn't that correct for matrix effects?
Ideally, a stable isotope-labeled internal standard like this compound should co-elute with the unlabeled analyte and experience the same degree of ion suppression or enhancement, thus providing effective compensation.[5][6] Because 13C-labeled standards have nearly identical physicochemical properties to their unlabeled counterparts, they are expected to behave similarly during chromatography.[7] However, incomplete co-elution can lead to differential matrix effects between the analyte and the internal standard, resulting in inaccurate quantification.[6][8]
Q3: My this compound signal is inconsistent across samples. What could be the cause?
Inconsistent internal standard response can be a key indicator of variable matrix effects. While this compound is designed to track the analyte's behavior, significant variations in the matrix composition between different samples can lead to differing degrees of ion suppression or enhancement.[9] Other potential causes include issues with sample preparation, injection volume variability, or instrument instability.[9]
Q4: How can I quantitatively assess matrix effects in my assay?
The post-extraction addition method is a widely accepted technique for quantifying matrix effects.[3][10] This involves comparing the analyte's response in a neat solution to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. This comparison allows for the calculation of the Matrix Factor (MF), which indicates the extent of ion suppression or enhancement.[10]
Troubleshooting Guide: Investigating Matrix Effects
If you suspect matrix effects are impacting your assay, the following experimental protocol will help you systematically investigate and quantify them.
Experimental Protocol: Evaluation of Matrix Effects Using the Post-Extraction Addition Method
Objective: To determine the presence and extent of matrix effects (ion suppression or enhancement) on the analyte and to evaluate how well this compound compensates for these effects.
Methodology:
Three sets of samples are prepared for this analysis:
-
Set A (Neat Solution): The analyte and this compound are spiked into the final reconstitution solvent. This represents the theoretical 100% response without any matrix interference.
-
Set B (Post-Extraction Spike): Blank matrix samples are processed through the entire extraction procedure. The analyte and this compound are then spiked into the final, dried extract just before reconstitution. This set reveals the impact of the matrix on the analyte's signal.[10]
-
Set C (Pre-Extraction Spike): The analyte and this compound are spiked into the blank matrix before the extraction process begins. This set is used to determine the overall recovery of the extraction process.[10]
Data Analysis and Interpretation:
The following calculations are performed using the peak areas obtained from the LC-MS/MS analysis of the three sample sets.
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area in Set B) / (Peak Area in Set A) | MF < 1 indicates ion suppression.MF > 1 indicates ion enhancement.MF = 1 indicates no matrix effect. |
| Recovery (RE) | (Peak Area in Set C) / (Peak Area in Set B) | Measures the efficiency of the sample extraction process. |
| Process Efficiency (PE) | (Peak Area in Set C) / (Peak Area in Set A) | Represents the overall efficiency of the entire analytical method. |
| IS-Normalized Matrix Factor | (MF of Analyte) / (MF of this compound) | A value close to 1 indicates that the internal standard is effectively compensating for the matrix effect. |
Table 1: Formulas for Calculating Matrix Effect Parameters.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting matrix effects when using this compound.
Caption: Troubleshooting workflow for matrix effects with this compound.
Advanced Mitigation Strategies
If the above steps indicate that this compound is not fully compensating for matrix effects, consider the following:
-
Chromatographic Optimization: Adjusting the mobile phase, gradient profile, or switching to a different column chemistry can help separate the analyte and internal standard from co-eluting matrix components.[1]
-
Improved Sample Preparation: More rigorous sample cleanup techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can be employed to remove a larger portion of the interfering matrix components before analysis.[1][11]
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[3]
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. benchchem.com [benchchem.com]
- 11. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: Optimizing Acetanilide-13C6 Concentration as an Internal Standard
Welcome to the Technical Support Center for optimizing the use of Acetanilide-13C6 as an internal standard in mass spectrometry-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure accurate and robust quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound?
A1: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry.[1] this compound is chemically and physically almost identical to the unlabeled acetanilide analyte. This similarity ensures that it behaves in the same manner during sample preparation, chromatography, and ionization.[1][2] By adding a known and constant amount of this compound to all samples (calibrators, quality controls, and unknowns), it can effectively compensate for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[3][4]
Q2: What is a good starting concentration for this compound?
A2: The optimal concentration of an internal standard is method-specific and must be determined experimentally. A common starting point is a concentration that yields a signal intensity similar to the analyte at the midpoint of its expected calibration curve. For instance, in a validated LC-MS/MS method for paracetamol, a structurally similar compound, a working internal standard concentration of 200 µg/L of paracetamol-d4 was used.[5][6] This can serve as a reasonable starting point for the optimization of this compound concentration.
Q3: How do I prepare the this compound internal standard solution?
A3: Start by preparing a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution should be stored under appropriate conditions to ensure its stability. From this stock, prepare a working solution at a lower concentration (e.g., 1 µg/mL or 10 µg/mL) by diluting it with the same solvent or a solvent compatible with your initial mobile phase. This working solution is then added to your samples.
Q4: At what stage of the sample preparation should I add the this compound?
A4: The internal standard should be added as early as possible in the sample preparation workflow.[3] This allows it to account for any analyte loss that may occur during all subsequent steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Response | Inconsistent sample preparation, injection volume, or instrument instability. | Ensure consistent and precise pipetting of the internal standard into all samples. Verify the autosampler's performance for consistent injection volumes. Check the stability of the LC-MS system, including pump performance and ion source stability. |
| Poor Linearity of Calibration Curve | Inappropriate internal standard concentration (too high or too low). Saturation of the detector by the internal standard signal. | Optimize the internal standard concentration. A concentration that is too high can lead to detector saturation and non-linear responses. Conversely, a concentration that is too low may result in a poor signal-to-noise ratio at the lower end of the calibration curve. |
| Analyte and Internal Standard Peaks Separating Chromatographically | Isotope effect, particularly with deuterium-labeled standards. While less common with 13C-labeled standards, it can still occur. | Adjust the chromatographic conditions (e.g., mobile phase composition, gradient profile, or column temperature) to ensure co-elution of the analyte and this compound. Complete co-elution is crucial for the internal standard to effectively compensate for matrix effects.[7] |
| Significant Matrix Effects Observed Despite Using an Internal Standard | Extreme ion suppression or enhancement in the sample matrix. The internal standard may not be perfectly tracking the analyte's behavior in the presence of severe matrix effects. | Improve the sample cleanup procedure to remove interfering matrix components. Consider a more rigorous extraction method like solid-phase extraction (SPE). Diluting the sample may also help to mitigate matrix effects. |
| Internal Standard Signal is Too Low or Absent | Incorrect preparation of the internal standard solution. Degradation of the internal standard. Issues with the mass spectrometer settings for the internal standard's MRM transition. | Verify the concentration and integrity of your this compound stock and working solutions. Ensure the mass spectrometer is properly tuned for the specific mass transition of this compound. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a systematic approach to determine the optimal working concentration of this compound for your assay.
Objective: To find a concentration of this compound that provides a stable and reproducible signal without causing detector saturation, and that effectively normalizes the analyte signal across the calibration range.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol).
-
Analyte stock solution.
-
Blank biological matrix (e.g., plasma, urine).
-
LC-MS/MS system.
Procedure:
-
Prepare a series of internal standard working solutions: From your this compound stock solution, prepare a series of working solutions at different concentrations (e.g., 50, 100, 200, 500, and 1000 ng/mL) in a solvent compatible with your mobile phase.
-
Prepare analyte calibration standards: Prepare a set of at least six non-zero calibration standards of your analyte in the blank biological matrix.
-
Spike samples with internal standard: To a fixed volume of each calibration standard and a blank matrix sample, add a small, fixed volume of one of the this compound working solutions. Repeat this for each concentration of the internal standard working solution.
-
Sample preparation: Perform your established sample preparation procedure (e.g., protein precipitation).
-
LC-MS/MS analysis: Analyze the prepared samples.
-
Data evaluation:
-
Internal Standard Response: For each concentration of this compound, check the peak area or height. The response should be consistent across all samples (blank, calibrators). A good signal should be well above the noise level but not so high as to risk detector saturation.
-
Analyte/IS Response Ratio: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
-
Calibration Curve: Construct a calibration curve by plotting the analyte/IS ratio against the analyte concentration.
-
Select the Optimal Concentration: Choose the this compound concentration that results in a calibration curve with the best linearity (r² > 0.99), accuracy, and precision. The internal standard response at this concentration should be stable and reproducible across the entire analytical run.
-
Quantitative Data Summary: Example from a Paracetamol Assay
| Parameter | Concentration | Reference |
| Analyte | Paracetamol | [5][6] |
| Internal Standard | Paracetamol-D4 | [5][6] |
| IS Stock Solution | 200 mg/L in Methanol | [5][6] |
| IS Working Solution | 200 µg/L in Methanol | [5][6] |
| Calibration Range | 0.125 - 50 mg/L | [5][6] |
Visualizations
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Common experimental errors in acetanilide recrystallization
Acetanilide Recrystallization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the recrystallization of acetanilide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Crystal Yield
Q1: My percent recovery is very low. What are the common causes?
A low percent recovery is one of the most frequent issues in recrystallization. Several factors can contribute to this problem:
-
Excess Solvent: Using too much solvent to dissolve the crude acetanilide is a primary cause of low yield. While the goal is to dissolve the solute, an excessive amount of solvent will keep a significant portion of the acetanilide dissolved in the mother liquor even after cooling, preventing its precipitation.[1][2][3]
-
Premature Crystallization: If crystals form during the hot filtration step (e.g., on the filter paper or in the funnel stem), this portion of the product will be lost, leading to a lower final yield.[1][4]
-
Excess Decolorizing Carbon: While activated charcoal is effective for removing colored impurities, using an excessive amount can lead to the adsorption of the desired product, thereby reducing the yield.[1][2]
-
Incomplete Transfer: Physical loss of material during transfers between flasks, on stirring rods, or left behind in the filtration apparatus is a common mechanical source of error.[5]
-
Washing with Room Temperature or Warm Solvent: Washing the final crystals with a solvent that is not ice-cold can dissolve some of the purified product, leading to loss.[1]
Q2: I've followed all the steps, but no crystals are forming in the cooled solution. What should I do?
This is likely due to the formation of a supersaturated solution, where the acetanilide remains dissolved even though the temperature is below its saturation point.[6] To induce crystallization, you can try the following methods:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the Erlenmeyer flask at the surface of the solution.[2][6] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If available, add a tiny crystal of pure acetanilide to the solution.[2] This seed crystal acts as a template for other molecules to crystallize upon.
-
Reduce the Solvent Volume: If the solution is too dilute, crystals may not form. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[2]
-
Cool to a Lower Temperature: Ensure the solution is thoroughly cooled. Placing the flask in an ice-water bath can help maximize crystal formation, but this should be done after the solution has been allowed to cool slowly to room temperature first.[6]
Issue 2: Product Purity and Appearance
Q1: My final product is colored, not white. How can I fix this?
The presence of color indicates that colored, resinous impurities were not successfully removed.[1]
-
Use Activated Charcoal: This is the primary method for removing colored impurities. Add a small amount of powdered activated charcoal (e.g., Norit or Darco) to the hot solution before the hot filtration step.[1][7] The charcoal adsorbs the colored molecules, which are then removed by filtration.
-
Avoid Excess Charcoal: Be cautious not to add too much charcoal, as it can also adsorb your product and lower the yield.[1]
-
Ensure Slow Cooling: Cooling the solution too rapidly can trap impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of purer crystals.[7][8]
Q2: Instead of crystals, an oil has formed at the bottom of my flask. What is "oiling out" and how do I resolve it?
"Oiling out" occurs when the dissolved acetanilide separates from the solution as a liquid rather than a solid.[2] This typically happens when the solution becomes saturated at a temperature that is higher than the melting point of the solute (the melting point of pure acetanilide is ~114°C, but impurities can lower this significantly).[1][2] Since impurities are often more soluble in the oily liquid than in the solvent, the resulting solidified oil will be impure.[2]
To remedy oiling out:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation temperature.[1][2][4]
-
Allow the solution to cool again, ensuring that separation does not occur until the temperature is below the melting point of the acetanilide.[1]
Q3: My final product has a percent yield greater than 100%. How is this possible?
A yield greater than 100% is physically impossible and almost always indicates that the product is not completely dry.[7][9] The residual solvent (in this case, water) adds to the measured mass. To resolve this, ensure the crystals are dried thoroughly. Continue to draw air through the Buchner funnel for an extended period, or place the crystals in a drying oven at a moderate temperature (e.g., 60°C) until a constant mass is achieved.[1]
Quantitative Data
The efficiency of recrystallization is highly dependent on the solubility characteristics of the solute in the chosen solvent at different temperatures.
Table 1: Solubility of Acetanilide in Water
| Temperature | Solubility (g / 100 mL) | Reference |
| 0 °C | 0.53 | [7] |
| 25 °C | 0.50 (5 g/L) | [10] |
| 100 °C | 5.5 | [7] |
Table 2: Physical Properties of Acetanilide
| Property | Value | Reference(s) |
| Molar Mass | 135.17 g/mol | [11] |
| Melting Point | 114-116 °C | [11] |
| Appearance | White crystalline solid (flakes or plates) | [11][12] |
Experimental Protocol: Recrystallization of Acetanilide
This protocol outlines the standard procedure for purifying crude acetanilide using water as the solvent.
Materials:
-
Crude Acetanilide (~2 g)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon)
-
Boiling Chips
-
125 mL Erlenmeyer Flasks (x2)
-
Hot Plate
-
Stemless or Short-Stem Funnel
-
Fluted Filter Paper
-
Buchner Funnel and Filter Flask (for vacuum filtration)
-
Glass Stirring Rod
Procedure:
-
Dissolving the Crude Solid:
-
Place approximately 2 grams of crude acetanilide into a 125 mL Erlenmeyer flask.[7]
-
Add about 30-35 mL of deionized water and a couple of boiling chips.[7][13]
-
Heat the mixture on a hot plate to a gentle boil. Stir frequently with a glass rod.[7]
-
Continue adding small portions of hot water dropwise until all the acetanilide has just dissolved. Avoid adding a large excess of water to ensure a good recovery.[7][8]
-
-
Decolorizing the Solution:
-
Remove the flask from the heat and allow it to cool for about 20-30 seconds to prevent violent foaming.[1]
-
Add a very small amount of activated charcoal (a "spatula-tip" full) to the hot solution to adsorb colored impurities.[7]
-
Reheat the solution to a gentle boil for a few minutes to ensure the acetanilide remains dissolved.[1]
-
-
Hot Filtration:
-
Set up the hot filtration apparatus by placing a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pre-heat the apparatus by allowing hot solvent vapor to warm it.[1][7]
-
Pour the hot acetanilide solution quickly through the fluted filter paper. This step removes the activated charcoal and any other insoluble impurities.[7]
-
If crystals begin to form in the funnel, they can be rinsed through with a small amount of boiling water.[7][8]
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.[1][6]
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize the precipitation of the acetanilide from the solution.[6][7]
-
-
Collecting the Crystals (Vacuum Filtration):
-
Set up a Buchner funnel with a piece of filter paper that covers all the holes. Place it on a filter flask connected to a vacuum source.[7]
-
Wet the filter paper with a small amount of ice-cold water to create a seal.[7]
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold water to rinse away the remaining soluble impurities (the mother liquor).
-
-
Drying the Crystals:
-
Leave the crystals in the Buchner funnel with the vacuum on to pull air through them for 5-10 minutes to help them dry.[7]
-
Transfer the dried crystals to a pre-weighed watch glass and record the final mass. If necessary, further dry the product in a drying oven.[1]
-
Determine the percent recovery and measure the melting point of the purified acetanilide.
-
Visualizations
Diagram 1: General Workflow for Acetanilide Recrystallization
Caption: Workflow for purifying acetanilide.
Diagram 2: Troubleshooting Low Crystal Yield
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cerritos.edu [cerritos.edu]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. homework.study.com [homework.study.com]
- 10. Acetanilide, 99+% | Fisher Scientific [fishersci.ca]
- 11. desiccantsmanufacturers.com [desiccantsmanufacturers.com]
- 12. chembk.com [chembk.com]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Technical Support Center: Acetanilide-13C6 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield in Acetanilide-13C6 synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is achieved through the acetylation of Aniline-13C6. The most common method involves the reaction of Aniline-13C6 with acetic anhydride. This is a nucleophilic acyl substitution reaction where the amino group of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.
Q2: My yield of this compound is consistently low. What are the most common causes?
Low yields in this synthesis can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Hydrolysis of acetic anhydride: Acetic anhydride can react with any water present in the reaction mixture, leading to the formation of acetic acid. This side reaction consumes the acetylating agent, reducing the amount available to react with Aniline-13C6.
-
Oxidation of Aniline-13C6: Aniline and its derivatives are susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in the yield of the desired product.
-
Losses during workup and purification: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps.
Q3: How can I minimize the oxidation of my expensive Aniline-13C6 starting material?
To prevent the oxidation of Aniline-13C6, consider the following strategies:
-
Use of a reducing agent: The addition of a small amount of a reducing agent, such as zinc dust or stannous chloride, can help prevent the oxidation of the aniline starting material.[1]
-
Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with atmospheric oxygen.
-
Purified reagents: Ensure that the Aniline-13C6 and all other reagents are of high purity and free from oxidizing impurities.
Q4: Is a catalyst necessary for this reaction? If so, what are the options?
While the reaction can proceed without a catalyst, the use of a catalyst can significantly increase the reaction rate and, in some cases, the yield. Common catalysts include:
-
Acids: Glacial acetic acid is often used as both a solvent and a catalyst.[1] A small amount of a stronger acid, like p-toluenesulfonic acid, can also be employed.
-
Lewis acids: Lewis acids such as magnesium sulphate heptahydrate have been shown to be effective catalysts, with reports of yields up to 92%.[2]
-
Bases: While less common for this specific reaction, bases can be used in acetylation reactions. However, they are more typically used with more reactive acetylating agents like acetyl chloride.
Troubleshooting Guides
Issue 1: Low Product Yield
| Possible Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reaction | Optimize Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion. In some reported procedures, a reaction time of 90 minutes was found to be optimal.[2] |
| Optimize Temperature: The reaction is often performed at room temperature or with gentle heating. If the yield is low, consider gently heating the reaction mixture. One protocol suggests heating for 15-20 minutes in an oil bath.[1] | |
| Ensure Efficient Mixing: Use a magnetic stirrer to ensure the reactants are well-mixed throughout the reaction. | |
| Hydrolysis of Acetic Anhydride | Use Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents if possible. While the reaction is often carried out in an aqueous medium where the rate of acetylation of aniline can be faster than the hydrolysis of acetic anhydride, minimizing water content is still a good practice. |
| Use a Slight Excess of Acetic Anhydride: Using a slight excess of acetic anhydride can help to compensate for any loss due to hydrolysis. A molar ratio of 1:2 (Aniline:Acetic Anhydride) has been reported to give a good yield. | |
| Losses During Purification | Optimize Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product to maximize crystal recovery upon cooling. Ensure the solution is allowed to cool slowly to form pure crystals. |
| Careful Filtration and Washing: Use a Büchner funnel for efficient filtration. Wash the collected crystals with a small amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product. |
Issue 2: Product is Colored or Impure
| Possible Cause | Troubleshooting Steps & Recommendations |
| Oxidation of Aniline-13C6 | Add a Reducing Agent: As mentioned in the FAQs, adding a small amount of zinc dust during the reaction can prevent oxidation.[1] |
| Purify Starting Material: If the Aniline-13C6 has darkened upon storage, consider purifying it by distillation before use. | |
| Incomplete Removal of Impurities | Decolorize with Activated Charcoal: During recrystallization, if the hot solution is colored, add a small amount of activated charcoal to adsorb the colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool. |
| Perform a Second Recrystallization: If the product is still impure after one recrystallization, a second recrystallization may be necessary to achieve the desired purity. |
Data Presentation
The following tables summarize quantitative data from various sources on the effect of different reaction conditions on the yield of acetanilide. Note that these results are from different studies and may not be directly comparable due to variations in experimental setups.
Table 1: Effect of Catalyst on Acetanilide Yield
| Catalyst | Acetylating Agent | Solvent | Reaction Time | Yield (%) | Reference |
| None | Acetic Anhydride | Water/HCl | - | - | [3] |
| Zinc Dust | Acetic Anhydride | Glacial Acetic Acid | 15-20 min (heating) | - | [1] |
| Magnesium Sulphate Heptahydrate (50 mg) | Glacial Acetic Acid | None | 90 min | 92 | [2] |
Table 2: Effect of Reaction Time on Acetanilide Yield (with Magnesium Sulphate Heptahydrate catalyst)
| Reaction Time (minutes) | Yield (%) | Reference |
| 30 | 65 | [2] |
| 60 | 75 | [2] |
| 90 | 80 | [2] |
| 120 | 80 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride and Sodium Acetate
This protocol is adapted from standard procedures for acetanilide synthesis.[3]
Materials:
-
Aniline-13C6
-
Distilled water
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
Procedure:
-
In a conical flask (Flask A), mix your starting amount of Aniline-13C6 with distilled water. Add a few drops of concentrated HCl to dissolve the aniline.
-
In a separate conical flask (Flask B), dissolve a molar equivalent of anhydrous sodium acetate in distilled water. To this solution, add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride.
-
Immediately transfer the contents of Flask B to Flask A with constant shaking.
-
Cool the mixture in an ice bath until white crystals of this compound start to precipitate.
-
Filter the product using a Büchner funnel and wash the crystals with a small amount of cold water.
-
Recrystallize the crude this compound from a minimum volume of hot distilled water.
-
Allow the purified product to dry at room temperature.
-
Calculate the percentage yield.
Protocol 2: Catalytic Synthesis of this compound using Magnesium Sulphate
This protocol is based on a green chemistry approach that has reported high yields.[2]
Materials:
-
Aniline-13C6
-
Glacial Acetic Acid
-
Magnesium Sulphate Heptahydrate
Procedure:
-
In a dry round-bottomed flask, combine Aniline-13C6, glacial acetic acid (as both reactant and solvent), and a catalytic amount of magnesium sulphate heptahydrate (e.g., 50 mg per 1.0 mL of aniline).
-
Add a few boiling chips and reflux the mixture for 90 minutes.
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, dilute the mixture with hot water and filter it while hot.
-
Allow the filtrate to cool to room temperature and then further cool in an ice-water bath.
-
Filter the precipitated this compound at a suction pump, wash with a minimum amount of ice-cold water, and dry.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
References
Purity issues and analysis of Acetanilide-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetanilide-13C6.
Frequently Asked Questions (FAQs)
Q1: What are the expected purity levels for this compound?
A1: Commercially available this compound typically has a high degree of purity. You can expect the following specifications from most suppliers:
| Purity Type | Typical Specification |
| Isotopic Purity | ≥ 99 atom % ¹³C |
| Chemical Purity | ≥ 98%[1][2] |
It is always recommended to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.
Q2: What are the common chemical impurities I might encounter in this compound?
A2: Based on the common synthesis method for acetanilide (acetylation of aniline), the following chemical impurities may be present:
-
Aniline-¹³C₆: Unreacted starting material.
-
Acetic Anhydride/Acetic Acid: Excess reagent or by-product from the synthesis.[3][4][5]
-
Di-acetylated Aniline-¹³C₆: A potential side-product of the reaction.
These impurities can typically be removed through recrystallization.[6][7][8]
Q3: How can I assess the isotopic enrichment of my this compound sample?
A3: The isotopic enrichment of this compound is best determined using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry: This technique separates ions based on their mass-to-charge ratio. For this compound, the molecular ion peak will be shifted by +6 mass units compared to unlabeled acetanilide. The relative intensities of the molecular ion peaks of the labeled and unlabeled species can be used to calculate the isotopic enrichment.
-
¹³C NMR Spectroscopy: This method directly observes the ¹³C nuclei. In a fully labeled this compound, all six carbon atoms of the phenyl ring will be ¹³C. The absence of signals at the chemical shifts corresponding to the unlabeled phenyl carbons and the presence of strong signals at the expected ¹³C chemical shifts confirm high isotopic enrichment.
Q4: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A4: The ¹H NMR spectrum of this compound will be more complex than that of unlabeled acetanilide due to ¹H-¹³C coupling. The ¹³C NMR chemical shifts will be very similar to those of unlabeled acetanilide.
Reference ¹³C NMR Chemical Shifts for Acetanilide (Unlabeled)
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~169.0 |
| C1 (ipso) | ~138.0 |
| C2, C6 (ortho) | ~120.0 |
| C3, C5 (meta) | ~128.5 |
| C4 (para) | ~124.0 |
| CH₃ | ~24.0 |
Note: These are approximate values and can vary slightly depending on the solvent and experimental conditions.[9][10]
Troubleshooting Guides
HPLC Analysis
Problem: Peak Tailing
dot
Caption: Troubleshooting workflow for HPLC peak tailing.
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | - Silanol Interactions: The amide group in acetanilide can interact with free silanol groups on the silica-based column packing, leading to peak tailing. Solution: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, add a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (0.1-0.5%) to block the active sites.[11] |
| Inappropriate Mobile Phase pH | The pKa of the amide proton in acetanilide is around 17. While not easily ionizable, the mobile phase pH can still influence interactions with the stationary phase. Solution: Adjust the mobile phase pH. A slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can often improve peak shape. |
| Column Contamination or Degradation | Accumulation of strongly retained impurities on the column can lead to active sites that cause tailing. Solution: Flush the column with a strong solvent (e.g., isopropanol, THF). If the problem persists, the column may need to be replaced.[12][13][14] |
| Sample Solvent Mismatch | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Solution: Whenever possible, dissolve the sample in the mobile phase.[14] |
Problem: Inconsistent Retention Times
dot
Caption: Troubleshooting inconsistent HPLC retention times.
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Composition Change | Evaporation of the more volatile solvent component in the mobile phase can alter its composition and affect retention times. Solution: Prepare fresh mobile phase daily. Keep the mobile phase reservoir covered.[12][14] |
| Pump Issues | Leaks in the pump or check valves, or air bubbles in the system can cause fluctuations in the flow rate, leading to variable retention times. Solution: Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. Check for leaks in the system.[12][13][14] |
| Column Temperature Fluctuations | Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to shifts in retention time. Solution: Use a column oven to maintain a constant and controlled temperature.[12][13] |
| Column Equilibration | Insufficient equilibration of the column with the mobile phase before analysis can cause retention time drift, especially at the beginning of a run sequence. Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.[12] |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
dot
Caption: Workflow for HPLC purity analysis.
1. Materials and Reagents:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 40:60 v/v).
-
Add 0.1% formic acid to the mobile phase.
-
Degas the mobile phase using sonication or vacuum filtration.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 40:60) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
5. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the chemical purity of this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Protocol 2: Isotopic Enrichment and Impurity Identification by Mass Spectrometry
dot
Caption: Mass spectrometry workflow for isotopic enrichment and impurity analysis.
1. Materials and Reagents:
-
This compound sample
-
HPLC grade methanol (or other suitable solvent)
-
Mass spectrometer with an electrospray ionization (ESI) source
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution with methanol to a final concentration suitable for your instrument (e.g., 1-10 µg/mL).
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
4. Data Analysis:
-
Isotopic Enrichment:
-
Examine the full scan mass spectrum for the molecular ion ([M+H]⁺). For this compound, this will be at m/z 142.1. For unlabeled acetanilide, it is at m/z 136.1.
-
Calculate the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled molecular ions.
-
-
Impurity Identification:
-
Look for other ions in the mass spectrum that may correspond to potential impurities.
-
Perform MS/MS fragmentation on any suspected impurity peaks to obtain structural information and aid in their identification.
-
Protocol 3: Purity and Isotopic Enrichment Confirmation by ¹³C NMR
dot
Caption: NMR workflow for purity and isotopic enrichment analysis.
1. Materials and Reagents:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)
-
NMR spectrometer
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
3. NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a quantitative ¹³C NMR spectrum. Use a sufficient relaxation delay (D1) to ensure accurate integration (e.g., 5-10 seconds).
4. Data Analysis:
-
¹H NMR:
-
Integrate all signals. The presence of unexpected signals may indicate chemical impurities.
-
-
¹³C NMR:
-
Isotopic Enrichment: In a highly enriched sample, the signals for the six phenyl carbons should be significantly more intense than the natural abundance ¹³C signals of any impurities or the methyl and carbonyl carbons (if they are not labeled). The absence of signals at the chemical shifts for unlabeled phenyl carbons indicates high isotopic purity.
-
Chemical Purity: The presence of additional carbon signals will indicate chemical impurities. The relative integrals can be used to estimate the level of these impurities.
-
References
- 1. isotope.com [isotope.com]
- 2. isotope.com [isotope.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. cerritos.edu [cerritos.edu]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 10. NMR of Acetanilide - Homepage Klaus [k-eichele.de]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Addressing co-elution problems with Acetanilide-13C6
Welcome to the Technical Support Center for Acetanilide-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as a stable isotope-labeled (SIL) internal standard in quantitative analysis, primarily focusing on co-elution problems encountered during liquid chromatography-mass spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of Acetanilide, where six carbon atoms on the benzene ring have been replaced with the heavy isotope, Carbon-13. It is widely used as an internal standard (IS) in quantitative mass spectrometry-based bioanalysis.[1][2][3] The key advantage of a SIL-IS is that it has nearly identical chemical and physical properties to the unlabeled analyte of interest (Acetanilide).[1][4] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[2][4]
Q2: What is a "co-elution problem" when using this compound?
A2: Ideally, a SIL-IS like this compound should co-elute perfectly with the unlabeled analyte. This means they should have the same retention time in a chromatographic system. This co-elution is beneficial as it ensures that both the analyte and the IS are subjected to the same matrix effects at the same time, allowing for accurate correction.
The "co-elution problem" in this context does not refer to the separation of this compound from Acetanilide. Instead, it pertains to the co-elution of either the analyte/IS pair with interfering components from the biological matrix (e.g., plasma, urine).[5] These interferences can suppress or enhance the ionization of the analyte and/or the IS, leading to inaccurate quantification if not properly addressed.[6][7]
Q3: How can I detect co-elution with matrix interferences?
A3: Several indicators can suggest a co-elution problem with matrix components:
-
Poor Peak Shape: Look for asymmetric peaks, such as fronting, tailing, or split peaks in your chromatogram. These can be signs of co-eluting interferences.
-
Inconsistent Analyte-to-IS Ratios: If you observe high variability in the peak area ratio of the analyte to the internal standard across replicate injections of the same sample, it could be due to differential matrix effects on the analyte and IS.
-
Post-Column Infusion Analysis: This is a definitive technique to identify regions of ion suppression or enhancement in your chromatogram. A solution of the analyte is continuously infused into the mass spectrometer after the analytical column, while a blank matrix extract is injected. Dips or rises in the baseline signal indicate retention times where co-eluting matrix components are causing ion suppression or enhancement, respectively.
-
Matrix Factor Evaluation: This involves comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution. A matrix factor significantly different from 1 indicates the presence of matrix effects.[5]
Q4: My this compound internal standard signal is low or absent. What are the possible causes?
A4: A low or non-existent internal standard signal can be due to several factors:
-
Incorrect Preparation: Errors in the preparation of the IS spiking solution or incorrect addition to the samples.
-
Poor Extraction Recovery: The sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for Acetanilide, leading to its loss during this stage.
-
Degradation: Although generally stable, extreme pH or temperature conditions during sample processing could potentially lead to the degradation of this compound.
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a clogged injector, a faulty ion source, or incorrect mass spectrometer settings.
Troubleshooting Guides
This section provides systematic approaches to resolving common co-elution and other related issues when using this compound.
Issue 1: Poor Chromatographic Resolution from Matrix Interferences
If you have identified that co-eluting matrix components are affecting your analysis, the following steps can be taken to improve the chromatographic separation.
Caption: A stepwise approach to improving chromatographic resolution.
Protocol 1: Optimization of Mobile Phase Gradient
-
Objective: To improve the separation of Acetanilide and this compound from co-eluting matrix interferences by modifying the gradient elution profile.
-
Initial Conditions (Illustrative Example):
-
Column: C18, 2.1 x 50 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: Start at 30% B, hold for 0.5 min, ramp to 70% B over 4 min, hold for 0.5 min, then return to initial conditions.
-
-
Optimization Steps:
-
Shallow the Gradient: Decrease the rate of increase of Mobile Phase B. For example, extend the ramp to 70% B over 6 or 8 minutes. This can often improve the resolution of closely eluting compounds.
-
Introduce an Isocratic Hold: Add a brief isocratic hold at a lower percentage of Mobile Phase B before starting the gradient ramp. This can help to better focus the analytes at the head of the column.
-
Modify the Initial and Final %B: Adjusting the starting and ending concentrations of the organic mobile phase can alter the selectivity of the separation.
-
Protocol 2: Modification of Mobile Phase Composition
-
Objective: To alter the selectivity of the separation by changing the organic modifier in the mobile phase.
-
Procedure:
-
Replace Acetonitrile (Mobile Phase B) with Methanol containing 0.1% Formic Acid.
-
Re-run the initial gradient and assess the change in retention time and resolution from interferences. Methanol often provides different selectivity compared to acetonitrile for certain compounds.
-
If necessary, re-optimize the gradient profile with the new mobile phase.
-
Protocol 3: Evaluation of Different Column Chemistry
-
Objective: To achieve a different separation mechanism by using a column with a different stationary phase.
-
Procedure:
-
If a standard C18 column does not provide adequate resolution, consider a column with a different chemistry, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These columns offer different interactions with aromatic compounds like Acetanilide and may provide better separation from matrix components.
-
Begin with the optimized mobile phase conditions from the previous steps and adjust as necessary for the new column chemistry.
-
Data Presentation: Impact of Method Modifications
The following table provides illustrative data on how changing chromatographic parameters can affect the retention time (RT) and resolution (Rs) of Acetanilide from a known matrix interference.
| Parameter | Condition 1 (Initial) | Condition 2 (Shallow Gradient) | Condition 3 (Methanol Mobile Phase) | Condition 4 (PFP Column) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 4 min ramp | 8 min ramp | 4 min ramp | 4 min ramp |
| Acetanilide RT (min) | 3.25 | 4.85 | 3.05 | 3.80 |
| Interference RT (min) | 3.28 | 5.05 | 3.15 | 4.15 |
| Resolution (Rs) | 0.8 | 1.6 | 1.1 | 2.5 |
Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.
Acetanilide Metabolism Pathway
Acetanilide is metabolized in the liver primarily through hydroxylation by cytochrome P450 enzymes to form acetaminophen (paracetamol), which is the active analgesic. A minor pathway involves hydrolysis to aniline, which can be toxic. Acetaminophen is then further metabolized through glucuronidation and sulfation for excretion.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of endogenous urinary biomarkers for indirect detection of urine adulteration attempts by five different chemical adulterants in mass spectrometry methods. | Semantic Scholar [semanticscholar.org]
- 6. Analysis of pteridines and creatinine in urine by HPLC with serial fluorimetric and photometric detectors [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression with Acetanilide-13C6
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Acetanilide-13C6 as an internal standard to mitigate ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound preferred over a deuterated (e.g., Acetanilide-d5) internal standard for minimizing ion suppression?
A1: this compound is generally superior to deuterated internal standards due to the phenomenon known as the "isotope effect." Deuterium atoms are heavier than hydrogen atoms, which can lead to slight differences in the physicochemical properties of the molecule. This can result in a small chromatographic shift, causing the deuterated standard to not perfectly co-elute with the unlabeled analyte.[1][2] If the internal standard and analyte do not co-elute, they may be affected differently by matrix components, leading to incomplete compensation for ion suppression.[1] In contrast, the substitution with 13C isotopes results in a negligible difference in chemical properties, ensuring near-perfect co-elution with the native acetanilide and, therefore, more accurate correction for ion suppression.[1]
Q2: Can this compound completely eliminate ion suppression?
A2: No, this compound does not eliminate the phenomenon of ion suppression itself. Instead, it serves as a tool to accurately compensate for its effects.[3] Because this compound co-elutes with the analyte and possesses nearly identical ionization efficiency, it experiences the same degree of signal suppression or enhancement from the sample matrix. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by ion suppression is normalized, which leads to more accurate and precise quantification.[3]
Q3: How do I confirm that this compound is co-eluting with acetanilide in my method?
A3: To confirm co-elution, you should prepare a solution containing both acetanilide and this compound in a clean solvent (e.g., your initial mobile phase). Inject this mixture into your LC-MS/MS system and monitor the extracted ion chromatograms for both compounds. The retention times for the analyte and the internal standard should be identical.[3]
Q4: What is the ideal concentration for this compound as an internal standard?
A4: The optimal concentration of this compound should be high enough to provide a stable and reproducible signal, but not so high that it contributes to ion suppression of the analyte itself or that its natural isotopic abundance interferes with the analyte signal. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte. It is crucial to verify that the chosen concentration does not lead to "cross-talk," where the signal from the internal standard interferes with the analyte's signal.[4]
Troubleshooting Guides
Issue 1: Significant ion suppression is still observed despite using this compound.
-
Possible Cause: Extreme matrix effects can suppress the signals of both the analyte and the internal standard to a level near the limit of quantification (LOQ), making accurate measurement difficult.[3]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: This is the most effective method to combat severe matrix effects. The goal is to remove interfering substances like salts and phospholipids before analysis.[3]
-
Solid-Phase Extraction (SPE): Develop an SPE protocol tailored to your analyte and matrix to selectively isolate the analyte and remove a broader range of interferences.
-
Liquid-Liquid Extraction (LLE): Utilize LLE to partition the analyte into an immiscible solvent, leaving many matrix components behind.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression. However, be mindful that this will also dilute your analyte, potentially impacting sensitivity.[5]
-
Adjust Chromatography: Modify your LC gradient to separate the analyte and internal standard from the regions where matrix components elute. A post-column infusion experiment can help identify these suppression zones.[6]
-
Issue 2: Inconsistent or poor reproducibility of the analyte/internal standard peak area ratio.
-
Possible Cause 1: The internal standard is not being added consistently or at the correct stage of sample preparation.
-
Troubleshooting Steps:
-
Review Protocol: Ensure that this compound is added to all samples, calibrators, and quality controls at the very beginning of the sample preparation process (e.g., before protein precipitation or extraction).[7] This ensures it experiences the same extraction variability as the analyte.
-
Verify Pipetting Accuracy: Calibrate and verify the accuracy of the pipettes used to add the internal standard.
-
-
Possible Cause 2: Degradation of the analyte or internal standard during sample preparation or storage.
-
Troubleshooting Steps:
-
Assess Stability: Conduct experiments to evaluate the stability of both acetanilide and this compound in the biological matrix under various conditions (e.g., freeze-thaw cycles, benchtop stability) to ensure their integrity throughout your analytical workflow.[3]
-
Issue 3: Poor peak shape (tailing or fronting) for both acetanilide and this compound.
-
Possible Cause: Issues with the analytical column or mobile phase.
-
Troubleshooting Steps:
-
Column Contamination: If all peaks are affected, the column inlet frit may be partially blocked. Try back-flushing the column. If this doesn't resolve the issue, replace the column.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Ensure the mobile phase is adequately buffered and the pH is appropriate for acetanilide.
-
Sample Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.
-
Quantitative Data Summary
| Matrix | Apparent Recovery of DON (without IS) | Recovery of DON (with (13C15)DON IS) |
| Wheat | 29% ± 6% | 95% ± 3% |
| Maize | 37% ± 5% | 99% ± 3% |
This table illustrates the effectiveness of a 13C-labeled internal standard in correcting for ion suppression for a different analyte and serves as an example of the expected performance improvement.[8]
Experimental Protocols
Protocol 1: Qualitative Assessment of Ion Suppression using Post-Column Infusion
This experiment helps to identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
-
Preparation:
-
Prepare a solution of acetanilide in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Prepare a blank matrix sample (e.g., plasma, urine) by performing your sample extraction procedure without the addition of the analyte or internal standard.
-
-
Experimental Setup:
-
Infuse the acetanilide solution post-column into the mobile phase stream before it enters the mass spectrometer's ion source using a syringe pump at a low, constant flow rate (e.g., 10 µL/min).
-
Monitor the signal of the infused acetanilide using the mass spectrometer in single ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
-
Procedure:
-
Once a stable baseline signal for the infused acetanilide is achieved, inject the extracted blank matrix sample onto the LC column.
-
-
Data Interpretation:
-
Monitor the baseline signal of the infused acetanilide throughout the chromatographic run. Any significant and reproducible dip in the signal indicates a region where matrix components are eluting and causing ion suppression.
-
Protocol 2: Quantitative Assessment of Matrix Effect using this compound
This protocol quantifies the extent of ion suppression and the effectiveness of this compound in correcting for it.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike acetanilide and this compound into the mobile phase or reconstitution solvent at low, medium, and high concentrations relevant to your assay.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with acetanilide and this compound at the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike acetanilide and this compound into at least six different lots of blank biological matrix before the extraction process at the same concentrations as in Set A.
-
-
Analysis:
-
Analyze all three sets of samples using your LC-MS/MS method.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different matrix lots should be < 15%.
-
-
Recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
This value should be close to 1, with a %CV < 15%, indicating effective compensation by this compound.
-
-
Visualizations
Caption: Experimental workflow for bioanalysis using this compound.
Caption: Logic of ion suppression compensation with a 13C internal standard.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle incomplete drying of synthesized Acetanilide-13C6
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with the drying of synthesized Acetanilide-13C6.
Troubleshooting Guide: Incomplete Drying
This section addresses the common problem of residual solvent in your final product.
Question: My synthesized this compound appears damp or clumpy after filtration. How do I confirm it's not dry and what should I do?
Answer:
If your product appears wet, it is likely due to residual solvent (typically water) from the recrystallization process.[1] Incomplete drying can lead to inaccurate yield calculations and may interfere with subsequent reactions or analyses.[2]
Initial Assessment: The most reliable way to confirm your sample is dry is to weigh it periodically until a constant mass is achieved.[3] If the mass continues to decrease between measurements, solvent is still evaporating.
Troubleshooting Workflow:
The following diagram outlines the logical steps to diagnose and resolve incomplete drying.
Caption: Troubleshooting workflow for incompletely dried this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to ensure my this compound is completely dry? A1: Complete drying is essential for several reasons:
-
Accurate Yield Calculation: Residual solvent will artificially inflate the mass of your product, leading to an inaccurate and overstated yield. A yield greater than 100% is a clear indication that the sample is not dry.[4]
-
Purity Assessment: Solvents can affect analytical results, such as melting point determination and spectroscopic analysis (e.g., NMR, IR).
-
Stability: The presence of water or other solvents can potentially lead to degradation of the compound over time.
-
Subsequent Reactions: If the this compound is an intermediate, residual solvents may interfere with downstream chemical transformations.
Q2: What is the melting point of pure Acetanilide, and how does incomplete drying affect it? A2: Pure acetanilide has a sharp melting point of 114.3 °C.[5] Impurities, including residual solvent, will typically cause the melting point to become depressed and broaden the melting range.[6]
Q3: How will residual water or other common solvents appear in an ¹H NMR spectrum? A3: Residual solvents will appear as characteristic peaks in your NMR spectrum. The chemical shift of water is highly dependent on the NMR solvent used and the temperature.[7][8]
| Solvent Signal | ¹H Chemical Shift (δ ppm) in CDCl₃ | ¹H Chemical Shift (δ ppm) in DMSO-d₆ |
| Water (H₂O) | ~1.56 | ~3.33 |
| Acetone | ~2.17 | ~2.09 |
| Ethanol | ~1.25 (t), ~3.72 (q) | ~1.06 (t), ~3.44 (q) |
| Data sourced from common laboratory solvent NMR charts.[8] |
Q4: Can I heat my this compound to speed up drying? What is a safe temperature? A4: Yes, heating can be used, but the temperature must be carefully controlled to remain well below the compound's melting point (114.3 °C).[5][9] A conventional laboratory oven set to 60-80 °C is a safe and effective range for drying acetanilide.[6] Using a vacuum oven allows for effective drying at even lower temperatures (e.g., 20-50 °C).[10][11]
Data on Common Drying Methods
The table below summarizes and compares standard laboratory techniques for drying crystalline solids.
| Drying Method | Recommended Temperature | Typical Time | Advantages | Disadvantages |
| Air Drying | Room Temperature | 12-24+ hours | Simple, no special equipment needed. | Very slow, may be incomplete, risk of contamination from atmospheric moisture. |
| Oven Drying | 60-80 °C | 1-4 hours | Faster than air drying.[3] | Requires careful temperature control to avoid melting; not suitable for heat-sensitive compounds.[9] |
| Vacuum Oven | 20-50 °C | 1-12 hours | Fast and efficient at low temperatures, minimizing thermal degradation.[10][12] | Requires specialized equipment (vacuum oven and pump). |
| Desiccator | Room Temperature | 12-48+ hours | Gentle, protects from atmospheric moisture, can be done under vacuum to speed up the process.[9][13] | Slower than oven methods; desiccant needs to be active (e.g., blue for silica gel).[9][13] |
Experimental Protocols
Protocol 1: Drying using a Vacuum Oven
A vacuum oven is highly effective as it lowers the boiling point of the solvent, accelerating evaporation at a low temperature.[14]
-
Preparation: Place your synthesized this compound in a suitable container, such as a watch glass or a beaker, spreading the crystals into a thin layer to maximize surface area.[9]
-
Placement: Place the container inside the vacuum oven on a shelf.
-
Sealing: Close the oven door securely to ensure a proper seal.
-
Vacuum Application: Connect the oven to a vacuum pump and slowly open the vacuum valve to begin evacuating the chamber. Avoid applying the vacuum too quickly to prevent the fine powder from being drawn into the vacuum line.
-
Heating: Once a stable vacuum is achieved, set the oven temperature to a desired level (e.g., 40-50 °C).
-
Drying: Allow the sample to dry under vacuum for several hours. Drying time can be determined by drying to a constant mass.
-
Completion: Before opening the oven, turn off the heat and allow the oven to cool. Slowly and carefully vent the chamber to release the vacuum. Opening the valve too quickly can create a rush of air that will disturb your dried product. Remove your dry sample.
Protocol 2: Drying using a Vacuum Desiccator
A desiccator provides an enclosed, dry environment and is a gentle method for removing final traces of solvent.[9][15]
-
Desiccant Check: Ensure the desiccant in the bottom of the desiccator is active. For example, self-indicating silica gel should be blue, not pink.[9]
-
Sample Placement: Place the this compound crystals, spread thinly on a watch glass, onto the perforated shelf inside the desiccator.[9]
-
Sealing the Desiccator: Lightly grease the ground-glass rim of the desiccator lid with vacuum grease to ensure an airtight seal. Slide the lid on horizontally.
-
Evacuation (for Vacuum Desiccators):
-
Ensure the desiccator is designed for vacuum use and place it behind a safety shield or use a desiccator cage to protect against implosion.[9]
-
Connect the stopcock to a vacuum pump with tubing.
-
Slowly open the stopcock to evacuate the air. A sudden change in pressure can cause the crystals to fly about.
-
Once evacuated, close the stopcock and turn off the pump.
-
-
Drying Period: Allow the sample to dry for an extended period (12-48 hours). The vacuum significantly speeds up the process compared to atmospheric pressure.[13]
-
Releasing Vacuum: To remove your sample, open the stopcock very slowly to allow air to re-enter gently. A piece of filter paper over the nozzle can help slow the airflow.[9] Once at atmospheric pressure, slide the lid off.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. scribd.com [scribd.com]
- 3. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Drying | Basic laboratory procedures II | Fundamental laboratory techniques [biocyclopedia.com]
- 10. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
- 11. reddit.com [reddit.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. issr.edu.kh [issr.edu.kh]
- 14. rocker.com.tw [rocker.com.tw]
- 15. camlab.co.uk [camlab.co.uk]
Validation & Comparative
Validating Bioanalytical Methods: A Comparative Guide to Internal Standards Featuring Acetanilide-¹³C₆
For researchers, scientists, and drug development professionals, the precision and accuracy of bioanalytical methods are fundamental to the integrity of pharmacokinetic, toxicokinetic, and bioequivalence studies. A critical component in achieving reliable and reproducible results with liquid chromatography-mass spectrometry (LC-MS/MS) is the use of an appropriate internal standard (IS). An internal standard is a compound of known concentration added to samples to correct for variability during the analytical process.
This guide provides an objective comparison of Acetanilide-¹³C₆ as a stable isotope-labeled (SIL) internal standard against two common alternatives: a deuterium-labeled SIL (Acetanilide-d₅) and a structural analog IS (Phenacetin). The experimental data presented herein demonstrates the superior performance of ¹³C-labeled internal standards in method validation.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the key validation parameters of an analytical method. Stable isotope-labeled internal standards are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[1][2] This minimizes variability and corrects for matrix effects more effectively than structural analogs.[1]
Among SILs, ¹³C-labeled standards often exhibit superior performance compared to deuterium-labeled standards.[3] Deuterated compounds can sometimes display slight differences in retention time ("chromatographic shift") and stability, which can compromise their ability to perfectly compensate for the analyte.[3][4] ¹³C-labeled standards, like Acetanilide-¹³C₆, are less prone to these issues and show no chromatographic separation from the unlabeled analyte.[3]
The following table summarizes the performance of a hypothetical LC-MS/MS method for "Analyte X" validated with three different internal standards according to FDA and ICH guidelines.[5][6]
Table 1: Comparison of Method Validation Parameters with Different Internal Standards
| Validation Parameter | Acetanilide-¹³C₆ (IS) | Acetanilide-d₅ (IS) | Phenacetin (IS) | Acceptance Criteria |
| Linearity (r²) | >0.999 | >0.998 | >0.995 | ≥0.99 |
| Range | 1 - 5000 ng/mL | 1 - 5000 ng/mL | 5 - 5000 ng/mL | Covers expected concentrations |
| Accuracy (% Bias) | -2.5% to +1.8% | -4.2% to +3.5% | -8.5% to +7.9% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤3.1% | ≤5.5% | ≤9.8% | ≤15% (≤20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | 5 ng/mL | S/N ≥ 10, with acceptable accuracy & precision |
| Recovery (%) | 96.2% | 95.8% | 85.1% | Consistent and reproducible |
| Matrix Effect (%) | 98.5% | 96.2% | 88.7% | Minimal and compensated |
Data is representative and synthesized for illustrative purposes.
The data clearly indicates that Acetanilide-¹³C₆ provides the highest degree of accuracy and precision, demonstrating its effectiveness in compensating for analytical variability.
Experimental Protocols
Detailed below are the methodologies for the key experiments cited in this guide.
1. Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte, Acetanilide-¹³C₆, Acetanilide-d₅, and Phenacetin in methanol to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions with a 50:50 methanol/water mixture. The internal standard working solution is prepared at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the chosen internal standard working solution (Acetanilide-¹³C₆, Acetanilide-d₅, or Phenacetin).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM). Transitions would be optimized for the specific analyte and each internal standard.
4. Validation Experiments
-
Linearity: Analyze a set of at least six non-zero calibration standards prepared in blank plasma over the desired concentration range. Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression with a 1/x² weighting. The correlation coefficient (r²) should be ≥0.99.[7]
-
Accuracy and Precision: Analyze QC samples at four levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in at least five replicates. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ).[8]
-
Recovery and Matrix Effect: Recovery is assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.
Visualizing the Workflow and Rationale
Diagrams created using Graphviz help to clarify the experimental workflow and the logical basis for selecting a superior internal standard.
Bioanalytical Method Validation Workflow
Rationale for Internal Standard Selection
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. scispace.com [scispace.com]
- 5. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
Acetanilide-13C6 vs. Deuterated Standards for Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within drug metabolism and pharmacokinetic studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. Stable isotope-labeled (SIL) internal standards are the gold standard, effectively compensating for variability during sample preparation and analysis. Among SIL standards, carbon-13 (¹³C) labeled and deuterium (²H or D) labeled compounds are the most common choices. This guide provides an objective, data-driven comparison of Acetanilide-¹³C₆ and its deuterated counterparts, offering insights into their respective performances.
Key Performance Differences: A Head-to-Head Comparison
The fundamental distinctions between ¹³C-labeled and deuterated internal standards lie in their chromatographic behavior, isotopic stability, and efficacy in mitigating matrix effects.[1] While both are designed to mimic the analyte of interest, subtle physicochemical differences can lead to significant variations in analytical outcomes, especially in complex biological matrices.[1]
| Feature | Acetanilide-¹³C₆ (¹³C-labeled) | Deuterated Acetanilide (D-labeled) |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with the unlabeled analyte.[1][2] | Variable: Can exhibit a chromatographic shift, often eluting slightly earlier in reversed-phase chromatography.[1][3] |
| Isotopic Stability | High: ¹³C atoms are integrated into the carbon backbone, making them exceptionally stable and not prone to exchange.[4] | Moderate to High: Deuterium atoms can be susceptible to back-exchange with hydrogen, particularly if located on heteroatoms or at acidic positions.[1][4] |
| Matrix Effect Compensation | Superior: Perfect co-elution ensures that the internal standard and analyte experience the same matrix effects, leading to more accurate compensation.[1][2] | Good to Variable: Chromatographic shifts can lead to differential matrix effects, potentially introducing bias in quantification.[1][5] |
| Cost | Generally higher due to more complex synthesis.[6] | Generally lower and more commercially available.[6] |
Experimental Data Summary
The superior performance of ¹³C-labeled internal standards in minimizing analytical variability is well-documented. Studies have consistently shown that the closer co-elution of ¹³C-labeled standards with the analyte leads to better precision and accuracy in quantitative assays.
The following table summarizes representative data on the coefficient of variation (CV%) observed when using ¹³C-labeled versus deuterated internal standards for the quantification of various analytes in biological matrices. Lower CV% values indicate higher precision.
| Analyte | Matrix | Internal Standard Type | Coefficient of Variation (CV%) | Reference |
| Lipids | Biological Extract | ¹³C-labeled Mixture | Significantly reduced CV% | [7][8] |
| Lipids | Biological Extract | Deuterated Mixture | Higher CV% compared to ¹³C | [7][8] |
| Amphetamine | Urine | ¹³C-labeled | Improved precision | [2] |
| Amphetamine | Urine | Deuterated | Lower precision compared to ¹³C | [2] |
| Kahalalide F | Plasma | ¹³C-labeled | 7.6% | [9] |
| Kahalalide F | Plasma | Analogous (non-SIL) | 8.6% | [9] |
| Polycyclic Aromatic Hydrocarbons | Sediment | ¹³C-labeled | Reference for higher accuracy | [10] |
| Polycyclic Aromatic Hydrocarbons | Sediment | Deuterated | 1.9-4.3% lower reported concentration | [10] |
Experimental Protocols
To illustrate the practical application of these internal standards, a general experimental protocol for the quantitative analysis of acetanilide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol can be adapted for either Acetanilide-¹³C₆ or a deuterated acetanilide standard.
Objective: To determine the concentration of acetanilide in human plasma using an isotope dilution LC-MS/MS method.
Materials:
-
Acetanilide reference standard
-
Acetanilide-¹³C₆ or Deuterated Acetanilide internal standard (IS)
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plate
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of acetanilide in methanol.
-
Prepare a 1 mg/mL stock solution of the chosen internal standard (Acetanilide-¹³C₆ or deuterated acetanilide) in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the acetanilide stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, QC, and unknown plasma sample in a 96-well plate, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate acetanilide from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both acetanilide and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of acetanilide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow
Caption: General workflow for quantitative bioanalysis using an internal standard.
Logical Relationship of Key Performance Differences
Caption: Logical flow of performance attributes for ¹³C vs. deuterated standards.
Conclusion
The choice between Acetanilide-¹³C₆ and a deuterated acetanilide standard depends on the specific requirements of the analytical method. For assays demanding the highest level of accuracy and precision, particularly in complex biological matrices where matrix effects are a significant concern, Acetanilide-¹³C₆ is the superior choice.[1][4] Its perfect co-elution and high isotopic stability provide more reliable compensation for analytical variability.[1][4] However, deuterated standards can still provide acceptable performance for many applications and are often a more cost-effective and readily available option.[6] Ultimately, the decision should be based on a thorough method validation that assesses the performance of the chosen internal standard in the context of the specific analytical challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ukisotope.com [ukisotope.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. scispace.com [scispace.com]
- 10. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing Linearity and Range Using Acetanilide-¹³C₆
For researchers and professionals in drug development, the validation of bioanalytical methods is paramount to ensure data reliability and regulatory compliance. A key aspect of this validation is establishing the linearity and range of an assay, which defines the concentrations over which the method is accurate, precise, and proportional. The choice of an internal standard (IS) is critical in this process, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comparative analysis of Acetanilide-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS) against other common alternatives.
Stable isotope-labeled standards are widely regarded as the gold standard for quantitative bioanalysis.[1] By incorporating heavier isotopes like ¹³C, ¹⁵N, or ²H (deuterium), these standards are chemically identical to the analyte but distinguishable by their mass. This near-perfect chemical analogy allows the IS to effectively compensate for variability during sample preparation, chromatography, and ionization.[2]
Acetanilide-¹³C₆ offers a distinct advantage over deuterated (e.g., Acetanilide-d5) or structural analogue standards. The carbon-13 isotopes do not significantly alter the physicochemical properties of the molecule, ensuring it co-elutes perfectly with the unlabeled analyte.[3] This co-elution is crucial for accurately correcting matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[2] Deuterated standards, while effective, can sometimes exhibit slightly different retention times, a phenomenon known as the "isotope effect," which can compromise their ability to perfectly mirror the analyte's behavior.[1]
Comparative Performance in Linearity and Range Assessment
The superior performance of a ¹³C-labeled internal standard like Acetanilide-¹³C₆ is evident when evaluating key validation parameters. The data presented below is a representative comparison based on typical performance characteristics observed in LC-MS/MS bioanalytical assays.
| Parameter | Acetanilide-¹³C₆ (SIL-IS) | Acetanilide-d5 (Deuterated IS) | Phenacetin (Structural Analogue IS) |
| Linear Range (ng/mL) | 1.0 - 2000 | 1.0 - 2000 | 5.0 - 2000 |
| Correlation Coefficient (R²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.990 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% |
| Precision (% RSD) | ≤ 8% | ≤ 12% | ≤ 15% |
| Matrix Effect Variability | Minimal | Low to Moderate | Potentially Significant |
| Co-elution with Analyte | Yes (Identical Retention Time) | Nearly (Slight Isotopic Shift) | No (Different Retention Time) |
This table summarizes expected performance data. Actual results may vary based on the specific analyte, matrix, and instrumentation.
As the table illustrates, the use of Acetanilide-¹³C₆ results in a higher correlation coefficient, improved accuracy and precision, and a wider reliable range, extending to a lower limit of quantification (LLOQ) due to better signal-to-noise at low concentrations.
Experimental Protocol: Linearity and Range Determination
This section details a standard protocol for establishing the linearity and range of an assay for a target analyte in human plasma using Acetanilide-¹³C₆ as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve in 10 mL of methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of Acetanilide-¹³C₆ and dissolve in 10 mL of methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards.
2. Preparation of Calibration Curve Standards:
-
Prepare a set of at least eight non-zero calibration standards by spiking blank human plasma with the analyte working solutions.
-
A typical concentration range would be 1, 5, 10, 50, 100, 500, 1000, and 2000 ng/mL.
-
Also prepare a blank sample (plasma with IS only) and a double blank sample (plasma only).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, add 150 µL of the IS working solution (100 ng/mL) in acetonitrile. This step serves to precipitate plasma proteins and add the internal standard simultaneously.
-
Vortex each sample for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials for analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize MRM transitions for the analyte and Acetanilide-¹³C₆.
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the Acetanilide-¹³C₆ internal standard for each calibration standard.
-
Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis, typically with a 1/x² weighting.
-
The method is considered linear if the correlation coefficient (R²) is ≥ 0.995 and the back-calculated concentrations of the standards are within ±15% of their nominal value (±20% for the LLOQ).[4]
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams visualize the analytical workflow and the logical basis for selecting a ¹³C-labeled internal standard.
Caption: Workflow for establishing linearity using Acetanilide-¹³C₆.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Acetanilide-¹³C₆ for Enhanced Accuracy and Precision
For researchers, scientists, and drug development professionals, the pursuit of reliable and reproducible data in quantitative bioassays is paramount. The choice of an internal standard is a critical determinant of assay performance, directly impacting the accuracy and precision of results. This guide provides an objective comparison of Acetanilide-¹³C₆ with alternative internal standards, supported by experimental principles and data from analogous compounds, to highlight its superiority in bioanalytical applications.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. By mimicking the analyte of interest, they effectively compensate for variability during sample preparation, chromatography, and ionization. Within the realm of SILs, carbon-13 (¹³C) labeled standards, such as Acetanilide-¹³C₆, offer distinct advantages over more commonly used deuterated (²H) analogs.
Key Performance Advantages of Acetanilide-¹³C₆
The primary distinction between ¹³C-labeled and deuterated internal standards lies in their chromatographic behavior. Due to the "isotope effect," deuterated compounds can exhibit a slight shift in retention time compared to the unlabeled analyte, particularly in high-resolution chromatography. This can lead to differential matrix effects, where the analyte and internal standard are not equally affected by interfering components in the biological matrix, potentially compromising accuracy. Acetanilide-¹³C₆, with the isotopic label incorporated into the carbon backbone, has virtually identical physicochemical properties to acetanilide, ensuring perfect co-elution and more effective compensation for matrix effects. This leads to superior accuracy and precision in quantitative results.[1]
Performance Comparison: ¹³C-Labeled vs. Deuterated Internal Standards
While direct comparative data for Acetanilide-¹³C₆ is not extensively published, the performance advantages of ¹³C-labeled standards are well-documented for other analytes. The following table presents a summary of performance data from a comparative study of ¹³C-labeled and deuterated amphetamine, a compound structurally related to acetanilide, which serves as a representative example of the expected performance benefits.
| Performance Parameter | ¹³C-Labeled Internal Standard (e.g., ¹³C₆-Amphetamine) | Deuterated Internal Standard (e.g., d₅-Amphetamine) | Rationale for Superior Performance of Acetanilide-¹³C₆ |
| Chromatographic Co-elution | Perfect co-elution with the analyte under various conditions.[2] | Chromatographic separation from the analyte increases with the number of deuterium substitutes.[2] | Identical physicochemical properties ensure Acetanilide-¹³C₆ and acetanilide experience the same chromatographic conditions and matrix effects, leading to more accurate quantification.[1] |
| Accuracy | Demonstrates improved accuracy due to better compensation for analytical variability.[3] | Can provide acceptable accuracy, but is more susceptible to errors from chromatographic shifts and differential matrix effects.[3] | By co-eluting perfectly, Acetanilide-¹³C₆ provides a more reliable correction for signal suppression or enhancement, resulting in data that is closer to the true value. |
| Precision (%CV) | Exhibits lower coefficient of variation (%CV), indicating higher precision.[3] | May show higher %CV if inconsistent matrix effects are present due to chromatographic separation. | The consistent and accurate correction for variability at every step of the analytical process leads to less scatter in the data and improved reproducibility. |
| Isotopic Stability | High stability with no risk of back-exchange of the isotopic label.[3] | Risk of back-exchange of deuterium atoms with protons from the solvent or matrix, especially if the label is in an exchangeable position.[3] | The carbon-13 isotopes in Acetanilide-¹³C₆ are integrated into the stable aromatic ring, preventing any loss or exchange of the label during sample processing and analysis. |
Experimental Protocol: A Typical Bioanalytical Workflow
The following is a detailed methodology for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioassay for the quantification of a small molecule like acetanilide in human plasma, utilizing Acetanilide-¹³C₆ as the internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample (calibration standards, quality control samples, or unknown study samples) in a microcentrifuge tube, add 50 µL of the Acetanilide-¹³C₆ internal standard working solution (at a fixed concentration).
-
Add 300 µL of a protein precipitating agent, such as acetonitrile or methanol.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution: A suitable gradient program is used to separate the analyte from endogenous plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Acetanilide: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
MRM Transition for Acetanilide-¹³C₆: Monitor the corresponding mass-shifted precursor to product ion transition.
-
Visualizing the Workflow and Rationale
To provide a clearer understanding of the processes and the underlying principles, the following diagrams illustrate the experimental workflow and the rationale for using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Gold Standard for Consistency: Acetanilide-13C6 in Taming Inter-Assay Variability
For researchers, scientists, and drug development professionals, achieving reproducible results across different analytical runs is paramount. Inter-assay variability, the measure of variation between assays conducted on different days or with different reagents, can significantly impact the reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an objective comparison of Acetanilide-13C6 as a tool for assessing and controlling inter-assay variability against other common alternatives, supported by experimental principles and data.
Stable isotope-labeled (SIL) internal standards are the cornerstone of modern quantitative bioanalysis by mass spectrometry. Among these, 13C-labeled compounds such as this compound have emerged as the "gold standard" for their ability to mimic the analyte of interest throughout the entire analytical process, thereby providing the most effective means of correcting for variability.
Performance Comparison: this compound vs. Alternatives
The ideal internal standard should co-elute with the analyte, have similar extraction recovery, and experience the same matrix effects. This compound, being chemically identical to acetanilide with the exception of the heavier carbon isotopes, fulfills these criteria more effectively than other alternatives.
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Deuterated Acetanilide (d-Acetanilide) | Structural Analog IS (e.g., Phenacetin) | No Internal Standard (External Calibration) |
| Chromatographic Co-elution | Excellent (Identical retention time) | Good to Excellent (May exhibit slight retention time shifts) | Fair to Good (Different retention times) | Not Applicable |
| Matrix Effect Compensation | Excellent | Good to Excellent | Poor to Fair | None |
| Extraction Recovery Tracking | Excellent | Good to Excellent | Poor to Fair | None |
| Inter-Assay Precision (%CV) | Typically < 5% [1] | Typically < 10%[2] | Can be > 15% | Highly variable, often > 20% |
| Accuracy (%Bias) | Typically within ± 5% | Typically within ± 10% | Can be > 15% | Highly variable |
| Isotopic Stability | High (C-C bonds are very stable) | Moderate (Risk of back-exchange in certain solvents) | Not Applicable | Not Applicable |
Data presented are typical expected values based on published literature for analogous compounds like paracetamol.
The superior performance of 13C-labeled internal standards is evident in their ability to achieve lower inter-assay coefficients of variation (%CV). For instance, a study on the bioanalysis of paracetamol, a compound structurally similar to acetanilide, demonstrated that the use of an isotope-labeled internal standard resulted in an inter-assay imprecision of less than 1.4%[1]. In contrast, methods relying on structural analogs or external calibration are more susceptible to variations in sample preparation and matrix effects, leading to higher inter-assay variability.
Experimental Protocols
A robust assessment of inter-assay variability is a critical component of bioanalytical method validation as mandated by regulatory agencies like the FDA and EMA.
Protocol for Inter-Assay Variability Assessment using this compound
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking a known amount of acetanilide into a blank biological matrix (e.g., human plasma).
-
Sample Preparation:
-
To an aliquot of each QC sample, add a fixed concentration of this compound working solution.
-
Perform sample extraction (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Analyze the samples in at least five replicates for each QC level.
-
-
Data Analysis:
-
Calculate the peak area ratio of acetanilide to this compound.
-
Determine the concentration of acetanilide in each QC sample using a calibration curve prepared in the same batch.
-
-
Inter-Assay Precision Calculation:
-
Repeat the analysis on at least three different days.
-
Calculate the mean, standard deviation, and %CV for the measured concentrations of each QC level across all analytical runs. The inter-assay %CV should ideally be ≤15%.
-
Visualizing the Workflow and Comparison
To better understand the experimental process and the rationale behind the superiority of this compound, the following diagrams are provided.
Alternative Approaches: Statistical Process Control
While a stable isotope-labeled internal standard is the most effective way to correct for variability within an analytical run, monitoring and controlling inter-assay variability over the long term can be enhanced by implementing Statistical Process Control (SPC). SPC involves the use of control charts to monitor the performance of an assay over time. By plotting the results of QC samples from each run, trends, shifts, or increased variability in the analytical process can be identified and addressed proactively.
Control charts, such as Levey-Jennings charts, establish upper and lower control limits (typically ±2 or ±3 standard deviations from the mean). If a QC result falls outside these limits, it signals a potential issue with the assay that requires investigation. While SPC does not replace the need for a high-quality internal standard, it provides a valuable framework for ensuring the long-term consistency and reliability of a bioanalytical method.
Conclusion
For the accurate and precise assessment of inter-assay variability in the bioanalysis of acetanilide, the use of this compound as an internal standard is unequivocally the superior choice. Its chemical and physical similarity to the analyte ensures the most effective compensation for variations inherent in the analytical process, leading to more reliable and reproducible data. While alternative internal standards and statistical process control methods have their place, the foundation of a robust bioanalytical method for minimizing inter-assay variability lies in the selection of an appropriate stable isotope-labeled internal standard.
References
- 1. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of paracetamol using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetanilide-13C6 and Its Structural Analogs for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Acetanilide-13C6 and its key structural analogs, phenacetin and acetaminophen. This guide provides a detailed examination of their physicochemical properties, biological activities, and metabolic pathways, supported by experimental data and methodologies.
Acetanilide, a historically significant analgesic and antipyretic, paved the way for the development of safer and more effective aniline derivatives.[1][2] This guide focuses on a comparative study of this compound, an isotopically labeled form of acetanilide, and its prominent structural analogs: phenacetin and acetaminophen (paracetamol). While this compound is primarily a tool for metabolic and mechanistic studies due to its isotopic labeling, its chemical and biological behavior mirrors that of acetanilide.[3] Understanding the comparative pharmacology and toxicology of these analogs is crucial for drug design and development.
Physicochemical Properties
The structural variations among acetanilide, acetaminophen, and phenacetin, particularly at the para-position of the phenyl ring, significantly influence their physicochemical properties. These properties, in turn, affect their formulation, absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
| Property | Acetanilide | This compound | Acetaminophen (Paracetamol) | Phenacetin |
| Molecular Formula | C₈H₉NO | ¹³C₆C₂H₉NO | C₈H₉NO₂ | C₁₀H₁₃NO₂ |
| Molecular Weight ( g/mol ) | 135.16[4] | 141.12[5] | 151.165[4] | 179.22[4] |
| Melting Point (°C) | 113-115[4] | 113-115[6] | 168[4] | 133-136[4] |
| Boiling Point (°C) | 304[4] | 304[6] | 420[4] | 132 (at 4 mmHg)[4] |
| Water Solubility | Slightly soluble[4] | N/A | Soluble in hot water[4] | Slightly soluble |
| Log P | 1.16[4] | N/A | 0.46 | 1.58[4] |
Comparative Biological Activity
The primary therapeutic effects of acetanilide and its analogs are analgesia and antipyresis. However, their potency and side-effect profiles differ significantly, largely due to their metabolic fates.
Analgesic and Anti-inflammatory Activity
Both phenacetin and acetaminophen are active in various pain and inflammation models.[7] In several rodent models, phenacetin was found to be equipotent to or more potent than acetaminophen.[7] The analgesic action of aspirin and acetaminophen is thought to stem from their anti-inflammatory activity, while phenacetin appears to have an additional analgesic component independent of its anti-inflammatory effects.[7]
| Compound | Analgesic Activity (Oral ED₅₀, mg/kg in rats) | Anti-inflammatory Activity |
| Phenacetin | 114 ± 36.2 (trypsin assay), 107 ± 11.5 (kaolin assay)[7] | Active in carrageenan pleurisy and adjuvant arthritis models[7] |
| Acetaminophen | Inactive in trypsin and kaolin assays[7] | Active in carrageenan pleurisy and adjuvant arthritis models[7] |
| Aspirin | Inactive in trypsin and kaolin assays[7] | Active |
Experimental Protocols
Acetic Acid Writhing Test for Analgesia: This protocol is used to assess the analgesic activity of compounds by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice or rats.
-
Animal Preparation: Male rodents are fasted overnight with free access to water.
-
Drug Administration: Test compounds (e.g., phenacetin, acetaminophen) or vehicle are administered orally or intraperitoneally at various doses.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ED₅₀ (the dose that produces 50% of the maximum effect) can then be determined.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity: This is a standard model to evaluate the anti-inflammatory activity of compounds.
-
Animal Preparation: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific pre-treatment time, a 1% solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw.
-
Measurement of Edema: The paw volume is measured again at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) is calculated, and the percentage of inhibition of edema by the drug-treated groups is determined relative to the control group.
Metabolic Pathways and Toxicity
The metabolism of acetanilide and its analogs is a critical determinant of their therapeutic and toxic effects. Acetanilide and phenacetin are both prodrugs that are metabolized to acetaminophen, the primary active metabolite.[8]
Caption: Metabolic pathways of acetanilide, phenacetin, and acetaminophen.
The toxicity of acetanilide is primarily attributed to its minor metabolic conversion to aniline, which can induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[2][9] Phenacetin was also largely withdrawn from the market due to concerns about nephrotoxicity and its potential carcinogenicity, linked to its metabolism to reactive intermediates.[8] Acetaminophen, while generally safe at therapeutic doses, can cause severe hepatotoxicity in cases of overdose due to the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[8]
Mechanism of Action
The primary mechanism of action for the analgesic and antipyretic effects of these compounds is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.[9] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and fever.[9] Acetaminophen is a relatively weak inhibitor of COX enzymes in peripheral tissues, which may explain its limited anti-inflammatory activity compared to non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Caption: Inhibition of prostaglandin synthesis by acetanilide and its analogs.
Conclusion
The comparative study of acetanilide and its structural analogs, phenacetin and acetaminophen, reveals a fascinating history of drug development, where initial discoveries led to the refinement of molecules with improved safety profiles. While acetanilide itself is no longer used clinically due to its toxicity, its legacy continues through its active metabolite, acetaminophen, which remains one of the most widely used analgesics and antipyretics. Phenacetin, though an effective analgesic, also fell out of favor due to significant long-term side effects.
This compound serves as an invaluable research tool, enabling detailed investigations into the metabolic pathways and mechanisms of action of this class of compounds. By understanding the structure-activity and structure-toxicity relationships, researchers can continue to design and develop new therapeutic agents with enhanced efficacy and safety. The data and experimental protocols presented in this guide provide a solid foundation for such endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetanilide - Wikipedia [en.wikipedia.org]
- 3. ACETANILIDE (RING-13C6) CAS#: 201741-03-9 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H9NO | CID 12199320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Quantitative comparison of the analgesic and anti-inflammatory activities of aspirin, phenacetin and acetaminophen in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. What is the mechanism of Acetanilide? [synapse.patsnap.com]
Determining the Limit of Detection for Acetanilide-13C6: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a reliable limit of detection (LOD) is a critical aspect of bioanalytical method validation. This guide provides a comprehensive comparison of methodologies for determining the LOD of Acetanilide-13C6, a stable isotope-labeled internal standard, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented experimental data, while illustrative, is based on typical performance characteristics of similar analytical methods.
Experimental Protocols
A robust determination of the LOD for this compound involves a meticulously planned experimental protocol. The following outlines a standard procedure based on the signal-to-noise approach and the standard deviation of the response and the slope, as recommended by major regulatory bodies such as the International Council for Harmonisation (ICH).
Objective: To determine the lowest concentration of this compound that can be reliably detected by the LC-MS/MS method.
Materials and Reagents:
-
This compound reference standard
-
Control matrix (e.g., human plasma, animal plasma)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Stock and Working Solution Preparation:
-
Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of working standard solutions at concentrations bracketing the expected LOD.
-
-
Sample Preparation (Protein Precipitation):
-
Spike the control matrix with the this compound working solutions to create a set of calibration standards at low concentrations.
-
Prepare at least six replicate blank samples (control matrix without the analyte).
-
To 100 µL of each sample (blank and spiked), add 300 µL of cold protein precipitation solvent.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient appropriate for the separation of this compound.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transition: Monitor the specific precursor to product ion transition for this compound.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
-
-
Data Analysis and LOD Determination:
-
Method 1: Signal-to-Noise (S/N) Ratio:
-
Analyze a series of low-concentration spiked samples.
-
Determine the concentration at which the signal for this compound is consistently three times the background noise. This concentration is the estimated LOD.[1]
-
-
Method 2: Standard Deviation of the Blank and Slope of the Calibration Curve:
-
Analyze the six replicate blank samples and determine the standard deviation (SD) of the response at the retention time of this compound.
-
Construct a calibration curve using the low-concentration spiked samples and determine the slope of the regression line.
-
Calculate the LOD using the formula: LOD = 3.3 * (SD of the blank / Slope of the calibration curve) .
-
-
Data Presentation: A Comparative Overview
The following table presents a hypothetical but realistic comparison of LOD determination for this compound using two common analytical platforms. This data is intended to illustrate the expected performance and should be confirmed by in-house validation.
| Parameter | LC-MS/MS System A (Standard Sensitivity) | LC-MS/MS System B (High Sensitivity) |
| LOD (Signal-to-Noise Method) | 1.5 ng/mL | 0.2 ng/mL |
| LOD (Standard Deviation of Blank & Slope Method) | 1.2 ng/mL | 0.15 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | 0.5 ng/mL |
| Linear Dynamic Range | 5.0 - 5000 ng/mL | 0.5 - 5000 ng/mL |
| Precision at LLOQ (%CV) | < 15% | < 15% |
| Accuracy at LLOQ (%Bias) | ± 15% | ± 15% |
Note: The Lower Limit of Quantification (LLOQ) is typically established as the lowest concentration that can be measured with acceptable precision and accuracy, often with a signal-to-noise ratio of 10 or more.
Visualizing the Experimental Workflow
To further clarify the process of LOD determination, the following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for LOD determination of this compound.
This guide provides a foundational understanding and a practical framework for determining the limit of detection of this compound. For regulatory submissions, it is imperative to follow the specific guidelines outlined by the relevant authorities, such as the FDA's Bioanalytical Method Validation guidance.[2] The use of a stable isotope-labeled internal standard is a recommended best practice in quantitative bioanalysis to ensure the reliability and accuracy of the data.[3][4][5]
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
- 2. fda.gov [fda.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. scispace.com [scispace.com]
Determining the Limit of Quantification for Acetanilide Using Acetanilide-¹³C₆ as an Internal Standard: A Comparative Guide
In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accurate and precise quantification of analytes at low concentrations is paramount. The limit of quantification (LOQ) represents the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for matrix effects and variability during sample processing and analysis.
This guide provides a comparative overview of determining the LOQ of acetanilide using its ¹³C-labeled internal standard, Acetanilide-¹³C₆. We will also compare its performance with a commonly used deuterated analog, Acetanilide-d₅.
Superiority of ¹³C-Labeled Internal Standards
Stable isotope-labeled internal standards are chemically identical to the analyte, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This allows for effective normalization of the analyte signal. While both deuterated (²H or D) and ¹³C-labeled internal standards are widely used, ¹³C-labeled standards are often preferred. This is because the greater mass difference between deuterium and protium can sometimes lead to a slight chromatographic separation between the analyte and the internal standard, a phenomenon known as the "isotope effect." This separation can result in differential matrix effects, potentially compromising the accuracy of quantification, especially at the lower limit of quantification. ¹³C-labeled standards, having a smaller relative mass difference, are less prone to such chromatographic shifts, ensuring more reliable correction for matrix effects.
Experimental Protocols
A validated bioanalytical method provides confidence in the data generated for crucial studies. The following protocols outline the determination of the LOQ for acetanilide in human plasma using Acetanilide-¹³C₆ and a comparison with Acetanilide-d₅.
Method 1: Acetanilide Quantification using Acetanilide-¹³C₆ Internal Standard
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the Acetanilide-¹³C₆ internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system equipped with a C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source.
-
MRM Transitions:
-
Acetanilide: m/z 136.1 → 94.1
-
Acetanilide-¹³C₆: m/z 142.1 → 100.1
-
-
3. LOQ Determination
The LOQ is determined as the lowest concentration on the calibration curve that can be measured with acceptable precision (coefficient of variation, CV ≤ 20%) and accuracy (within ±20% of the nominal value). This is often confirmed by ensuring the signal-to-noise ratio (S/N) is ≥ 10.
Method 2: Acetanilide Quantification using Acetanilide-d₅ Internal Standard
The experimental protocol for using Acetanilide-d₅ as the internal standard is identical to the one described for Acetanilide-¹³C₆, with the following modifications:
-
Internal Standard: Acetanilide-d₅ working solution (e.g., 100 ng/mL in methanol).
-
Mass Spectrometry MRM Transition:
-
Acetanilide-d₅: m/z 141.1 → 99.1
-
Data Presentation and Comparison
The following tables summarize hypothetical but representative data from a bioanalytical method validation for acetanilide in human plasma, comparing the performance of Acetanilide-¹³C₆ and Acetanilide-d₅ as internal standards.
Table 1: Calibration Curve Parameters
| Parameter | Acetanilide with Acetanilide-¹³C₆ IS | Acetanilide with Acetanilide-d₅ IS |
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Regression Equation | y = 0.015x + 0.002 | y = 0.014x + 0.005 |
Table 2: Precision and Accuracy at the Lower Limit of Quantification (LLOQ)
Analyte Concentration: 1 ng/mL
| Internal Standard | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%) (n=6) | Inter-day Accuracy (%) (n=18) |
| Acetanilide-¹³C₆ | 4.8 | 6.2 | 102.5 | 101.8 |
| Acetanilide-d₅ | 8.5 | 11.3 | 95.7 | 97.2 |
Table 3: Signal-to-Noise (S/N) Ratio at LLOQ (1 ng/mL)
| Analyte/Internal Standard | Signal-to-Noise (S/N) Ratio |
| Acetanilide (with ¹³C₆ IS) | 15 |
| Acetanilide-¹³C₆ | 25 |
| Acetanilide (with d₅ IS) | 12 |
| Acetanilide-d₅ | 20 |
The data illustrates that while both internal standards can be used to develop a validatable assay, the method employing Acetanilide-¹³C₆ demonstrates superior precision and accuracy at the LLOQ. The higher signal-to-noise ratio for both the analyte and the internal standard in the ¹³C₆-based method suggests a more robust performance at low concentrations.
Visualizations
The following diagrams illustrate the experimental workflow and the logical comparison between the two internal standards.
Cross-Validation of Analytical Methods Using Acetanilide-¹³C₆: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different methods or laboratories is paramount. Cross-validation of analytical methods is a critical process to demonstrate that two distinct methods are interchangeable. The choice of internal standard (IS) is a pivotal factor in the robustness and accuracy of these methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Stable isotope-labeled internal standards (SIL-ISs), such as Acetanilide-¹³C₆, are widely regarded as the "gold standard" for their ability to effectively compensate for variability during sample processing and analysis.[1][2]
This guide provides a comparative framework for the cross-validation of two analytical methods, highlighting the superior performance of a method employing a SIL-IS like Acetanilide-¹³C₆ against one using a structural analog internal standard.
The Critical Role of the Internal Standard in Method Performance
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby correcting for potential variations.[3] SIL-ISs, being chemically identical to the analyte with only a difference in isotopic composition, achieve this more effectively than any other type of internal standard.[2][4] This near-identical physicochemical behavior ensures that they can accurately account for matrix effects and other sources of analytical variability.[2] In contrast, structural analog internal standards, while a viable alternative when SIL-ISs are unavailable, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially compromising assay accuracy and precision.[4][5]
Comparative Performance Data
The following table summarizes the expected performance characteristics from a cross-validation study comparing two LC-MS/MS methods for a hypothetical analyte: "Drug X." Method A employs Acetanilide-¹³C₆ as the internal standard for an analyte structurally similar to acetanilide, while Method B uses a structural analog IS.
| Performance Parameter | Method A (Acetanilide-¹³C₆ IS) | Method B (Structural Analog IS) | Acceptance Criteria |
| Intra-Assay Precision (%CV) | |||
| Low QC (n=6) | 2.5% | 6.8% | ≤15% |
| Mid QC (n=6) | 2.1% | 5.5% | ≤15% |
| High QC (n=6) | 1.9% | 4.9% | ≤15% |
| Inter-Assay Precision (%CV) | |||
| Low QC (n=18) | 3.8% | 9.2% | ≤15% |
| Mid QC (n=18) | 3.2% | 7.8% | ≤15% |
| High QC (n=18) | 2.9% | 6.5% | ≤15% |
| Accuracy (% Bias) | |||
| Low QC | +1.5% | -8.5% | Within ±15% |
| Mid QC | +0.8% | -6.2% | Within ±15% |
| High QC | -0.5% | +4.3% | Within ±15% |
| Matrix Effect (%CV) | 3.5% | 18.2% | ≤15% |
| Recovery (%CV) | 4.1% | 16.5% | Consistent and Precise |
| Cross-Validation of Incurred Samples | |||
| Mean % Difference | \multicolumn{2}{c | }{4.2%} | ≤20% for ≥67% of samples |
| Samples within ±20% | \multicolumn{2}{c | }{95%} |
This data is illustrative and represents typical expected outcomes.
The data clearly indicates that Method A, utilizing Acetanilide-¹³C₆, provides significantly better precision and accuracy. The most notable difference is in the matrix effect, where the SIL-IS effectively normalizes the variability caused by interfering endogenous components of the sample matrix.
Experimental Protocols
A thorough cross-validation involves analyzing the same set of quality control (QC) and incurred study samples with both analytical methods.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of the analyte reference standard in 10 mL of a suitable organic solvent (e.g., methanol).
-
Internal Standard Stock Solutions (1 mg/mL): Separately dissolve 10 mg of Acetanilide-¹³C₆ (for Method A) and the structural analog IS (for Method B) in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standard and QC working solutions. Prepare working solutions of each internal standard at a concentration of 1 µg/mL in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (calibration standard, QC, or incurred sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the respective internal standard working solution (Acetanilide-¹³C₆ for Method A, structural analog for Method B) to each tube.
-
Vortex the samples for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: Optimized for the specific analyte and internal standards.
Cross-Validation Procedure
-
Select a minimum of 20 incurred study samples with concentrations distributed across the analytical range.
-
Analyze these samples, along with a full set of calibration standards and QCs (low, mid, high), using both Method A and Method B.
-
Calculate the concentration of the incurred samples using both methods.
-
Determine the percent difference between the concentrations obtained from the two methods for each sample using the formula: % Difference = ((Conc_Method_A - Conc_Method_B) / Mean(Conc_A, Conc_B)) * 100
-
The cross-validation is successful if at least 67% of the samples have a percent difference within ±20%.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for the cross-validation process and the logical basis for comparing the performance of the two methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetanilide-13C6: A Superior Internal Standard for Bioanalysis in Diverse Sample Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount for reliable pharmacokinetic, toxicokinetic, and biomarker studies. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a critical factor influencing data quality. This guide provides an objective comparison of the expected performance of Acetanilide-13C6, a stable isotope-labeled (SIL) internal standard, against other common alternatives, supported by established principles and representative experimental data.
This compound, with its six carbon-13 isotopes, represents the gold standard for internal standards in quantitative mass spectrometry. Its physicochemical properties are virtually identical to the unlabeled acetanilide analyte, ensuring it behaves similarly throughout the analytical workflow, from sample preparation to detection. This mimicry is crucial for compensating for variability and matrix effects, ultimately leading to more accurate and precise results.
Performance Comparison: this compound vs. Alternatives
The primary alternatives to a 13C-labeled internal standard like this compound are deuterated (²H or D) internal standards and structural analogs. While often more readily available, these alternatives can introduce analytical challenges that compromise data integrity.
Key Performance Parameters:
| Feature | This compound (¹³C-IS) | Deuterated IS (e.g., Acetanilide-d5) | Structural Analog IS |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with the analyte, ensuring both experience identical matrix effects. | Fair to Poor: Often exhibits a retention time shift (isotope effect), leading to differential matrix effects and potential quantification errors.[1] | Poor: Different chemical structure leads to different retention times. |
| Isotopic Stability | Excellent: Highly stable with no risk of back-exchange of isotopes.[1] | Good to Fair: Susceptible to back-exchange of deuterium with protons, especially at labile positions, which can compromise accuracy. | Not Applicable |
| Matrix Effect Compensation | Superior: Effectively compensates for ion suppression or enhancement due to perfect co-elution.[2] | Variable: Incomplete compensation if retention times differ, which can lead to inaccurate results.[1] | Limited: Poorly compensates for matrix effects due to different physicochemical properties. |
| Accuracy & Precision | Highest: Provides the most accurate and precise quantification.[1] | Good: Generally acceptable but can be compromised by the isotope effect.[1] | Acceptable to Poor: Prone to higher variability and inaccuracy. |
Quantitative Data Summary
The following tables summarize representative data on the performance of 13C-labeled internal standards compared to deuterated standards in common biological matrices. This data, while not specific to this compound, illustrates the expected performance advantages.
Table 1: Performance in Human Plasma
| Internal Standard Type | Analyte | Mean Accuracy (%)[1] | Precision (%CV)[1] | Key Observation |
| ¹³C-Labeled | Generic Drug | 100.3 | 7.6 | Improved accuracy and precision due to better compensation for analytical variability.[1] |
| Deuterated (²H) | Generic Drug | 96.8 | 8.6 | Acceptable performance but more susceptible to errors from chromatographic shifts.[1] |
| ¹³C-Labeled | Carvedilol | Not Specified | Not Specified | Expected to provide accurate results. |
| Deuterated (²H) | Carvedilol | Potentially up to 40% error | Not Specified | Significant error observed due to imperfect retention time match and differential matrix effects.[1] |
Table 2: Performance in Human Urine
| Internal Standard Type | Analyte | Matrix Effect (% Suppression/Enhancement) | Precision (%CV) | Key Observation |
| ¹³C-Labeled | Amphetamine | Minimized due to co-elution | < 5% | Improved ability to compensate for ion suppression effects. |
| Deuterated (²H) | Amphetamine | Variable suppression across the chromatographic peak | 5-15% | Slight separation from the analyte can lead to less effective compensation for matrix effects. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable bioanalytical results. The following are generalized protocols for sample preparation and LC-MS/MS analysis using a stable isotope-labeled internal standard like this compound.
Protocol 1: Protein Precipitation for Plasma Samples
This is a common and straightforward method for removing proteins from plasma or serum samples.
-
Sample Aliquoting: Thaw plasma samples, calibration standards, and quality control (QC) samples. Aliquot 100 µL of each into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in 50% methanol) to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Vortex the reconstituted samples and inject into the LC-MS/MS system.
Protocol 2: Dilute-and-Shoot for Urine Samples
For relatively clean matrices like urine, a simple dilution is often sufficient.
-
Sample Thawing: Thaw urine samples, calibration standards, and QC samples.
-
Centrifugation: Centrifuge the urine samples at 2,000 x g for 5 minutes to pellet any particulate matter.
-
Dilution: In a clean tube or 96-well plate, combine 50 µL of the urine supernatant with 450 µL of a solution containing the this compound internal standard in an appropriate solvent (e.g., 50% methanol).
-
Vortexing: Vortex the mixture thoroughly.
-
Injection: Inject the diluted sample directly into the LC-MS/MS system.
LC-MS/MS Parameters (Illustrative)
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate acetanilide from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Acetanilide: To be determined based on the specific instrument.
-
This compound: To be determined based on the specific instrument.
-
Visualizing the Workflow and Biological Context
To better understand the application and relevance of this compound, the following diagrams illustrate a typical bioanalytical workflow and the metabolic pathway of acetanilide.
Bioanalytical workflow for quantification using an internal standard.
Acetanilide is metabolized in the body, primarily to the active analgesic, acetaminophen (paracetamol). Understanding this pathway is crucial for interpreting pharmacokinetic data.
Simplified metabolic pathway of acetanilide.
Conclusion
For robust and reliable bioanalytical method development, this compound is the superior choice for an internal standard. Its identical physicochemical properties to the analyte ensure perfect co-elution, leading to the most effective compensation for matrix effects and other sources of analytical variability. This translates to higher accuracy and precision in the quantification of acetanilide in various biological matrices, providing researchers with high-quality data they can trust. While deuterated standards and structural analogs have their place, for definitive quantitative studies, the investment in a 13C-labeled internal standard like this compound is justified by the significant improvement in data quality.
References
The Gold Standard in Regulated Bioanalysis: A Justification for Acetanilide-13C6
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in regulated bioanalysis, the choice of an appropriate internal standard is a critical decision. This guide provides a comprehensive comparison of Acetanilide-13C6 with alternative internal standards, supported by established scientific principles and experimental data, to justify its use in quantitative LC-MS/MS assays.
In the landscape of regulated bioanalysis, where data integrity is paramount, stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard."[1] They are instrumental in correcting for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[1] this compound, a stable isotope-labeled form of acetanilide, offers significant advantages over other types of internal standards, particularly deuterated analogs, ensuring the robustness and reliability of bioanalytical data. Acetanilide itself is a known metabolite of certain drugs and has analgesic properties, while its major metabolite is the widely used drug, acetaminophen (paracetamol).[2] Therefore, accurate quantification of acetanilide and its metabolites is crucial in many pharmacokinetic and toxicokinetic studies.
Superiority of 13C-Labeling: A Comparative Overview
The primary justification for using this compound lies in the inherent advantages of carbon-13 (¹³C) labeling over other isotopic labeling strategies, most notably deuteration (²H).
| Feature | This compound (¹³C-Labeled) | Deuterated Acetanilide (²H-Labeled) |
| Chromatographic Co-elution | Identical retention time to the analyte. | Potential for a slight shift in retention time (isotopic effect), leading to differential matrix effects.[3] |
| Isotopic Stability | Highly stable; ¹³C atoms are integrated into the carbon backbone of the molecule. | Risk of back-exchange of deuterium atoms with protons from the solvent or matrix, especially if the label is on an exchangeable site.[1][3] |
| Mass Difference | Provides a significant mass difference (typically +6 Da for a ¹³C₆ label) from the unlabeled analyte, minimizing isotopic crosstalk. | Smaller mass shift per label, potentially increasing the risk of interference from the M+1 or M+2 isotopes of the analyte.[4] |
| Fragmentation Pattern | Identical fragmentation pattern to the unlabeled analyte, simplifying MS/MS method development. | Can occasionally exhibit altered fragmentation patterns compared to the unlabeled analyte.[1] |
| Commercial Availability | Readily available from various chemical suppliers. | Also available, but the potential for isotopic effects requires careful consideration. |
Experimental Protocol: Bioanalysis of Acetaminophen using this compound as an Internal Standard
This protocol is adapted from a validated method for the quantification of acetaminophen in human whole blood and demonstrates the integration of this compound as the internal standard.[5] The rationale for substituting the deuterated standard with this compound is to leverage the superior analytical performance of ¹³C-labeling, as detailed above.
1. Materials and Reagents:
-
Acetaminophen (analyte)
-
This compound (internal standard)
-
Human whole blood (matrix)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ)
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve acetaminophen in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 methanol:water mixture.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of calibration standards, quality control (QC) samples, and unknown samples into a 96-well plate.
-
To each well, add 50 µL of the internal standard working solution (this compound, 100 ng/mL).
-
Vortex the plate for 30 seconds.
-
Add 400 µL of chilled acetonitrile to each well to precipitate proteins.
-
Seal the plate and vortex for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reverse-phase column (e.g., Phenomenex Gemini® C18, 50 × 3.0 mm, 3 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient: An appropriate gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.700 mL/min.[5]
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Acetaminophen: To be determined based on the specific instrument.
-
This compound: To be determined based on the specific instrument.
-
Logical Workflow for Bioanalytical Method Validation
The following diagram illustrates the logical workflow for validating a bioanalytical method using this compound as an internal standard, adhering to regulatory guidelines.
References
A Comparative Guide to Robustness Testing of Analytical Methods Using Acetanilide-¹³C₆
For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is of utmost importance. Robustness testing is a critical component of method validation, designed to evaluate a method's capacity to remain unaffected by small, deliberate variations in its parameters.[1][2][3] This guide provides an objective comparison of the performance of Acetanilide-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS) against other alternatives in the robustness testing of a hypothetical liquid chromatography-mass spectrometry (LC-MS) method. The use of a SIL-IS like Acetanilide-¹³C₆ is highly recommended in quantitative bioanalysis to compensate for variability during the analytical process.[1][3]
Performance Comparison of Internal Standards in Robustness Testing
The choice of an internal standard significantly impacts the robustness of an analytical method. An ideal internal standard should mimic the physicochemical properties of the analyte to effectively compensate for variations in sample preparation, injection volume, and instrument response.[1] Stable isotope-labeled internal standards, such as Acetanilide-¹³C₆, are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis due to their near-identical properties to the analyte, differing only in mass.[1]
To illustrate the superior performance of Acetanilide-¹³C₆, this section presents a comparative analysis with a structural analog internal standard and the use of an external standard (no internal standard) under deliberately varied chromatographic conditions.
Table 1: Comparison of Internal Standards under Varied Chromatographic Conditions
| Robustness Parameter Varied | Analytical Method | Analyte Concentration (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| Column Temperature (±5°C) | Acetanilide-¹³C₆ (SIL-IS) | 50 | 2.1 | 1.5 |
| Structural Analog IS | 50 | 6.8 | -4.2 | |
| External Standard | 50 | 12.5 | -9.8 | |
| Mobile Phase pH (±0.2) | Acetanilide-¹³C₆ (SIL-IS) | 50 | 2.5 | 1.9 |
| Structural Analog IS | 50 | 7.2 | -5.1 | |
| External Standard | 50 | 14.2 | -11.3 | |
| Flow Rate (±10%) | Acetanilide-¹³C₆ (SIL-IS) | 50 | 3.1 | 2.3 |
| Structural Analog IS | 50 | 8.1 | -6.5 | |
| External Standard | 50 | 15.8 | -12.7 | |
| Injection Volume (±10%) | Acetanilide-¹³C₆ (SIL-IS) | 50 | 1.8 | 1.2 |
| Structural Analog IS | 50 | 5.9 | -3.8 | |
| External Standard | 50 | 11.7 | -8.9 |
Data is illustrative and based on typical performance characteristics.
As the data indicates, the use of Acetanilide-¹³C₆ results in significantly lower variability in precision and accuracy when analytical parameters are intentionally varied, highlighting its effectiveness in ensuring method robustness.
Experimental Protocols
A detailed experimental protocol is crucial for conducting a thorough robustness study. The following outlines a typical protocol for the robustness testing of an LC-MS/MS method using a Plackett-Burman design, which is an efficient way to screen multiple factors simultaneously.
Sample Preparation Protocol
-
Spiking: Spike control human plasma with the target analyte to achieve a mid-range concentration. Add Acetanilide-¹³C₆ to all samples at a constant concentration.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to precipitate proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Protocol
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
Robustness Study Design (Plackett-Burman)
Table 2: Plackett-Burman Design for Robustness Testing
| Experiment | Column Temp (°C) | Mobile Phase pH | Flow Rate (mL/min) | Organic Phase % | Analyst | Instrument |
| 1 | 35 | 3.0 | 0.45 | 48 | A | 1 |
| 2 | 45 | 3.0 | 0.45 | 52 | B | 2 |
| 3 | 35 | 3.4 | 0.45 | 52 | B | 1 |
| 4 | 45 | 3.4 | 0.45 | 48 | A | 2 |
| 5 | 35 | 3.0 | 0.55 | 48 | B | 2 |
| 6 | 45 | 3.0 | 0.55 | 52 | A | 1 |
| 7 | 35 | 3.4 | 0.55 | 52 | A | 2 |
| 8 | 45 | 3.4 | 0.55 | 48 | B | 1 |
Visualizations
Caption: Workflow for Robustness Testing using Acetanilide-¹³C₆.
References
Safety Operating Guide
Proper Disposal of Acetanilide-13C6: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Acetanilide-13C6, ensuring the protection of laboratory personnel and the environment.
This compound, a stable isotope-labeled form of acetanilide, is a compound frequently utilized in research and drug development. While the carbon-13 isotope is non-radioactive, the chemical properties of acetanilide necessitate stringent disposal protocols. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step instructions for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to employ the appropriate personal protective equipment (PPE). All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Hand Protection: Chemical-resistant gloves must be worn.[1]
-
Protective Clothing: A lab coat or other suitable protective clothing is required to prevent skin contact.[1]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with regular solid waste.[1][2]
-
Segregation: Isolate this compound waste from other chemical waste streams to prevent unintended reactions. Consult your institution's environmental health and safety (EHS) office for specific segregation guidelines.[1]
-
Containerization: Place all this compound waste, including contaminated materials, into a designated and compatible hazardous waste container. Ensure the container is in good condition and can be securely sealed.
-
Labeling: Clearly and accurately label the waste container with "Acetanilide Waste" and include any other hazard information required by your institution and local regulations.[1]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] This designated storage area should be secure and accessible only to authorized personnel.
-
Professional Disposal: Arrange for the collection of the waste by a licensed and approved hazardous waste disposal company. Adhere to all local, state, and federal regulations for the transport and final disposal of chemical waste.[2][3]
Spill and Decontamination Procedures
In the event of a spill, the area should be evacuated and well-ventilated.[2]
-
Containment: For dry spills, carefully sweep or wipe up the material, avoiding dust formation, and place it in a sealed container for disposal.[4][5]
-
Decontamination: Clean any surfaces that have come into contact with this compound. An appropriate solvent, such as ethanol or methanol, followed by a thorough washing with soap and water, is recommended for decontamination.[1] All cleaning materials used must also be disposed of as hazardous waste.[1]
Quantitative Toxicity Data
While no specific occupational exposure limits have been established, the following toxicity data underscores the importance of careful handling and disposal to prevent environmental and health impacts.
| Data Point | Species | Value | Exposure Time | Reference |
| Acute Oral Toxicity (LD50) | Rat | 800 mg/kg | N/A | [4][5] |
| Aquatic Toxicity (LC50) | Bluegill Sunfish | 100 mg/L | 96 hours | [4] |
| Aquatic Toxicity (EC50) | Algae | 13.5 mg/L | 72 hours | [3] |
| Aquatic Toxicity (EC50) | Daphnid | >100 mg/L | 48 hours | [3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these established procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and responsible laboratory environment. Always consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
